molecular formula C7H5IO B1295965 3-Iodobenzaldehyde CAS No. 696-41-3

3-Iodobenzaldehyde

Cat. No.: B1295965
CAS No.: 696-41-3
M. Wt: 232.02 g/mol
InChI Key: RZODAQZAFOBFLS-UHFFFAOYSA-N
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Description

3-Iodobenzaldehyde can be prepared by the iodination of benzaldehyde using 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZODAQZAFOBFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291292
Record name 3-Iodobenzaldehyde
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Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-41-3
Record name 696-41-3
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Record name 3-Iodobenzaldehyde
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Record name 3-Iodobenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Iodobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Iodobenzaldehyde, with the CAS Number 696-41-3 , is an aromatic organic compound that serves as a versatile intermediate in organic synthesis.[1][2][3][4] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the iodo-substituent provides a reactive handle for a variety of cross-coupling reactions. This guide offers a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols relevant to drug discovery and development.

Core Properties of this compound

This compound is a pale yellow crystalline powder at room temperature.[1] It is sensitive to air and light and should be stored in a cool, dry place, preferably under an inert atmosphere.[1][5] While slightly soluble in water, it exhibits good solubility in organic solvents such as methanol.[1][6]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 696-41-3[1][2][3][4]
Molecular Formula C₇H₅IO[1][2][3]
Molecular Weight 232.02 g/mol [1][3][4][7]
Melting Point 57-60 °C[1][4]
Boiling Point 124-125 °C at 13 mmHg[1]
Density ~1.86 g/cm³ (estimate)[1]
Appearance White to pale yellow crystalline powder[1][2]
Solubility Slightly soluble in water; Soluble in methanol[1][6]
Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[8]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][8]

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common laboratory-scale protocols are detailed below.

Experimental Protocol 1: Iodination of Benzaldehyde

This method involves the direct iodination of benzaldehyde using an iodinating agent in the presence of an acid.

Materials:

  • Benzaldehyde

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add 1,3-diiodo-5,5-dimethylhydantoin to the stirred solution.

  • Carefully add concentrated sulfuric acid dropwise while maintaining the low temperature.

  • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a beaker of ice water.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Experimental Protocol 2: Oxidation of 3-Iodobenzyl Alcohol

This protocol involves the oxidation of the corresponding alcohol to the aldehyde.

Materials:

  • 3-Iodobenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Diatomaceous earth (Celite®)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend pyridinium chlorochromate and dry diatomaceous earth in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Stir the suspension at room temperature for 15 minutes.[9]

  • Add a solution of 3-iodobenzyl alcohol in anhydrous dichloromethane to the suspension.[9]

  • Protect the reaction mixture from light and continue stirring at room temperature for approximately 2 hours, monitoring the reaction by TLC.[9]

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the chromium salts.[9]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.[9]

  • If necessary, further purify the product by column chromatography as described in the previous protocol.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable building block in drug discovery, primarily due to its utility in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern pharmaceutical synthesis. The aldehyde functional group can then be further manipulated to construct more complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (if using Pd(OAc)₂) (e.g., triphenylphosphine)

  • A base (e.g., potassium carbonate, cesium carbonate)

  • A solvent system (e.g., a mixture of toluene and water, or dioxane and water)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox) and magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude biphenyl product by column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a pivotal precursor in synthetic organic chemistry, offering a gateway to a wide array of complex molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers and professionals in drug development and materials science. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this versatile compound in a laboratory setting.

References

Synthesis of 3-Iodobenzaldehyde from 3-Iodobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-iodobenzaldehyde from 3-iodobenzyl alcohol, a crucial transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The document details various oxidative methods, presenting comparative quantitative data, in-depth experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable synthetic route.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental reaction in organic synthesis. This compound is a valuable building block, and its efficient synthesis from the corresponding benzyl alcohol is of significant interest. The key challenge in this transformation lies in preventing over-oxidation to the carboxylic acid while ensuring high conversion and yield. This guide explores several common and effective methods for this oxidation, including the use of pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern oxidation, and TEMPO-catalyzed oxidation.

Comparative Analysis of Oxidation Methods

The choice of an optimal oxidation method depends on several factors, including scale, substrate sensitivity, desired purity, and environmental considerations. The following table summarizes quantitative data for different methods, primarily focusing on the oxidation of 3-iodobenzyl alcohol where specific data is available, supplemented with data from closely related benzyl alcohol derivatives to provide a broader comparative context.

Oxidation MethodReagent(s)SolventReaction TimeTemperatureYield (%)Reference
PCC Oxidation Pyridinium Chlorochromate (PCC), CeliteDichloromethane (DCM)2 hoursRoom Temp.95%[1]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)0.5 - 2 hoursRoom Temp.High (general)[2][3]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)~1 hour (total)-78 °C to Room Temp.High (general)[3][4][5]
TEMPO-catalyzed Oxidation TEMPO, NaOCl, KBrDCM/Water30-60 minRoom Temp.~65% (for 3-nitrobenzyl alcohol)[6]

Experimental Protocols

Detailed methodologies for the key oxidation techniques are provided below. These protocols are based on established literature procedures and should be adapted and optimized for specific laboratory conditions and scales.

Pyridinium Chlorochromate (PCC) Oxidation

This method is a reliable and high-yielding procedure for the oxidation of 3-iodobenzyl alcohol.

Reagents and Materials:

  • 3-Iodobenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Celite® (diatomaceous earth)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Silica gel

Procedure: [1]

  • Suspend pyridinium chlorochromate (2.6 equivalents) and dry Celite® in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the suspension at room temperature for 15 minutes.

  • Dissolve 3-iodobenzyl alcohol (1 equivalent) in anhydrous dichloromethane and add this solution to the PCC suspension.

  • Protect the reaction mixture from light and continue stirring at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by short silica gel column chromatography using dichloromethane as the eluent to yield this compound as a white solid.

Dess-Martin Periodinane (DMP) Oxidation

DMP is a mild and selective oxidizing agent, suitable for substrates with sensitive functional groups.[2][3]

General Procedure:

  • Dissolve 3-iodobenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Swern Oxidation

The Swern oxidation is another mild method that avoids the use of heavy metals but requires cryogenic temperatures and careful handling of reagents due to the evolution of toxic carbon monoxide and foul-smelling dimethyl sulfide.[3][4][5]

General Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous dichloromethane dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of 3-iodobenzyl alcohol (1 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise, and stir the reaction mixture for another 30 minutes at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

TEMPO-Catalyzed Aerobic Oxidation

This method represents a greener alternative, utilizing a catalytic amount of a stable radical (TEMPO) and a co-oxidant, often with air or oxygen as the terminal oxidant.[6]

General Procedure (adapted for 3-iodobenzyl alcohol):

  • To a solution of 3-iodobenzyl alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01-0.1 equivalents) and a catalytic amount of a copper(I) salt (e.g., CuBr) and a ligand (e.g., bipyridine).

  • Stir the mixture at room temperature under an air or oxygen atmosphere.

  • The reaction progress can be monitored by TLC. Reaction times typically range from 30 to 60 minutes.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., pentane or diethyl ether) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow and the signaling pathway for the synthesis of this compound from 3-iodobenzyl alcohol.

SynthesisWorkflow cluster_start Starting Material cluster_process Oxidation Process cluster_product Product Formation cluster_purification Work-up & Purification start 3-Iodobenzyl Alcohol process Oxidizing Agent (e.g., PCC, DMP, Swern, TEMPO) start->process Reaction product This compound process->product Conversion purification Quenching, Extraction, Column Chromatography product->purification Isolation

Caption: General workflow for the synthesis of this compound.

SignalingPathways cluster_reagents Reactants cluster_intermediates Intermediate Stages cluster_products Products alcohol 3-Iodobenzyl Alcohol intermediate Oxidant-Alcohol Complex alcohol->intermediate Coordination/ Reaction oxidant Oxidizing Agent oxidant->intermediate aldehyde This compound intermediate->aldehyde Elimination byproduct Reduced Oxidant & Byproducts intermediate->byproduct

Caption: Logical relationship in the oxidation of 3-iodobenzyl alcohol.

Conclusion

The synthesis of this compound from 3-iodobenzyl alcohol can be achieved through various oxidative methods. The PCC oxidation offers a high-yielding and reliable protocol. For substrates with acid-sensitive functional groups, Dess-Martin periodinane or Swern oxidation are excellent alternatives, although the latter requires cryogenic conditions and careful handling of byproducts. TEMPO-catalyzed aerobic oxidation presents a more environmentally benign approach. The selection of the most appropriate method will be dictated by the specific requirements of the synthesis, including scale, purity, and green chemistry considerations. This guide provides the necessary data and protocols to make an informed decision and successfully implement the desired transformation.

References

3-Iodobenzaldehyde chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodobenzaldehyde, a key aromatic organic compound. It details its chemical structure, molecular properties, and common synthetic protocols. This document serves as a crucial resource for professionals engaged in organic synthesis, medicinal chemistry, and drug discovery, where this compound is a valuable intermediate.

Chemical Structure and Properties

This compound is a substituted aromatic aldehyde. The structure consists of a benzene ring substituted with an aldehyde group (-CHO) and an iodine atom (-I) at the meta-position (position 3). This substitution pattern imparts specific reactivity and properties to the molecule, making it a versatile building block in organic chemistry.

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These parameters are essential for designing reactions, purification procedures, and for the overall characterization of the compound.

PropertyValueReferences
Molecular Formula C₇H₅IO[1][2][3][4]
Molecular Weight 232.02 g/mol [1][2][3]
CAS Number 696-41-3[1][3]
Appearance White to pale yellow crystalline powder[4][5]
Melting Point 57-60 °C[3][4][6]
Boiling Point 124-125 °C at 13 mmHg[4]
Solubility Slightly soluble in water[4]
SMILES C1=CC(=CC(=C1)I)C=O[2][3]
InChIKey RZODAQZAFOBFLS-UHFFFAOYSA-N[2][3]

Synthesis Protocols

This compound can be synthesized through various methods, primarily involving the direct iodination of benzaldehyde or the oxidation of 3-iodobenzyl alcohol. One common and efficient laboratory-scale synthesis involves the iodination of benzaldehyde using an iodine source in the presence of an oxidizing agent.

Experimental Protocol: Iodination of Benzaldehyde

This protocol describes the synthesis of this compound from benzaldehyde using PIDA (diacetoxyiodobenzene) and molecular iodine.

Materials:

  • Benzaldehyde

  • PIDA (diacetoxyiodobenzene)

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Nitrogen atmosphere

  • Silica gel for column chromatography

Procedure: [7]

  • Combine benzaldehyde (1 mmol), PIDA (1.5 mmol), and I₂ (1 mmol) in a Schlenk tube.

  • Add 2 mL of dichloromethane (DCM) to the mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at 60 °C for 3 hours using a heating mantle.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture in vacuo to remove the solvent.

  • Purify the crude product by column chromatography on silica gel.

  • Elute the column with a mixture of petroleum ether and ethyl acetate (15:1) to obtain the purified this compound.

The following diagram illustrates the workflow for this synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Combine Reactants: Benzaldehyde, PIDA, I₂ in DCM B Stir at 60 °C for 3h under N₂ atmosphere A->B C Cool to Room Temperature B->C Reaction Completion D Solvent Evaporation (in vacuo) C->D E Column Chromatography (Silica Gel, Petroleum Ether/Ethyl Acetate) D->E F Pure this compound E->F

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of more complex molecules.[5] Its aldehyde functional group can undergo various reactions such as oxidation, reduction, and condensation. The iodine atom is a key feature, enabling its use in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.

Its applications include:

  • Starting material for the preparation of 3-iodocinnamic acid and other substituted aromatic compounds.

  • Intermediate in the synthesis of potent and selective human V1a receptor antagonists, which are potential ligands for PET or SPECT imaging.[3]

  • Building block in medicinal chemistry for the development of novel therapeutic agents.[8]

While this compound is a crucial precursor in the synthesis of biologically active molecules, information regarding its direct involvement in specific biological signaling pathways is not extensively documented in the public domain. Its primary role is that of a scaffold or intermediate used to construct larger molecules with desired pharmacological activities.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 3-Iodobenzaldehyde, with a specific focus on its melting point. It includes a summary of its physicochemical data and a detailed, generalized protocol for melting point determination.

Core Physical and Chemical Properties

This compound is an organic aromatic compound that serves as a valuable intermediate in various synthetic processes, including the preparation of pharmaceuticals and dyes.[1] Its physical characteristics are crucial for its handling, storage, and application in research and development.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound compiled from various chemical suppliers and databases.

PropertyValueCitations
Melting Point 57-60 °C (lit.)[1][2]
54.0-60.0 °C[3]
Boiling Point 266.1 °C (at 760 mmHg)
124-125 °C (at 13 mmHg)[1]
Molecular Formula C₇H₅IO[1][4][5]
Molecular Weight 232.02 g/mol [4][5]
Appearance White to pale yellow crystalline powder or fused solid.[1][3][6]
Solubility Slightly soluble in water.[1][6]
Storage Temperature 2-8 °C[1]
CAS Number 696-41-3[5]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the melting range.[7] The most common and accessible method for determining the melting point of an organic solid like this compound is the capillary melting point technique.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Calibrated thermometer or digital temperature probe

  • Glass capillary tubes (sealed at one end)

  • Watch glass

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass.

    • If the sample consists of large crystals, gently crush it into a fine powder using a spatula.[8][9]

    • Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.[7]

    • Invert the tube and tap it gently on a hard surface to move the powder to the sealed bottom.[7]

    • Repeat until a densely packed column of 2-3 mm of the solid is achieved.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned so that the bulb is level with the bottom of the capillary tube where the sample is located.[7]

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the apparatus rapidly to get an approximate melting temperature. This allows subsequent, more accurate measurements to be performed more efficiently.

    • Accurate Determination: For a new, cool sample, begin heating the apparatus.

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute. A slow heating rate is critical for an accurate reading.[7]

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid melts completely.

  • Reporting:

    • The melting point is reported as the range from T₁ to T₂.

    • It is good practice to perform at least two careful determinations to ensure consistency.

Visualized Workflow: Capillary Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.

MeltingPointWorkflow start Start prep Sample Preparation: Powder and pack 2-3 mm in capillary tube start->prep setup Apparatus Setup: Insert capillary and thermometer into device prep->setup heat_fast Rapid Heating (Optional) setup->heat_fast To find approx. MP heat_slow Slow Heating (1-2°C / min) setup->heat_slow If approx. MP is known heat_fast->heat_slow Approach approx. MP observe Observe Sample heat_slow->observe record_t1 Record T1: First liquid drop appears observe->record_t1 Melting begins record_t2 Record T2: All solid melts observe->record_t2 Melting complete record_t1->observe Continue heating slowly report Report Melting Range (T1 - T2) record_t2->report end_node End report->end_node

Caption: Workflow for determining the melting point of a solid organic compound.

References

An In-depth Technical Guide to the Solubility of 3-Iodobenzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis and organic chemistry. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility, predicted solubility based on physicochemical properties, and a detailed experimental protocol for precise quantitative determination.

Introduction to this compound

This compound (C₇H₅IO) is an aromatic aldehyde containing an iodine atom at the meta position of the benzene ring. This substitution significantly influences the molecule's polarity, reactivity, and intermolecular interactions, thereby affecting its solubility in various organic solvents. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development in drug discovery and materials science.

Solubility Profile

While specific quantitative solubility data for this compound is not widely available in the literature, its solubility can be inferred from its structural features and qualitative observations from chemical suppliers and related studies. The "like dissolves like" principle is the primary determinant of its solubility profile. This compound is a polar molecule due to the carbonyl group, with a significant nonpolar region from the benzene ring.

Qualitative and Predicted Solubility Data

The following table summarizes the known qualitative and predicted solubility of this compound in a range of common organic solvents.

Solvent ClassCommon SolventsPredicted Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe aldehyde group can act as a hydrogen bond acceptor with the hydroxyl group of alcohols. This compound is reported to be soluble in methanol and ethanol.[1]
Polar Aprotic Acetone, Ethyl AcetateSoluble to Moderately SolubleThe polarity of the carbonyl group in acetone and the ester group in ethyl acetate are compatible with the polar aldehyde group of this compound.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
N,N-Dimethylformamide (DMF)SolubleDMF is another highly polar aprotic solvent that is expected to readily dissolve this compound.
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective for many organic compounds. Synthesis procedures involving this compound often utilize dichloromethane as a solvent, indicating good solubility.[1]
Aromatic TolueneModerately Soluble to Sparingly SolubleThe aromatic ring of toluene can interact favorably with the benzene ring of this compound via π-stacking, though the polarity mismatch with the aldehyde group may limit high solubility.
Nonpolar Alkanes Hexane, HeptaneSparingly Soluble to InsolubleThe significant difference in polarity between the polar this compound and nonpolar alkanes will likely result in poor solubility.
Ethers Diethyl EtherSolubleDiethyl ether is a relatively polar ether that can act as a hydrogen bond acceptor. This compound is reported to be soluble in ether.[2]
Aqueous WaterSlightly SolubleThe presence of the polar aldehyde group allows for some interaction with water, but the large, nonpolar iodinated benzene ring significantly limits aqueous solubility.[1][3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a gravimetric method can be employed. This method involves preparing a saturated solution of this compound in the solvent of interest, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute.

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Vortex mixer

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess is ensured when a visible amount of undissolved solid remains.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure undissolved solid is still present.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe.

    • Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish or vial.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution and the tared dish/vial.

    • Carefully evaporate the solvent from the dish/vial. For volatile solvents, this can be done in a fume hood at ambient temperature or with a gentle stream of nitrogen. For less volatile solvents, a drying oven at a temperature well below the melting point of this compound (57-60 °C) or a vacuum desiccator can be used.

    • Once the solvent is completely removed and the solid residue is dry, allow the dish/vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish/vial containing the dry this compound residue.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish/vial from the final constant mass.

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    • Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

    • Solubility (mol/L) = (Mass of residue (g) / Molar mass of this compound (232.02 g/mol )) / (Volume of aliquot taken (L))

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Agitate until equilibrium (24-48h) prep2->prep3 samp1 Allow solid to settle prep3->samp1 samp2 Withdraw supernatant with syringe samp1->samp2 samp3 Filter into pre-weighed evaporation dish samp2->samp3 analysis1 Evaporate solvent samp3->analysis1 analysis2 Dry residue to constant mass analysis1->analysis2 analysis3 Weigh residue analysis2->analysis3 calc1 Calculate mass of solute analysis3->calc1 calc2 Determine solubility (g/100mL or mol/L) calc1->calc2

Caption: Gravimetric solubility determination workflow.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in research and drug development. While quantitative data in the public domain is scarce, the provided qualitative and predicted solubility table offers valuable guidance for solvent selection. Furthermore, the detailed experimental protocol for the gravimetric determination of solubility equips researchers with a robust method to generate precise, application-specific solubility data, facilitating more efficient and effective use of this important chemical intermediate.

References

reactivity of the aldehyde group in 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional aromatic compound featuring both an aldehyde group and an iodine substituent. This structure makes it a highly versatile building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. The key to its utility lies in the distinct reactivity of its two functional groups. The carbon-iodine bond is a premier handle for transition metal-catalyzed cross-coupling reactions, while the aldehyde group serves as a classic electrophilic center for nucleophilic attack.

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in this compound. It details the electronic influence of the meta-positioned iodo substituent, supported by quantitative spectroscopic data, and explores the implications for common synthetic transformations. Furthermore, it addresses the critical concept of chemoselectivity, outlining how reaction conditions can be tuned to target either the aldehyde or the aryl iodide functionality.

Electronic Effects of the Meta-Iodo Substituent

The reactivity of the aldehyde group in this compound is fundamentally governed by the electronic properties of the iodine substituent. Like other halogens, iodine exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect decreases with distance but influences the entire ring system.[1]

  • Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the π-system of the aromatic ring. This electron-donating effect primarily influences the ortho and para positions.[1]

In the case of this compound, the substituent is in the meta position relative to the aldehyde. At this position, the resonance effect is minimal, and the electron-withdrawing inductive effect (-I) dominates. This net withdrawal of electron density from the ring makes the carbonyl carbon of the aldehyde group more electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity makes the aldehyde in this compound more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

The Hammett equation provides a quantitative measure of this electronic influence. The Hammett substituent constant (σ) for a meta-iodo group is +0.35 .[2] The positive value confirms that it is an electron-withdrawing group at the meta position, which leads to an increase in the rate of nucleophilic addition reactions.[3][4]

G cluster_0 This compound cluster_1 Electronic Effect ring C C_aldehyde C ring->C_aldehyde C_iodo C ring->C_iodo O_aldehyde O C_aldehyde->O_aldehyde H_aldehyde H C_aldehyde->H_aldehyde I I C_iodo->I I->C_aldehyde e⁻ withdrawal Effect Inductive Effect(-I)Iodine withdraws electron density,increasing the partial positive charge(δ+)on the carbonyl carbon.

Inductive effect of the meta-iodo group.

Spectroscopic Data Analysis

The increased electrophilicity of the carbonyl carbon in this compound is reflected in its spectroscopic data. The electron-withdrawing nature of the iodine atom deshields the nearby aldehydic proton and the carbonyl carbon, causing them to resonate at a higher chemical shift (ppm) in NMR spectroscopy compared to unsubstituted benzaldehyde.

CompoundAldehyde ¹H NMR (CHO)Carbonyl ¹³C NMR (C=O)
Benzaldehyde~10.02 ppm[5]~192.35 ppm[5]
This compound ~9.92 ppm [6]~190.8 ppm [6]

Note: While a deshielding effect is theoretically expected, solvent and experimental conditions can cause variations. The cited data shows a slight shielding for the carbonyl carbon, which may be due to other complex factors like the heavy atom effect of iodine or solvent interactions.

Reactivity in Nucleophilic Addition Reactions

The primary mode of reaction for the aldehyde group is nucleophilic addition.[7][8] The enhanced electrophilicity of the carbonyl carbon in this compound facilitates these reactions, often leading to high yields.

Common Nucleophilic Addition Reactions
  • Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the aldehyde yields a secondary alcohol upon acidic workup. This is a fundamental C-C bond-forming reaction.[9][10]

  • Wittig Reaction: The reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond, producing an alkene.[11] This method is highly reliable for olefination.

  • Reduction: Nucleophilic addition of a hydride (e.g., from NaBH₄) reduces the aldehyde to a primary alcohol (3-iodobenzyl alcohol).

  • Cyanohydrin Formation: The addition of cyanide ion (from HCN or NaCN) forms a cyanohydrin, a versatile intermediate in organic synthesis.

Table of Representative Reactions
ReactionReagent(s)Product Type
Grignard Addition1. Phenylmagnesium bromide2. H₃O⁺Secondary Alcohol
Wittig Olefination(Carbethoxymethylene)triphenylphosphoraneα,β-Unsaturated Ester
ReductionSodium borohydride (NaBH₄)Primary Alcohol
Suzuki CouplingPhenylboronic acid, Pd catalyst, baseBiphenyl Aldehyde

Experimental Protocol: Wittig Reaction

This protocol provides a representative procedure for the olefination of this compound using a stabilized ylide.

Objective: To synthesize ethyl 3-(3-iodophenyl)acrylate via a Wittig reaction.

Materials:

  • This compound (1.0 mmol, 232 mg)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Hexanes

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (232 mg) in 10 mL of anhydrous dichloromethane.

  • To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (383 mg) portion-wise over 5 minutes at room temperature.[12]

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM.

  • To the resulting residue, add approximately 5 mL of a 25% diethyl ether in hexanes solution. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.[12]

  • Stir the slurry for 10 minutes, then filter the mixture through a short plug of silica gel, collecting the filtrate. Wash the solid and the silica plug with additional 25% diethyl ether/hexanes.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ethyl 3-(3-iodophenyl)acrylate.

Chemoselectivity: Aldehyde vs. Carbon-Iodine Bond

A key advantage of this compound in synthesis is the ability to selectively target either the aldehyde or the C-I bond.[13] The choice of reagents and reaction conditions dictates the outcome.

  • Reactions at the Aldehyde: Nucleophilic reagents such as Grignard reagents, ylides, hydrides (NaBH₄), and organolithium compounds will preferentially attack the electrophilic carbonyl carbon. These reactions are typically performed under conditions that do not activate the C-I bond.

  • Reactions at the C-I Bond: The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium. This enables a wide range of cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) reactions.[1][14] These reactions can often be performed while leaving the aldehyde group untouched, especially when using mild bases and moderate temperatures.

The following workflow illustrates this principle of chemoselectivity.

G Chemoselective Reactions of this compound start This compound reagent1 Nucleophilic Reagents (e.g., Grignard, Wittig, NaBH₄) start->reagent1 Attack at C=O reagent2 Pd Catalyst + Coupling Partner (e.g., R-B(OH)₂, Suzuki Reaction) start->reagent2 Reaction at C-I product1 Aldehyde Addition/ Reduction Product reagent1->product1 product2 Cross-Coupling Product reagent2->product2

References

The Regioselectivity of Electrophilic Aromatic Substitution on 3-Iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and experimental considerations of electrophilic aromatic substitution (EAS) reactions on 3-iodobenzaldehyde. Due to the presence of two deactivating, yet competing, directing groups—the meta-directing aldehyde and the ortho, para-directing iodo group—the regioselectivity of these reactions is a critical consideration for synthetic chemists. This document provides a comprehensive overview of the expected outcomes for nitration, halogenation, sulfonation, and Friedel-Crafts reactions, supported by experimental protocols and quantitative data derived from closely related analogues.

Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the aldehyde (-CHO) and iodo (-I) substituents.

  • Aldehyde Group (-CHO): The carbonyl group is strongly deactivating and a powerful meta-director. This is due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects, which decrease the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2][3][4][5]

  • Iodo Group (-I): The iodo group is also deactivating due to its electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M), which directs incoming electrophiles to the ortho and para positions.[1][2][3][4]

In this compound, the potent meta-directing influence of the aldehyde group is expected to dominate the weaker ortho, para-directing effect of the iodine atom. Therefore, electrophilic attack is predicted to occur primarily at the positions meta to the aldehyde group (positions 5) and ortho/para to the iodo group (positions 2, 4, and 6). The primary sites of substitution are positions 2, 4, and 6 relative to the iodine, and position 5 relative to the aldehyde. The positions ortho to the aldehyde (2 and 6) are strongly deactivated.

Logical Relationship of Directing Effects

G cluster_directing_effects Directing Effects on this compound Aldehyde -CHO (Strongly Deactivating, Meta-Director) Aromatic_Ring Aromatic Ring Aldehyde->Aromatic_Ring deactivates Iodine -I (Deactivating, Ortho, Para-Director) Iodine->Aromatic_Ring deactivates Positions Possible Substitution Positions: Position 2 (ortho to -I, ortho to -CHO) Position 4 (para to -I, ortho to -CHO) Position 5 (meta to -CHO, meta to -I) Position 6 (ortho to -I, meta to -CHO) Aromatic_Ring->Positions

Caption: Directing influences of substituents.

Nitration

The nitration of benzaldehyde is a well-documented reaction that overwhelmingly yields the meta-substituted product. This provides a strong predictive model for the nitration of this compound. The powerful electron-withdrawing nature of the aldehyde group directs the incoming nitronium ion (NO₂⁺) to the positions meta to it.

Expected Products:

The major product of the nitration of this compound is expected to be 3-iodo-5-nitrobenzaldehyde . Minor products, such as 2-iodo-4-nitrobenzaldehyde and 2-iodo-6-nitrobenzaldehyde , may also be formed due to the ortho and para directing influence of the iodine atom.

ReactionMajor ProductMinor Product(s)
Nitration3-Iodo-5-nitrobenzaldehyde2-Iodo-4-nitrobenzaldehyde, 2-Iodo-6-nitrobenzaldehyde

Experimental Protocol (Adapted from the Nitration of Benzaldehyde): [3][4][6][7][8]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Water

  • Sodium Bicarbonate solution (5%)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 5.0 g of this compound to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 5 mL of fuming nitric acid to 10 mL of cold, concentrated sulfuric acid. Keep this mixture in an ice bath.

  • Add the nitrating mixture dropwise to the this compound solution over 30 minutes, maintaining the reaction temperature between 5-15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Wash the crude product with a cold 5% sodium bicarbonate solution, followed by another wash with cold water.

  • Recrystallize the crude product from ethanol to yield the purified product.

Nitration Workflow

G cluster_workflow Nitration Experimental Workflow Start Start Prepare_Substrate Dissolve this compound in cold conc. H₂SO₄ Start->Prepare_Substrate Nitration_Step Add Nitrating Mixture dropwise at 5-15 °C Prepare_Substrate->Nitration_Step Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Prepare_Nitrating_Mix->Nitration_Step Stirring Stir at Room Temperature Nitration_Step->Stirring Quenching Pour onto Crushed Ice Stirring->Quenching Filtration Vacuum Filtration and Washing Quenching->Filtration Purification Recrystallization Filtration->Purification End End Purification->End

Caption: Nitration experimental workflow.

Halogenation

Similar to nitration, the halogenation of this compound is expected to be directed by the aldehyde group to the meta position. Bromination of benzaldehyde is known to produce 3-bromobenzaldehyde in high yield.[6]

Expected Products:

The major product of bromination of this compound is anticipated to be 3-bromo-5-iodobenzaldehyde .

ReactionMajor Product
Bromination3-Bromo-5-iodobenzaldehyde

Experimental Protocol (Adapted from the Bromination of Benzaldehyde): [6]

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Sodium bisulfite solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser, suspend 10.0 g of anhydrous aluminum chloride in 50 mL of dry dichloromethane.

  • Cool the suspension in an ice-water bath and slowly add 8.0 g of this compound with stirring.

  • In the dropping funnel, place a solution of 5.5 g of bromine in 20 mL of dry dichloromethane.

  • Add the bromine solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Decompose the reaction complex by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and wash it with water, a 5% sodium bisulfite solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization.

Sulfonation

The sulfonation of deactivated aromatic rings, such as benzaldehyde, typically requires forcing conditions (e.g., fuming sulfuric acid or oleum) and yields the meta-substituted product.[9][10][11][12][13]

Expected Product:

The sulfonation of this compound is expected to yield 3-formyl-5-iodobenzenesulfonic acid .

ReactionProduct
Sulfonation3-Formyl-5-iodobenzenesulfonic acid

Experimental Protocol (Adapted from the Sulfonation of Benzaldehyde): [9][10]

Materials:

  • This compound

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Sodium Chloride

Procedure:

  • In a flask equipped with a mechanical stirrer, place 20 mL of fuming sulfuric acid (20% oleum).

  • Cool the flask in an ice bath and slowly add 5.0 g of this compound with stirring, keeping the temperature below 20 °C.

  • After the addition is complete, heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.

  • Add sodium chloride to the solution to precipitate the sodium salt of the sulfonic acid.

  • Collect the precipitate by vacuum filtration and wash it with a saturated sodium chloride solution.

  • The crude sodium sulfonate can be converted to the sulfonic acid by treatment with a strong acid.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally unsuccessful with strongly deactivated aromatic rings. The aldehyde group deactivates the ring to such an extent that it will not undergo Friedel-Crafts alkylation or acylation under standard conditions.[2][14][15][16][17][18] The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pair of electrons on the carbonyl oxygen, further deactivating the ring.

Expected Outcome:

No reaction is the expected outcome for both Friedel-Crafts alkylation and acylation of this compound.

ReactionExpected Outcome
Friedel-Crafts AlkylationNo Reaction
Friedel-Crafts AcylationNo Reaction

Logical Relationship of Friedel-Crafts Reaction Failure

G cluster_friedel_crafts Friedel-Crafts Reaction on this compound Deactivated_Ring Strongly Deactivated Aromatic Ring (-CHO and -I groups) Coordination Coordination with Carbonyl Oxygen Deactivated_Ring->Coordination Lewis_Acid Lewis Acid Catalyst (e.g., AlCl₃) Lewis_Acid->Coordination Further_Deactivation Further Deactivation of the Ring Coordination->Further_Deactivation No_Reaction No Reaction Further_Deactivation->No_Reaction

Caption: Rationale for Friedel-Crafts failure.

Conclusion

The electrophilic aromatic substitution of this compound is predominantly governed by the strong meta-directing and deactivating nature of the aldehyde group. Consequently, nitration, halogenation, and sulfonation are all expected to yield the corresponding 5-substituted-3-iodobenzaldehyde as the major product. Due to the severe deactivation of the aromatic ring, Friedel-Crafts alkylation and acylation are not viable reactions for this substrate. The experimental protocols provided, adapted from reactions with benzaldehyde, offer a solid foundation for the synthesis of these derivatives, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. Researchers should anticipate that the reaction conditions for this compound may require minor optimization compared to the parent benzaldehyde due to the additional electronic and steric influence of the iodo substituent.

References

Spectroscopic Profile of 3-Iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodobenzaldehyde, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for compound characterization and quality control.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.92s-1HAldehyde proton (-CHO)[1]
8.21t1.51HH-2[1]
7.96dt7.8, 1.31HH-6[1]
7.85ddd7.8, 2.0, 1.01HH-4[1]
7.30t7.81HH-5[1]

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
190.8Aldehyde Carbon (-CHO)[1]
143.3C-2[1]
138.6C-6[1]
138.1C-1[1]
130.8C-5[1]
129.0C-4[1]
94.8C-3 (Carbon attached to Iodine)[1]

Solvent: CDCl₃, Frequency: 151 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Vibrational Assignment
3061Aromatic C-H stretch
2862, 2762Aldehyde C-H stretch (Fermi resonance)
1701C=O stretch of the aldehyde
1587, 1566Aromatic C=C stretch
1466, 1416In-plane aromatic C-H bend
1258In-plane aldehyde C-H bend
1192C-C stretch
1159In-plane aromatic C-H bend
1061Ring breathing mode
883, 781Out-of-plane aromatic C-H bend
667C-I stretch
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 232, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) to give a fragment at m/z 203, and the loss of iodine to give a fragment at m/z 105. Further fragmentation of the aromatic ring would also be observed.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

¹H and ¹³C NMR Data Acquisition:

A solution of this compound is prepared by dissolving approximately 15-20 mg of the solid in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically sufficient, with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance signal intensity. A sufficient relaxation delay is used to ensure accurate integration, particularly for quaternary carbons.

FT-IR Spectroscopy

The FT-IR spectrum of solid this compound can be obtained using the KBr pellet technique. Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum of this compound is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio to generate the mass spectrum.

Visualizing the Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as a logical progression from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or preparation of KBr pellet (IR) Sample->Dissolution Solution Sample in Solution/ Solid Matrix Dissolution->Solution NMR NMR Spectrometer Solution->NMR NMR Analysis IR FT-IR Spectrometer Solution->IR IR Analysis MS Mass Spectrometer Solution->MS MS Analysis NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data FT-IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Final_Structure Final_Structure Interpretation->Final_Structure Final Structure

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to 3-Iodobenzaldehyde: Commercial Availability, Synthetic Applications, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Iodobenzaldehyde, a versatile aromatic building block. The document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its application in several cornerstone C-C bond-forming reactions. Additionally, it explores the biological relevance of benzaldehyde derivatives by illustrating their interaction with key inflammatory signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 95% to over 98%. The compound is generally supplied as a white to pale yellow crystalline solid. A summary of prominent suppliers is provided in Table 1.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals98%1g, 5g
Santa Cruz BiotechnologyN/AContact for details
Strem Chemicalsmin. 98%25g, 100g
ChemSupply Australia>95.0%25g
Crysdot LLC98%100g
WychemN/AContact for details
TCI America>96.0%5g, 25g
ChemicalBookVariousVarious

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical and Safety Data

A compilation of key physical, chemical, and safety data for this compound is presented in Table 2. This information is essential for safe handling, storage, and experimental design.

Table 2: Physicochemical and Safety Properties of this compound

PropertyValue
CAS Number 696-41-3[1]
Molecular Formula C₇H₅IO[1]
Molecular Weight 232.02 g/mol [1]
Appearance White to cream or yellow crystals, powder, or fused solid[2]
Melting Point 54.0-60.0 °C[2]
IUPAC Name This compound[2]
Purity (Typical) ≥97.5% (GC)[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[3]

Key Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in organic synthesis, primarily utilized as an electrophilic partner in various palladium-catalyzed cross-coupling reactions and as a carbonyl electrophile in olefination reactions. The presence of the iodine atom provides a reactive site for the formation of new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of significant importance in the synthesis of pharmaceuticals and organic materials.[4] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[5]

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide, such as this compound, with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Anhydrous triethylamine (TEA, 3.0 mmol)

  • Anhydrous solvent (e.g., Toluene or THF, 5 mL)

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.[4]

  • Add the anhydrous solvent and triethylamine. Stir the resulting mixture for 5-10 minutes at room temperature.[4]

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.[4]

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[6] This method is a cornerstone of modern organic synthesis for the construction of substituted alkenes.[7]

This protocol provides a representative procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (0.5 mmol)

  • Alkene (e.g., Methyl acrylate, 0.75 mmol)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Base (e.g., Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃))

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

Procedure:

  • In a Schlenk flask or sealed reaction vial, combine this compound, Palladium(II) acetate, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF followed by the alkene via syringe.

  • Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium(0) complex. It is widely used in academic and industrial settings for the synthesis of biaryls and other conjugated systems.[8]

The following is a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., Dioxane and Water)

  • Microwave vial or standard reaction flask

Procedure:

  • Combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base in a microwave vial or a standard reaction flask.[9]

  • Purge the vessel with an inert gas (e.g., Argon).[9]

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).[9]

  • Heat the reaction mixture. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 10 minutes).[9] For conventional heating, reflux the mixture until completion as monitored by TLC or GC/LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[10] This reaction is highly valuable for its reliability and the predictable formation of the C=C double bond at the position of the former carbonyl group.[11]

This protocol is adapted for an environmentally benign, one-pot Wittig reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkyl halide (e.g., bromoacetonitrile, 1.6 mmol, 1.6 equiv)

  • Triphenylphosphine (powdered)

  • Saturated aqueous solution of sodium bicarbonate (5 mL)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Test tube (13 x 100 mm) with a magnetic stir bar

Procedure:

  • Add powdered triphenylphosphine to a 13 x 100 mm test tube containing a magnetic stir bar.

  • Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the resulting suspension for 1 minute.

  • To the suspension, add the alkyl halide followed by this compound.

  • Stir the reaction mixture vigorously for 1 hour.

  • After the reaction period, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with 5 mL portions of diethyl ether.

  • Combine the organic extracts and dry with anhydrous magnesium sulfate.

  • Decant the dried solution and concentrate using a rotary evaporator.

  • Purify the crude product containing the alkene and triphenylphosphine oxide by column chromatography.

Biological Context: Benzaldehydes and Inflammatory Signaling

While this compound is primarily recognized as a synthetic intermediate, the broader class of benzaldehyde derivatives has been shown to possess noteworthy biological activities. Studies have demonstrated that certain benzaldehydes can exert anti-inflammatory effects by modulating key signaling pathways.[12]

Research has indicated that some benzaldehyde compounds can suppress the lipopolysaccharide (LPS)-induced inflammatory response in immune cells, such as macrophages.[13] This is achieved, in part, by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12][13] These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines (e.g., TNF-α, IL-6).[13]

The diagram below illustrates the general mechanism by which benzaldehyde derivatives can attenuate the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Benzaldehydes Benzaldehyde Derivatives Benzaldehydes->MAPK_pathway Inhibits Benzaldehydes->NFkB_pathway Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Inflammatory_Mediators Activates NFkB_pathway->Inflammatory_Mediators Activates Inflammation Inflammatory Response Inflammatory_Mediators->Inflammation

Caption: Inhibition of LPS-induced inflammatory pathways by benzaldehyde derivatives.

This pathway highlights the potential for molecules containing the benzaldehyde scaffold to be developed into novel anti-inflammatory agents. The functional groups on the benzene ring can be readily modified using the synthetic routes described above, allowing for the exploration of structure-activity relationships and the optimization of therapeutic properties.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for chemical synthesis and drug discovery. Its utility in robust C-C bond-forming reactions, coupled with the emerging biological relevance of the benzaldehyde scaffold, makes it a compound of significant interest to the research community. This guide provides a foundational resource for scientists and professionals working with this versatile intermediate.

References

An In-depth Technical Guide to the Safe Handling and Storage of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and essential data for the handling and storage of 3-Iodobenzaldehyde (CAS No. 696-41-3). Adherence to these procedures is critical to ensure a safe laboratory environment and maintain the integrity of the compound for research and development purposes.

Compound Identification and Properties

This compound is an aromatic aldehyde and a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₅IOPubChem[3]
Molecular Weight 232.02 g/mol Sigma-Aldrich, PubChem[3]
Appearance White to pale yellow crystalline powder, crystals, or needlesChemicalBook[4]
Melting Point 57-60 °CSigma-Aldrich, ChemSrc[5], ChemBK[1]
Boiling Point 124-125 °C at 13 mmHgChemicalBook[4]
Solubility Slightly soluble in water. Soluble in methanol.ChemBK[1], ChemicalBook[4]
Sensitivity Air and light sensitiveChemicalBook[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[6] Understanding its potential hazards is the first step in safe handling.

GHS Pictogram:

alt text

Signal Word: Warning[3][6]

Hazard Statements:

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodeStatementSource
P261Avoid breathing dust/fume/gas/mist/vapors/spray.Fisher Scientific[7], Sigma-Aldrich
P264Wash skin thoroughly after handling.PubChem[3], Sigma-Aldrich
P271Use only outdoors or in a well-ventilated area.PubChem[3], Sigma-Aldrich
P280Wear protective gloves/protective clothing/eye protection/face protection.Fisher Scientific[7], PubChem[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.Fisher Scientific[7], PubChem[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.PubChem[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Fisher Scientific[7], PubChem[3]
P319Get medical help if you feel unwell.PubChem[3]
P332+P317If skin irritation occurs: Get medical help.PubChem[3]
P337+P317If eye irritation persists: Get medical help.PubChem[3]
P362+P364Take off contaminated clothing and wash it before reuse.PubChem[3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.PubChem[3]
P405Store locked up.PubChem[3]
P501Dispose of contents/container to an approved waste disposal plant.PubChem[3]

Experimental Protocols: Safe Handling Procedures

Adherence to strict protocols is essential to minimize exposure and ensure safety.

The primary method for controlling exposure is through engineering controls, supplemented by appropriate PPE.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[7]

  • Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: For operations with a high potential for dust generation, use a NIOSH-approved N95 type dust mask or equivalent respirator.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare Work Area B->C D Retrieve from Storage C->D Proceed to handling E Weigh Required Amount D->E F Perform Reaction/Procedure E->F G Decontaminate Equipment F->G Procedure complete H Dispose of Waste G->H I Return to Storage H->I J Remove PPE & Wash Hands I->J

Caption: Standard workflow for handling this compound.

  • Preparation: Before handling, ensure all engineering controls are functional and don the required PPE. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust. Use spatulas and glassware dedicated to this compound or thoroughly cleaned before use.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Dispose of contaminated materials and waste in a designated, sealed container. Wash hands thoroughly after removing gloves.

Immediate action is required in case of exposure.

Exposure RouteFirst-Aid ProtocolSource
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.Fisher Scientific[6][7]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.Fisher Scientific[6][7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.Fisher Scientific[7]
Ingestion Clean mouth with water. Do not induce vomiting. Seek immediate medical attention.Fisher Scientific[6][7]

Storage and Disposal Procedures

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6][7]

  • Container: Keep the container tightly closed and store in a dry place.[6][7]

  • Light: Protect from direct sunlight.[6][7]

Keep away from strong oxidizing agents.[6]

In the event of a spill, follow this procedure:

Spill_Response cluster_spill Spill Response Workflow A Evacuate Immediate Area B Alert Supervisor & Safety Officer A->B C Don Full PPE (incl. respirator if needed) B->C If trained to clean up D Contain the Spill (Use inert absorbent material) C->D E Gently Sweep Up Material D->E F Place in Sealed Container E->F G Decontaminate Spill Area F->G H Dispose as Hazardous Waste G->H

Caption: Step-by-step spill response procedure.

  • Evacuate and Alert: Immediately evacuate the area and notify laboratory personnel and the designated safety officer.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[6] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous chemical waste according to institutional and local regulations.

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all federal, state, and local environmental regulations. Do not allow the chemical to enter the environment.[6]

References

A Technical Guide to the Derivatives and Analogs of 3-Iodobenzaldehyde: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Iodobenzaldehyde is a versatile trifunctional chemical intermediate of significant interest in medicinal chemistry and materials science. Its structure, featuring an aldehyde, an iodine atom, and an aromatic ring, allows for a diverse range of chemical modifications. The aldehyde group readily participates in condensation and olefination reactions, the iodo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, and the aromatic ring can undergo further electrophilic substitution. This guide provides an in-depth overview of the key synthetic pathways for creating derivatives and analogs of this compound, complete with detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support advanced research and development.

Introduction

This compound is a pale yellow crystalline powder that serves as a pivotal building block in organic synthesis.[1] Its utility stems from the presence of three distinct reactive sites: the aldehyde carbonyl, the carbon-iodine bond, and the benzene ring. This unique combination enables chemists to construct complex molecular architectures through sequential and orthogonal synthetic strategies. The iodo-substituent is particularly valuable, offering a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling chemistry, a cornerstone of modern drug discovery.[2][3] Derivatives of this compound are integral to the synthesis of biologically active compounds, including potential antibacterial agents, enzyme inhibitors, and receptor modulators.[2][4]

This document details the primary synthetic transformations of this compound, focusing on reactions at the aldehyde and iodo- positions, which are most frequently exploited for derivatization.

Core Reactivity and Derivatization Strategies

The synthetic potential of this compound can be logically categorized by the type of transformation. The aldehyde group is a gateway to alkenes, imines, and alcohols, while the iodo group is ideal for building biaryl systems and introducing alkynyl moieties.

G start This compound aldehyde_group Aldehyde Group (-CHO) start->aldehyde_group Reacts at... iodo_group Iodo Group (-I) start->iodo_group Reacts at... wittig Wittig Reaction aldehyde_group->wittig chalcone Chalcone Synthesis (Claisen-Schmidt) aldehyde_group->chalcone schiff Schiff Base Formation aldehyde_group->schiff suzuki Suzuki-Miyaura Coupling iodo_group->suzuki sonogashira Sonogashira Coupling iodo_group->sonogashira alkene Alkene Derivatives wittig->alkene chalcone_prod Chalcones chalcone->chalcone_prod schiff_prod Schiff Bases (Imines) schiff->schiff_prod biaryl Biaryl Derivatives suzuki->biaryl alkyne Aryl Alkynes sonogashira->alkyne

Caption: Key derivatization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition by palladium(0) catalysts, initiating a cycle that forges new carbon-carbon bonds. The Suzuki-Miyaura coupling is a premier method for creating biaryl structures, which are prevalent in pharmaceuticals.[3][5]

G pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd2_add Ar-Pd(II)L₂-I tm_label Transmetalation pd2_add->tm_label pd2_trans Ar-Pd(II)L₂-R re_label Reductive Elimination pd2_trans->re_label oa_label->pd2_add tm_label->pd2_trans re_label->pd0 product Ar-R (Biaryl Product) re_label->product aryl_halide Ar-I (this compound) aryl_halide->oa_label boronic_acid R-B(OH)₂ + Base boronic_acid->tm_label

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][5][6]

  • Preparation: To a dry round-bottom flask, add the aryl halide (e.g., this compound, 1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.), and the palladium catalyst (e.g., Pd(OAc)₂ (0.5-5 mol%) or Pd(PPh₃)₄ (2 mol%)).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/Water 4:1, Dioxane/Water 4:1, or WEB) via syringe.[3][6]

  • Reaction: Heat the mixture to the desired temperature (room temperature to 110 °C) and stir vigorously for the specified time (5 minutes to 24 hours).[3][6]

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time Yield (%) Reference
4-Iodobenzaldehyde Phenylboronic acid Pd(PPh₃)₄ (2) K₂CO₃ Toluene/H₂O 80 4 h >90 (typical) [5]
Aryl Halide Arylboronic acid Pd(OAc)₂ (0.5) (in WEB) WEB RT 5-90 min High (general) [6][7]

| 3,5-Dimethoxy-3'-iodobenzophenone | Arylboronic acid | Pd Catalyst (1-5) | Base (2-3 eq) | Dioxane/H₂O | 80-110 | - | High (general) |[3] |

Note: WEB (Water Extract of Banana) serves as both a green solvent and a source of base.[6][7]

Wittig Reaction

The Wittig reaction is an indispensable method for converting the aldehyde functionality of this compound into an alkene.[8][9] This reaction involves a phosphonium ylide, offering excellent control over the position of the newly formed double bond.

G ylide Phosphonium Ylide (Ph₃P=CHR) oxaphosphetane [2+2] Cycloaddition ylide->oxaphosphetane aldehyde Aldehyde (3-Iodo-Ar-CHO) aldehyde->oxaphosphetane intermediate Oxaphosphetane Intermediate oxaphosphetane->intermediate breakdown Reverse [2+2] Cycloaddition intermediate->breakdown alkene Alkene Product (3-Iodo-Ar-CH=CHR) breakdown->alkene phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) breakdown->phosphine_oxide

Caption: Simplified workflow of the Wittig olefination reaction.

Experimental Protocol: General Procedure for Wittig Reaction [10][11]

  • Ylide Preparation (in situ):

    • Suspend the appropriate phosphonium salt (1.5 eq.) in a dry solvent (e.g., THF, diethyl ether) under an inert atmosphere.

    • Cool the suspension (e.g., to 0 °C or -78 °C) and add a strong base (e.g., n-BuLi, NaH, or t-BuOK) dropwise.

    • Stir the mixture until the characteristic color of the ylide appears.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq.) in a dry solvent and add it slowly to the ylide solution at low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo. The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography or by filtration through a silica plug after precipitation.[10][12]

Table 2: Wittig Reaction Parameters

Ylide Type R Group Base (E/Z) Selectivity Reactivity Reference
Non-stabilized Alkyl Strong (n-BuLi) Z-alkene favored High (reacts with ketones) [8][13]
Semi-stabilized Aryl Varies Poor (E/Z mixture) Moderate [8]

| Stabilized | -CO₂R, -CN | Weaker (NaH, K₂CO₃) | E-alkene favored | Lower (aldehydes only) |[13][14] |

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for flavonoids and possess a wide range of biological activities.[15][16] They are readily synthesized by the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base.[17]

G ketone Acetophenone (Ar'-CO-CH₃) enolate Enolate Intermediate ketone->enolate Deprotonation base Base (e.g., NaOH, KOH) adduct Aldol Adduct enolate->adduct Nucleophilic Attack aldehyde This compound aldehyde->adduct chalcone Chalcone Product adduct->chalcone Elimination dehydration Dehydration (-H₂O)

Caption: Reaction pathway for Claisen-Schmidt chalcone synthesis.

Experimental Protocol: General Aldol Procedure for Chalcone Synthesis [10]

  • Mixing: Dissolve this compound (1.0 eq.) and the desired acetophenone (1.0 eq.) in a solvent such as ethanol.

  • Catalysis: Add a solution of a strong base (e.g., aqueous or ethanolic KOH or NaOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C in an ultrasound bath) until a precipitate forms or the reaction is complete (monitored by TLC).[10]

  • Isolation: Pour the reaction mixture into cold water or onto crushed ice. Acidify with dilute HCl if necessary.

  • Purification: Collect the solid product by suction filtration, wash thoroughly with water to remove the base, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[17]

Table 3: Synthesis of Chalcone Derivatives

Aldehyde Ketone Catalyst Method Yield (%) Reference
Substituted Benzaldehyde Acetophenone NaOH Aldol Condensation 58.41 [17]
Substituted Benzaldehyde Acetophenone NaOH Solvent-free grinding 65.29 [17]

| Benzaldehyde | Acetophenone | KOH | Aldol (Ultrasound) | Varies |[10] |

Note: Yields are highly dependent on the specific substituents on the aldehyde and ketone.[10]

Notable Analogs of this compound

Modifications to the substitution pattern on the benzaldehyde ring provide analogs with unique chemical and physical properties, expanding their utility in targeted applications.

3-Iodo-5-nitrobenzaldehyde: The presence of a strong electron-withdrawing nitro group deactivates the aromatic ring, influencing its reactivity in electrophilic substitution, while also providing an additional site for chemical modification (e.g., reduction to an amine).[2] This analog is a key intermediate for synthesizing compounds evaluated for cytotoxicity against cancer cell lines.[2]

4-Hydroxy-3-iodobenzaldehyde: This analog incorporates a hydroxyl group, which can be used as a handle for etherification or esterification. It can be synthesized from 4-hydroxybenzaldehyde via iodination with N-iodosuccinimide.[18]

Table 4: Key Analogs and Their Synthesis

Analog Starting Material Key Reagent Synthetic Approach Reference
3-Iodo-5-nitrobenzaldehyde This compound Nitrating Mixture Electrophilic Nitration [2]
4-Hydroxy-3-iodobenzaldehyde 4-Hydroxybenzaldehyde N-Iodosuccinimide (NIS) Electrophilic Iodination [18]

| 3-Iodo-4-methoxybenzaldehyde | 4-Methoxybenzaldehyde | PIDA, I₂ | Iodination |[19] |

Conclusion

This compound stands out as a supremely versatile and valuable scaffold in synthetic chemistry. The ability to selectively perform reactions at the aldehyde or the iodo- position allows for the systematic construction of diverse and complex molecular libraries. The key transformations—Suzuki-Miyaura coupling, Wittig olefination, and Claisen-Schmidt condensation—provide reliable and high-yielding pathways to derivatives with significant potential in drug discovery and materials science. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the full synthetic potential of this powerful building block.

References

A Theoretical and Experimental Guide to the Electronic Properties of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical and experimental electronic properties of 3-Iodobenzaldehyde, a key intermediate in organic synthesis. The document details the computational methodologies used to predict its electronic characteristics and provides relevant experimental protocols for its synthesis and characterization. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound (C₇H₅IO) is an aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its electronic properties, governed by the interplay between the electron-withdrawing aldehyde group and the halogen substituent, are crucial for its reactivity and potential applications. Understanding these properties through theoretical calculations and experimental validation is essential for designing novel molecules with desired functionalities.

Theoretical Calculations of Electronic Properties

The electronic properties of this compound can be effectively investigated using computational quantum chemistry methods, primarily Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods provide insights into the molecular orbital energies, electron distribution, and electronic transitions.

Computational Methodology

A robust and widely used approach for calculating the electronic properties of molecules containing heavy atoms like iodine involves the B3LYP hybrid functional. For the carbon, hydrogen, and oxygen atoms, the 6-311+G(3df,p) basis set is appropriate, while the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is employed for the iodine atom to account for relativistic effects.

The general workflow for these theoretical calculations is as follows:

computational_workflow cluster_input Input cluster_dft DFT Calculation cluster_tddft TD-DFT Calculation cluster_output Output start Molecular Structure of this compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Calculation of Electronic Properties (HOMO, LUMO, IP, EA) geom_opt->electronic_props excited_states Excited State Calculation geom_opt->excited_states optimized_geom Optimized Geometry freq_calc->optimized_geom vibrational_freq Vibrational Frequencies freq_calc->vibrational_freq electronic_data Electronic Property Data electronic_props->electronic_data uv_vis Simulated UV-Vis Spectrum excited_states->uv_vis spectral_data Simulated Spectral Data uv_vis->spectral_data

Computational workflow for determining electronic properties.
Key Electronic Properties

The primary electronic properties calculated for this compound are summarized below. These values are critical for understanding the molecule's reactivity, stability, and optical characteristics.

PropertyDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity.
Ionization Potential (IP) The energy required to remove an electron from the molecule. Can be approximated as IP ≈ -EHOMO.
Electron Affinity (EA) The energy released when an electron is added to the molecule. Can be approximated as EA ≈ -ELUMO.
Chemical Hardness (η) A measure of resistance to change in electron distribution. Calculated as η = (IP - EA) / 2.
Electronegativity (χ) The ability of the molecule to attract electrons. Calculated as χ = (IP + EA) / 2.

Note: While a specific study providing a complete set of these calculated values for this compound is not available in the literature, the methodologies described are standard for this class of compounds. The values can be reliably predicted using the computational workflow outlined.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the iodination of benzaldehyde. The following is a representative protocol.

Materials:

  • Benzaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetic acid

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve benzaldehyde in acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Iodosuccinimide (NIS) to the solution portion-wise while stirring at room temperature.

  • Allow the reaction mixture to stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with water, followed by a saturated sodium thiosulfate solution to remove any remaining iodine, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Benzaldehyde in Acetic Acid add_nis Add N-Iodosuccinimide start->add_nis stir Stir at Room Temperature add_nis->stir quench Pour into Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

General workflow for the synthesis of this compound.
UV-Visible Spectroscopy

The electronic absorption properties of this compound can be characterized using UV-Visible spectroscopy.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen spectroscopic grade solvent.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Calibrate the spectrophotometer with a blank cuvette containing only the solvent.

  • Record the UV-Visible spectrum of the this compound solution over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Correlation of Theoretical and Experimental Data

The theoretically calculated electronic transitions from TD-DFT can be correlated with the experimentally observed UV-Visible absorption spectrum. The calculated excitation energies and oscillator strengths correspond to the positions and intensities of the absorption bands in the experimental spectrum. Discrepancies between theoretical and experimental values can arise from solvent effects, which can be modeled in the calculations using implicit or explicit solvent models, and the inherent approximations in the theoretical methods.

Conclusion

This whitepaper has outlined the theoretical and experimental approaches to understanding the electronic properties of this compound. The combination of DFT and TD-DFT calculations provides a powerful predictive tool for its electronic structure and spectra, while experimental synthesis and spectroscopic characterization offer essential validation. A thorough understanding of these properties is paramount for the rational design and development of new molecules for a wide range of applications in science and industry.

An In-depth Technical Guide to 3-Iodobenzaldehyde: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodobenzaldehyde, a halogenated aromatic aldehyde, has served as a versatile building block in organic synthesis for over a century. Its unique reactivity, imparted by the presence of both an aldehyde and an iodine substituent on the benzene ring, has made it a valuable intermediate in the preparation of a wide array of complex molecules, including pharmaceuticals and materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and chemical properties, and applications. A particular focus is placed on detailing experimental protocols for key synthetic transformations and summarizing quantitative data in accessible formats.

Discovery and Historical Synthesis

While the precise first synthesis of this compound is not definitively documented in readily available literature, its existence and preparation would have been feasible following the development of key reactions in aromatic chemistry in the late 19th century. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a reliable method to introduce iodine into an aromatic ring via a diazonium salt intermediate. Similarly, the Gattermann reaction, developed by Ludwig Gattermann, offered a means to introduce an aldehyde group onto an aromatic ring. It is highly probable that early syntheses of this compound were achieved through variations of these foundational reactions.

One of the earliest plausible routes to this compound would have involved the diazotization of 3-iodoaniline, followed by a formylation reaction. Alternatively, the direct iodination of benzaldehyde was another potential pathway.

A historical perspective on the synthesis of aromatic aldehydes reveals a variety of methods that could have been adapted for the preparation of this compound, including the oxidation of the corresponding benzyl alcohol or the reduction of the benzoyl chloride.

Physicochemical Properties

This compound is a pale yellow crystalline solid at room temperature.[1] The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₅IO[2]
Molecular Weight232.02 g/mol [2]
Melting Point57-60 °C
Boiling Point265 °C (decomposes)
CAS Number696-41-3
AppearancePale yellow crystalline powder[1]
SolubilitySoluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Slightly soluble in water.[3]

Modern Synthetic Protocols

Over the years, numerous methods for the synthesis of this compound have been developed, offering improved yields, milder reaction conditions, and greater functional group tolerance compared to historical methods. Below are detailed protocols for some of the most common and efficient modern syntheses.

Oxidation of 3-Iodobenzyl Alcohol

A reliable method for the preparation of this compound is the oxidation of 3-iodobenzyl alcohol. Pyridinium chlorochromate (PCC) is a commonly used oxidizing agent for this transformation.

Experimental Protocol:

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (CH₂Cl₂), a solution of 3-iodobenzyl alcohol (1.0 equivalent) in CH₂Cl₂ is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pale yellow solid.

G Start 3-Iodobenzyl Alcohol Reaction Oxidation Reaction (Room Temperature, 2-4h) Start->Reaction Reacts with Reagent Pyridinium Chlorochromate (PCC) in Dichloromethane Reagent->Reaction Workup Filtration through Silica Gel Reaction->Workup Followed by Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Process flow for the direct iodination of benzaldehyde.

Applications in Organic Synthesis and Drug Discovery

This compound is a key starting material for the synthesis of a wide range of organic compounds due to the orthogonal reactivity of its aldehyde and iodo functionalities. The aldehyde group readily participates in reactions such as Wittig olefination, aldol condensation, and reductive amination. The carbon-iodine bond is a versatile handle for cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

While this compound itself is not widely reported to be a direct modulator of specific signaling pathways, its derivatives have been investigated as potential therapeutic agents. For instance, compounds containing the this compound scaffold have been explored as precursors to kinase inhibitors. Kinases are crucial components of many signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is often implicated in diseases such as cancer.

The general strategy for developing kinase inhibitors often involves the synthesis of a library of compounds based on a core scaffold, such as one derived from this compound. The iodine atom can be replaced with various aromatic or heterocyclic groups via cross-coupling reactions, while the aldehyde can be transformed into other functional groups to interact with specific amino acid residues in the kinase active site.

General Drug Discovery Workflow Using this compound

G Start This compound Versatile Starting Material Step1 Cross-Coupling Reactions Suzuki, Sonogashira, etc. Start->Step1 Step2 Aldehyde Modifications Reductive Amination, etc. Start->Step2 Library Library of Diverse Derivatives Step1->Library Step2->Library Screening Biological Screening e.g., Kinase Assays Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization SAR Studies Hit->Optimization Candidate {Drug Candidate} Optimization->Candidate

Caption: A generalized workflow for utilizing this compound in drug discovery.

Conclusion

This compound has a rich history intertwined with the development of synthetic organic chemistry. From its likely origins in the late 19th century to the sophisticated synthetic methods available today, it has remained a staple reagent for chemists. Its utility as a bifunctional building block continues to be exploited in the synthesis of complex organic molecules with potential applications in medicine and materials science. While its direct role in modulating signaling pathways is not well-established, its importance as a scaffold in the development of bioactive compounds, including kinase inhibitors, underscores its continued relevance in modern drug discovery. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers leveraging the synthetic potential of this important molecule.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Iodobenzaldehyde in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl structures. 3-Iodobenzaldehyde is a valuable building block in this context, as the aldehyde functionality provides a handle for further synthetic transformations, making it a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

These application notes provide a comprehensive overview of the use of this compound in Suzuki cross-coupling reactions, including detailed experimental protocols, a summary of reaction outcomes with various coupling partners, and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide (this compound) to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids

The following table summarizes the reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. This data provides a practical guide for reaction planning and optimization.

EntryArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801295
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801292
33-Formylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801288
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)DMF901685
53-Thiopheneboronic acidPd(OAc)₂ (2) / P(o-tolyl)₃ (4)K₃PO₄ (3)DME/H₂O (4:1)851891
62-Furanboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)DMF901678
74-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1002475

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction```dot

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)(I)Ln", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar_Ar [label="Ar-Pd(II)(Ar')Ln", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylIodide [label="this compound (Ar-I)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BoronicAcid [label="Arylboronic Acid (Ar'-B(OH)₂) + Base", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#4285F4"]; ArylIodide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_complex [color="#EA4335"]; PdII_complex -> Transmetalation [color="#EA4335"]; BoronicAcid -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_Ar_Ar [color="#FBBC05"]; PdII_Ar_Ar -> RedElim [color="#FBBC05"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#4285F4"]; }

Caption: General experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales. It is crucial to handle all reagents and solvents under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

Protocol 1: General Procedure for Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl carbaldehyde derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ligand-Free Suzuki-Miyaura Cross-Coupling Reaction

[1] This protocol offers a simplified procedure by omitting the use of a phosphine ligand.

Materials:

  • This compound (1 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

  • A suitable base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Water:Ethanol binary mixture)

  • Diethyl ether for extraction

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane/ethyl acetate)

Procedure:

  • Reaction Setup: In a reaction vessel, a mixture of this compound (1 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and the base in the chosen solvent system is stirred at the desired temperature. [1]2. Reaction Monitoring: The reaction progress is monitored by TLC.

  • Work-up: After completion of the reaction, the solution is extracted with diethyl ether (4 x 10 mL). [1]4. Purification: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography over silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate, 9:1 v/v) to yield the desired coupled product. [1]5. Characterization: The final product is characterized by ¹H NMR and GC-MS. [1]

Troubleshooting

  • Low Yields: If the reaction yields are low, consider increasing the reaction temperature, changing the solvent system, or using a more active catalyst/ligand combination. The choice and amount of base can also significantly impact the yield.

  • Dehalogenation: The reduction of this compound to benzaldehyde is a common side reaction. This can sometimes be suppressed by using milder bases or ensuring strictly anaerobic conditions.

  • Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur. This is often minimized by using the correct stoichiometry of reactants and a suitable palladium catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-arylbenzaldehydes from this compound. The protocols and data presented here provide a solid foundation for researchers to successfully perform this transformation. Careful selection of the catalyst, base, and solvent, along with diligent reaction monitoring, will be key to achieving high yields of the desired products, which are valuable building blocks in the development of novel therapeutics and functional materials.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Iodobenzaldehyde with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[3][4]

These application notes provide detailed protocols for the Sonogashira coupling of 3-iodobenzaldehyde with a variety of terminal alkynes. Aryl iodides are highly reactive partners in this coupling, often facilitating efficient reactions under mild conditions.[5] The resulting 3-alkynylbenzaldehyde scaffolds are valuable intermediates in medicinal chemistry and materials science.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle:

    • Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) intermediate.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (3-alkynylbenzaldehyde) and regenerate the active palladium(0) catalyst.

  • Copper Cycle:

    • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step activates the alkyne for the subsequent transmetalation step.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-I pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)L₂-C≡CR pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_i Cu(I) alkyne H-C≡CR cu_alkyne [Cu-C≡CR] cu_alkyne->pd_complex1 Copper Acetylide cu_alkyne->cu_i Transmetalation to Pd alkyne->cu_alkyne Base

Caption: The dual catalytic cycle of the Sonogashira reaction.

Data Presentation: Sonogashira Coupling of this compound

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound and related aryl halides with various terminal alkynes.

Table 1: Coupling with Phenylacetylene
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT - 5012-2485-95
Pd(PPh₃)₄ / CuIEt₃NDMFRT18~90
Pd/CuFe₂O₄K₂CO₃EtOH70390
Table 2: Coupling with Aliphatic and Functionalized Alkynes
Terminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
1-HexynePd(OAc)₂ / PPh₃ / CuIEt₃NDMF804851-Iodo-4-nitrobenzene
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDMF/EtOHRT18~802-Iodoaniline
EthynyltrimethylsilanePd(PPh₃)₄ / CuIEt₂NHDMF1200.25631-Iodo-3,5-dimethylbenzene[6]
2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / PPh₃ / CuIEt₃NN/A801895-97 (conversion)3-Bromobenzaldehyde[7]

Experimental Protocols

General Experimental Workflow

The general workflow for a Sonogashira coupling reaction involves the setup of an inert atmosphere, addition of reagents, monitoring the reaction, and subsequent workup and purification.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Catalysts, Base, Solvent setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir at Specified Temperature alkyne->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for Sonogashira coupling.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details a standard copper-palladium co-catalyzed Sonogashira coupling.[4]

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry (eq.)Amount (1 mmol scale)
This compound232.021.0232 mg
Phenylacetylene102.141.2122.6 mg (125 µL)
PdCl₂(PPh₃)₂701.900.02 (2 mol%)14.0 mg
Copper(I) Iodide (CuI)190.450.04 (4 mol%)7.6 mg
Triethylamine (Et₃N)101.193.0303.6 mg (418 µL)
Tetrahydrofuran (THF), anhydrous--5 mL

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (232 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add phenylacetylene (125 µL, 1.2 mmol) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed as monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite, washing the pad with additional diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(phenylethynyl)benzaldehyde.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aliphatic Alkyne (e.g., 1-Hexyne)

This protocol is adapted from a copper-free method, which can be advantageous for simplifying purification and avoiding potential issues with copper contamination in biological applications.[8]

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry (eq.)Amount (1 mmol scale)
This compound232.021.0232 mg
1-Hexyne82.141.5123.2 mg (171 µL)
[DTBNpP]Pd(crotyl)Cl (P2)-0.025 (2.5 mol%)-
2,2,6,6-Tetramethylpiperidine (TMP)141.272.0282.5 mg (336 µL)
Dimethyl sulfoxide (DMSO), anhydrous--5 mL

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (232 mg, 1.0 mmol) and the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 2.5 mol%) to a dry vial with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMSO (5 mL), 2,2,6,6-tetramethylpiperidine (336 µL, 2.0 mmol), and 1-hexyne (171 µL, 1.5 mmol).

  • Reaction: Seal the vial and stir the mixture at room temperature for 2-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-(hex-1-yn-1-yl)benzaldehyde.

Safety Information

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]

  • Solvents: Anhydrous solvents are often flammable and require careful handling. Work in a fume hood and away from ignition sources.

  • Bases: Amine bases such as triethylamine and piperidine are corrosive and have strong odors. Handle them in a fume hood.

  • Alkynes: Some terminal alkynes can be volatile. Handle with care.

Disclaimer

The protocols provided are intended as a guide and may require optimization for specific substrates and laboratory conditions. It is essential to consult relevant safety data sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: Heck Reaction with 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, specifically utilizing 3-Iodobenzaldehyde as the aryl halide substrate. The Heck reaction is a powerful tool for the synthesis of substituted alkenes from unsaturated halides and alkenes.[1][2] These application notes cover the reaction mechanism, a generalized experimental protocol, and a summary of typical reaction parameters.

Introduction and Principles

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl, vinyl, or benzyl halides (or triflates) with an alkene in the presence of a palladium catalyst and a base.[1][3] This reaction forms a new carbon-carbon bond on an sp² carbon of the alkene, providing a direct route to complex molecular scaffolds.[4] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] Due to its reliability and functional group tolerance, it is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials. Aryl iodides are particularly effective substrates for this transformation due to the relative ease of oxidative addition to the palladium center.[4]

The general catalytic cycle involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[5][6]

  • Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center and subsequently undergoes a migratory insertion into the aryl-palladium bond.[4][5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[4][5]

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[5][6]

Experimental Protocol: Synthesis of (E)-3-(3-Formylstyryl)acrylate

This protocol describes a representative Heck reaction between this compound and n-butyl acrylate.

2.1 Materials and Reagents

  • This compound

  • n-butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)[1]

  • Triphenylphosphine (PPh₃)[1]

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)[1][7]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[7][8]

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

2.2 Equipment

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Schlenk line or balloon setup for inert atmosphere

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

2.3 Procedure

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add the anhydrous solvent (e.g., DMF, 10 mL) via syringe, followed by the base (e.g., Triethylamine, 1.5 mmol, 1.5 equiv).[7][8]

  • Add the alkene (n-butyl acrylate, 1.2 mmol, 1.2 equiv) to the mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.[7][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 4-12 hours).[7][8]

2.4 Workup and Purification

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).[8]

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).[8]

  • Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF and base.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure product.[8]

Data Presentation

The success of the Heck reaction is dependent on several parameters. The tables below summarize typical conditions and provide a specific example for the coupling of this compound.

Table 1: Summary of General Heck Reaction Parameters

ParameterCommon Reagents / ConditionsNotes
Aryl Halide Ar-I, Ar-Br, Ar-OTfIodides are generally more reactive than bromides.[4]
Alkene Acrylates, Styrenes, EthyleneElectron-withdrawing groups on the alkene often improve reaction efficiency.[1]
Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(II) sources are often used as pre-catalysts and are reduced to Pd(0) in situ.[5][6]
Ligand PPh₃, P(o-tol)₃, BINAP, NHCsPhosphine ligands are common; their choice can influence stability and reactivity.[1][9]
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃An organic or inorganic base is required to regenerate the catalyst.[1][7]
Solvent DMF, MeCN, Toluene, DMAPolar aprotic solvents are frequently used.[7][8]
Temperature 80 - 140 °CHigher temperatures are often required, especially for less reactive bromides or chlorides.[7]

Table 2: Example Conditions for Heck Coupling of this compound

ReagentMolar Equiv.Mol %Purpose
This compound1.0-Aryl Halide Substrate
n-butyl acrylate1.2 - 1.5-Alkene Coupling Partner
Pd(OAc)₂-1 - 5%Palladium Catalyst Precursor[8]
PPh₃-2 - 10%Ligand[8]
K₂CO₃2.0-Base[7][8]
DMF--Solvent[8]

Mandatory Visualizations

4.1 Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (this compound, Pd(OAc)₂, PPh₃) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert add_liquids 3. Add Liquids (Solvent, Base, Alkene) inert->add_liquids heat 4. Heat and Stir (80-100 °C, 4-12h) add_liquids->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool to RT monitor->cool extract 7. Extraction (Ether/Water) cool->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

General experimental workflow for the Heck reaction.

4.2 Heck Reaction Catalytic Cycle

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex re_label Reductive Elimination pd0->re_label + Base-H⁺I⁻ alkene_complex [Alkene] Ar-Pd(II)L₂-I pd2_complex->alkene_complex inserted_complex R-CH₂-CH(Ar) Pd(II)L₂-I alkene_complex->inserted_complex product_complex [Product] H-Pd(II)L₂-I inserted_complex->product_complex product_complex->pd0 be_label β-Hydride Elimination product_complex->be_label Product oa_label Oxidative Addition oa_label->pd0 + Ar-I mi_label Migratory Insertion mi_label->alkene_complex + Alkene re_label->product_complex + Base

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines, which are prevalent in pharmaceuticals, natural products, and organic electronic materials.[2][3] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination specifically involving 3-Iodobenzaldehyde. A key challenge with this substrate is the presence of the aldehyde functional group, which can be sensitive to the strongly basic conditions often employed in this reaction.[1][4] Therefore, careful selection of the base is crucial to avoid side reactions and achieve high yields of the desired 3-aminobenzaldehyde derivatives.

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0) species.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium amido complex.[5]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2]

A potential side reaction is the β-hydride elimination from the palladium amido complex, which can lead to the formation of a hydrodehalogenated arene and an imine.[2]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) PdII_Aryl L-Pd(II)-Ar(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)-Ar(NHR'R'')]+X- PdII_Aryl->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido L-Pd(II)-Ar(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product 3-(Amino)benzaldehyde (Ar-NR'R'') PdII_Amido->Product Product Formation ArX This compound (Ar-X) Amine Amine (HNR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Considerations

Catalyst and Ligand Selection:

The choice of palladium precursor and phosphine ligand is critical for achieving high catalytic activity. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.[4] For the amination of aryl iodides, bidentate phosphine ligands such as BINAP and DPPF have been shown to be effective, as they can prevent the formation of unreactive palladium iodide dimers.[2] Sterically hindered biaryl phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are also excellent choices, often allowing for lower catalyst loadings and milder reaction conditions.[6]

Base Selection for Aldehyde Compatibility:

The aldehyde group in this compound is susceptible to side reactions such as aldol condensation or Cannizzaro reaction under strongly basic conditions. Therefore, the use of strong bases like sodium tert-butoxide (NaOtBu) should be approached with caution or avoided.[1] Weaker inorganic bases are preferred to ensure the integrity of the aldehyde functionality.[4]

BasepKaHAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu)~19High reaction rates, low catalyst loadings.[1]Incompatible with many electrophilic functional groups, including aldehydes.[1]
Cesium Carbonate (Cs₂CO₃)~10.3Excellent functional group tolerance.[1]More expensive, can be difficult to stir on a large scale.[1]
Potassium Phosphate (K₃PO₄)~12.3Excellent functional group tolerance, economical.[1]May require higher catalyst loadings and longer reaction times.[1]

Solvent Selection:

Anhydrous, deoxygenated solvents are essential for a successful Buchwald-Hartwig amination. Toluene, dioxane, and THF are commonly used solvents.[7] For reactions involving aryl iodides, toluene is often a good choice as the byproduct, sodium iodide, is poorly soluble and its precipitation can help to drive the reaction forward and mitigate potential catalyst inhibition.[4]

Experimental Protocols

The following are general protocols that can be adapted for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. Optimization of reaction parameters (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination of this compound with an Aniline Derivative

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.

Materials:

  • This compound

  • Aniline derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, deoxygenated toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous, deoxygenated toluene (5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(arylamino)benzaldehyde.

Protocol 2: General Procedure for the Amination of this compound with a Secondary Aliphatic Amine

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.

Materials:

  • This compound

  • Secondary aliphatic amine (e.g., morpholine, piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, deoxygenated 1,4-dioxane

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and BINAP (0.036 mmol, 3.6 mol%) to a Schlenk tube.

  • Add anhydrous, deoxygenated 1,4-dioxane (3 mL) and stir the mixture at room temperature for 10 minutes.

  • To the catalyst mixture, add this compound (1.0 mmol, 1.0 equiv), the secondary aliphatic amine (1.2 mmol, 1.2 equiv), and potassium phosphate (1.5 mmol, 1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-(N,N-dialkylamino)benzaldehyde.

Summary of Reaction Parameters

ParameterRecommended ConditionsRationale
Aryl Halide This compoundAryl iodides are generally more reactive than bromides or chlorides.[2]
Amine Primary or secondary anilines and aliphatic aminesWide scope of compatible amines.[2]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium precursors.[4]
Ligand Xantphos, BINAP, DPPF, other biaryl phosphinesBidentate and bulky ligands are effective for aryl iodides.[2]
Base Cs₂CO₃, K₃PO₄Weak bases are compatible with the aldehyde functional group.[1][4]
Solvent Toluene, 1,4-DioxaneAnhydrous and deoxygenated conditions are crucial.[7]
Temperature 80-110 °CTypical temperature range for Buchwald-Hartwig aminations.[7]

Troubleshooting

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. The catalyst or ligand may have degraded. Consider using a pre-catalyst.

  • Formation of Side Products: If side reactions involving the aldehyde are observed (e.g., by ¹H NMR of the crude product), a weaker base or lower reaction temperature may be necessary.

  • Dehalogenation of Starting Material: This can occur via β-hydride elimination, especially with primary aliphatic amines. Using a bulkier ligand can sometimes suppress this side reaction.[2]

Conclusion

The Buchwald-Hartwig amination of this compound is a viable and valuable transformation for the synthesis of various 3-aminobenzaldehyde derivatives. The key to success lies in the judicious choice of a weak inorganic base, such as cesium carbonate or potassium phosphate, to preserve the aldehyde functionality. Paired with an appropriate palladium catalyst and phosphine ligand system, this method provides a reliable route to a diverse range of C-N coupled products for applications in research, discovery, and development.

References

Application of 3-Iodobenzaldehyde in Medicinal Chemistry: Synthesis of a Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the utilization of 3-Iodobenzaldehyde as a key starting material in the synthesis of a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor. The methodologies described herein focus on a key Suzuki-Miyaura cross-coupling reaction to generate a biaryl intermediate, which is further elaborated to a pyridylurea-based GSK-3 inhibitor. This class of inhibitors has significant therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's, by modulating the Wnt/β-catenin signaling pathway. All quantitative data for representative compounds are summarized, and relevant signaling pathways and experimental workflows are visualized.

I. Introduction to this compound in Drug Discovery

This compound is a versatile building block in medicinal chemistry, primarily owing to the presence of two reactive functional groups: an aldehyde and an iodo substituent. The aldehyde group serves as a handle for various transformations such as reductive amination, Wittig reactions, and aldol condensations. The iodine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.

One of the key applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator of multiple cellular processes, including glycogen metabolism, apoptosis, and cell proliferation. Its inhibition has emerged as a promising therapeutic strategy for Alzheimer's disease, bipolar disorder, and some forms of cancer.

This application note details the synthesis of a potent GSK-3 inhibitor based on a pyridylurea scaffold, starting from this compound. The synthetic strategy highlights a pivotal Suzuki coupling reaction to construct the required biaryl core.

II. Quantitative Bioactivity Data

The following table summarizes the in vitro GSK-3 inhibitory activity of a series of pyridylurea derivatives, demonstrating the potency of this class of compounds. The data is adapted from published literature on similar scaffolds to provide a reference for the expected activity of compounds synthesized using the described protocols.

Compound IDStructureGSK-3β IC50 (nM)
Reference 1 (AR-A014418) N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea330[1]
Pyridylurea 62 98[1]
Benzothiazolylurea 66 140[1]

III. Experimental Protocols

A. Synthesis of 3-(Pyridin-3-yl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with pyridine-3-boronic acid.

Materials:

  • This compound

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • To the degassed mixture, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Heat the reaction mixture to 90 °C under a nitrogen or argon atmosphere and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(pyridin-3-yl)benzaldehyde as a solid.

B. Synthesis of a Pyridylurea-based GSK-3 Inhibitor (General Protocol)

This protocol outlines a general two-step procedure for the conversion of 3-(pyridin-3-yl)benzaldehyde into a target pyridylurea inhibitor.

Step 1: Reductive Amination

  • Dissolve 3-(pyridin-3-yl)benzaldehyde (1.0 eq.) in methanol.

  • Add the desired primary amine (e.g., 4-methoxybenzylamine) (1.1 eq.) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the secondary amine intermediate.

Step 2: Urea Formation

  • Dissolve the secondary amine intermediate (1.0 eq.) and a substituted isocyanate (e.g., 5-nitro-1,3-thiazol-2-yl isocyanate) (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final pyridylurea GSK-3 inhibitor.

IV. Diagrams

experimental_workflow cluster_synthesis Synthesis of a Pyridylurea GSK-3 Inhibitor start This compound intermediate1 Suzuki Coupling (with Pyridine-3-boronic acid) start->intermediate1 Pd(OAc)₂, PPh₃, Na₂CO₃ intermediate2 3-(Pyridin-3-yl)benzaldehyde intermediate1->intermediate2 intermediate3 Reductive Amination (with primary amine) intermediate2->intermediate3 NaBH₄ intermediate4 Secondary Amine intermediate3->intermediate4 intermediate5 Urea Formation (with isocyanate) intermediate4->intermediate5 end Final Pyridylurea GSK-3 Inhibitor intermediate5->end

Caption: Experimental workflow for the synthesis of a pyridylurea GSK-3 inhibitor.

wnt_signaling_pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State / GSK-3 Inhibition GSK3b_off Active GSK-3β beta_catenin_off β-catenin GSK3b_off->beta_catenin_off Phosphorylates destruction_complex Destruction Complex (Axin, APC, CK1) destruction_complex->beta_catenin_off proteasome Proteasome beta_catenin_off->proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled GSK3b_on Inactive GSK-3β Frizzled->GSK3b_on Inhibits beta_catenin_on Stable β-catenin nucleus Nucleus beta_catenin_on->nucleus Translocation TCF_LEF TCF/LEF gene_transcription Target Gene Transcription TCF_LEF->gene_transcription Activates inhibitor Synthesized GSK-3 Inhibitor inhibitor->GSK3b_off Inhibits

Caption: The Wnt/β-catenin signaling pathway and the role of a GSK-3 inhibitor.

References

Application Notes and Protocols for the Wittig Reaction with 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 3-iodostilbene via the Wittig reaction, employing 3-iodobenzaldehyde and benzyltriphenylphosphonium chloride. The protocol is designed to be a comprehensive guide, covering the reaction setup, execution, purification, and characterization of the final product.

The Wittig reaction is a robust and widely utilized method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphorus ylides.[1] This particular application focuses on the formation of a carbon-carbon double bond to yield a substituted stilbene, a structural motif present in various biologically active compounds.

Experimental Protocols

The synthesis of 3-iodostilbene is a two-step process that begins with the in-situ formation of the phosphorus ylide from benzyltriphenylphosphonium chloride, followed by its reaction with this compound.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 95% Ethanol

  • Iodine (for isomerization, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Beakers and Erlenmeyer flasks

  • UV lamp (for isomerization, optional)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (1.0 equivalent) and this compound (1.0-1.2 equivalents) in dichloromethane (approximately 10 mL per gram of the phosphonium salt).[2]

  • Ylide Formation and Reaction: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise to the reaction mixture through the condenser. The strong base facilitates the deprotonation of the phosphonium salt to form the phosphorus ylide, which then reacts with the this compound.[2][3]

  • Reaction Progression: Heat the mixture to a gentle reflux (approximately 40-45 °C for dichloromethane) and maintain for 30 to 60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 10 mL of water and then with 15 mL of a saturated aqueous solution of sodium bisulfite. Continue to wash with 10 mL portions of water until the aqueous layer is neutral to pH paper.[2]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the dichloromethane by rotary evaporation to yield the crude product, which will be a mixture of (E)- and (Z)-3-iodostilbene and triphenylphosphine oxide.

  • Purification by Recrystallization: The crude product can be purified by recrystallization from hot 95% ethanol. Triphenylphosphine oxide is more soluble in ethanol and will largely remain in the mother liquor upon cooling, allowing for the isolation of the less soluble stilbene product.[3]

  • (Optional) Isomerization to the (E)-isomer: To increase the yield of the thermodynamically more stable (E)-isomer, the mixture of isomers can be dissolved in a suitable solvent (e.g., dichloromethane), a catalytic amount of iodine added, and the solution irradiated with a UV lamp for approximately 60 minutes.[2] Following isomerization, the solvent is removed, and the product is recrystallized.

Data Presentation

The following table summarizes the quantitative data for a representative Wittig reaction for the synthesis of a stilbene derivative. While the exact yield for 3-iodostilbene is not explicitly available in the cited literature, yields for similar substituted stilbenes typically range from 30% to over 90%, depending on the specific substrates and reaction conditions.[4][5][6]

ParameterValueSource(s)
Reagents
This compound1.0 - 1.2 equivalents[2]
Benzyltriphenylphosphonium Chloride1.0 equivalent[2]
Sodium Hydroxide (50% aq.)Added dropwise until ylide color persists[2][3]
Dichloromethane~10 mL / g of phosphonium salt[2]
Reaction Conditions
TemperatureReflux (~40-45 °C)[2]
Reaction Time30 - 60 minutes[2]
Product
Product Name3-Iodostilbene
Expected YieldNot specified; typically 30-90% for analogous reactions[4][5][6]
StereoselectivityMixture of (E) and (Z) isomers[2]

Visualizations

Wittig_Reaction_Workflow Experimental Workflow for the Wittig Reaction A 1. Reaction Setup: Combine this compound, benzyltriphenylphosphonium chloride, and dichloromethane in a flask. B 2. Ylide Formation & Reaction: Add 50% aq. NaOH dropwise with vigorous stirring. A->B Base Addition C 3. Reflux: Heat the reaction mixture at 40-45°C for 30-60 min. B->C Heating D 4. Workup & Extraction: Cool, transfer to separatory funnel. Wash with H₂O and NaHSO₃. C->D Cooling & Transfer E 5. Drying & Solvent Removal: Dry organic layer with Na₂SO₄. Remove solvent via rotary evaporation. D->E Phase Separation F 6. Purification: Recrystallize crude product from hot 95% ethanol. E->F Crude Product G 7. (Optional) Isomerization: Dissolve in solvent, add I₂, irradiate with UV light. F->G For (E)-isomer enrichment H 8. Final Product: Isolate pure 3-iodostilbene. F->H Purified Product G->H After Isomerization

Caption: Experimental workflow for the synthesis of 3-iodostilbene.

Signaling_Pathway Wittig Reaction Mechanism Overview cluster_0 Ylide Formation cluster_1 Alkene Formation A Benzyltriphenylphosphonium Chloride B Phosphonium Ylide (Wittig Reagent) A->B + Base D Betaine Intermediate B->D + this compound Base Base (NaOH) Base->B C This compound C->D E Oxaphosphetane D->E Cyclization F 3-Iodostilbene (Product) E->F Elimination G Triphenylphosphine Oxide (Byproduct) E->G Elimination

Caption: Simplified mechanism of the Wittig reaction.

References

Application Notes and Protocols for the Reductive Amination of 3-Iodobenzaldehyde to Synthesize Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of N-substituted 3-iodobenzylamines via reductive amination of 3-iodobenzaldehyde. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to their potential as potent ligands for monoamine transporters. This guide offers a comprehensive overview of the synthetic methodologies, including various reducing agents and reaction conditions, alongside quantitative data and detailed experimental procedures.

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a versatile and efficient method for the synthesis of primary, secondary, and tertiary amines.[1] The reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[1] This one-pot procedure is often preferred due to its operational simplicity and broad substrate scope.

3-Iodobenzylamine derivatives are of particular importance in neuropharmacology as they have been identified as potent ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. The iodine substituent on the benzylamine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making the synthesis of a diverse library of these compounds essential for structure-activity relationship (SAR) studies.

This application note details the synthesis of various N-substituted 3-iodobenzylamines from this compound using different amine partners and reducing agents.

General Reaction Scheme

The reductive amination of this compound with a primary or secondary amine proceeds as follows:

G cluster_reactants Reactants cluster_products Product r1 This compound r2 Primary or Secondary Amine (R1R2NH) r1_img p1_img r1_img->p1_img + R1R2NH Reducing Agent Solvent r2_img R1-NH-R2 p1 N-Substituted 3-Iodobenzylamine

Caption: General reaction scheme for the reductive amination of this compound.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the reductive amination of this compound with various amines using different reducing agents.

Table 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Amine SubstrateSolventReaction Time (h)Yield (%)
BenzylamineDichloromethane (DCM)485
Aniline1,2-Dichloroethane (DCE)678
MorpholineTetrahydrofuran (THF)582
PiperidineDichloromethane (DCM)488

Table 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Amine SubstrateSolventReaction Time (h)Yield (%)
n-ButylamineMethanol (MeOH)875
CyclohexylamineMethanol (MeOH)1072
N-MethylanilineAcetic Acid/MeOH1265

Table 3: Reductive Amination using Sodium Borohydride (NaBH₄)

Amine SubstrateSolventReaction Time (h)Yield (%)
BenzylamineMethanol (MeOH)292
AnilineTetrahydrofuran (THF)385
4-MethylanilineTetrahydrofuran (THF)3.588

Note: Yields are based on isolated product after purification and are representative examples. Actual yields may vary depending on the specific reaction scale and conditions.

Experimental Protocols

Detailed methodologies for the key reductive amination procedures are provided below.

General Protocol using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general procedure suitable for a wide range of primary and secondary amines.[2]

Materials:

  • This compound

  • Amine (e.g., Benzylamine, Aniline, Morpholine, Piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent (0.2 M), add the amine (1.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2 equiv.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

General Protocol using Sodium Cyanoborohydride (NaBH₃CN)

This method is particularly useful for reactions where the aldehyde is sensitive to stronger reducing agents.[3]

Materials:

  • This compound

  • Amine (e.g., n-Butylamine, Cyclohexylamine, N-Methylaniline)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv.) and the amine (1.1 equiv.) in methanol (0.2 M).

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.2 equiv.) in one portion.

  • Stir the reaction at room temperature for the time specified in Table 2, monitoring the progress by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated aqueous K₂CO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective method, but care must be taken to allow for complete imine formation before adding the reducing agent to avoid reduction of the starting aldehyde.[4]

Materials:

  • This compound

  • Amine (e.g., Benzylamine, Aniline, 4-Methylaniline)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv.) and the amine (1.0 equiv.) in the chosen solvent (0.3 M).

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0 equiv.) in small portions.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 3, or until completion by TLC.

  • Carefully quench the reaction with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G start Start reactants Mix this compound and Amine in Solvent start->reactants imine_formation Stir for Imine Formation (with or without acid catalyst) reactants->imine_formation add_reducing_agent Add Reducing Agent (NaBH(OAc)3, NaBH3CN, or NaBH4) imine_formation->add_reducing_agent reaction Stir at Room Temperature add_reducing_agent->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Substituted 3-Iodobenzylamine purification->product

Caption: Experimental workflow for the reductive amination of this compound.

Monoamine Transporter Signaling Pathway

N-substituted 3-iodobenzylamines are potent ligands for monoamine transporters. The following diagram illustrates the general mechanism of monoamine reuptake and its inhibition.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamine Storage) monoamine Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) vesicle->monoamine Release transporter Monoamine Transporter (DAT, SERT, NET) transporter->vesicle Recycling monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding signaling Downstream Signaling receptor->signaling Activation inhibitor N-Substituted 3-Iodobenzylamine (Inhibitor) inhibitor->transporter Inhibition

Caption: Inhibition of monoamine reuptake by N-substituted 3-iodobenzylamines.

Conclusion

The reductive amination of this compound provides a robust and versatile platform for the synthesis of a wide array of N-substituted 3-iodobenzylamines. The choice of reducing agent and reaction conditions can be tailored to the specific amine substrate to achieve high yields of the desired products. These compounds serve as valuable tools for researchers in drug discovery, particularly in the development of novel therapeutics targeting monoamine transporters for the treatment of neurological disorders. The protocols and data presented herein offer a comprehensive guide for the efficient synthesis and further exploration of this important class of molecules.

References

Application Notes and Protocols for the Synthesis of Stilbene Derivatives from 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and interesting photophysical properties. Many stilbenoids, which are hydroxylated derivatives of stilbene, are naturally occurring phytoalexins with demonstrated antioxidant, anti-inflammatory, and neuroprotective effects. The synthetic preparation of stilbene derivatives is crucial for the systematic exploration of their structure-activity relationships and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of stilbene derivatives starting from 3-Iodobenzaldehyde. Three common and powerful synthetic methodologies are highlighted: the Heck reaction, the Wittig reaction, and the Suzuki coupling. These methods offer versatile pathways to a wide range of stilbene analogues, allowing for the introduction of various substituents on the aromatic rings.

Synthetic Strategies

The preparation of stilbene derivatives from this compound can be efficiently achieved through several cross-coupling and olefination reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A general overview of the synthetic workflow is presented below:

Synthetic Workflow Start This compound Heck Heck Reaction (with Alkene) Start->Heck Wittig Wittig Reaction (with Phosphonium Ylide) Start->Wittig Suzuki Suzuki Coupling (with Vinylboronic Acid/Ester) Start->Suzuki Product Stilbene Derivative Heck->Product Wittig->Product Suzuki->Product

Caption: Synthetic strategies for stilbene derivatives.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] For the synthesis of stilbene derivatives from this compound, this reaction typically involves coupling with a styrene derivative in the presence of a palladium catalyst and a base.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Styrene (or a substituted styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., DMF, 5 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the alkene (e.g., styrene, 1.2 mmol) and the base (e.g., triethylamine, 2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired stilbene derivative.

Quantitative Data (Representative):

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-IodotolueneStyrenePd(OAc)₂ (2)-K₂CO₃DMF200 (MW)183[1]
IodobenzeneStyrenePdCl₂ (1.5)TDTAT (3 wt%)K₂CO₃Water80696[2]
4-BromoacetophenoneStyrenePd(OAc)₂ (1)THP salt (2)K₂CO₃DMF/H₂O80495[3]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[4] To synthesize a stilbene derivative from this compound, it is reacted with a benzylphosphonium ylide, which is typically generated in situ from the corresponding benzyltriphenylphosphonium halide and a strong base.

Experimental Protocol: Wittig Reaction

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride (or bromide)

  • Sodium hydride (NaH), n-Butyllithium (n-BuLi), or Sodium Hydroxide (NaOH)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium halide (1.1 mmol).

  • Add anhydrous solvent (e.g., THF, 10 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add the base (e.g., n-BuLi, 1.1 mmol) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography or recrystallization.

Quantitative Data (Representative):

AldehydePhosphonium SaltBaseSolventTempTimeYield (%)Reference
BenzaldehydeBenzyltriphenylphosphonium chloride50% NaOHDCMReflux0.5-1 hMixture of E/Z[5][6]
4-NitrobenzaldehydeBenzyltriphenylphosphonium chlorideNaHCO₃H₂OReflux--[7]
AnisaldehydeMethyl bromoacetate/PPh₃NaHCO₃H₂ORT1 h54.9 (E:Z 95.5:4.5)[8]

Note: The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.

Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[9] For the synthesis of a stilbene derivative from this compound, the aldehyde functionality can be retained while the iodo-substituent is coupled with a vinylboronic acid or ester.

Experimental Protocol: Suzuki Coupling

Materials:

  • This compound

  • trans-2-Phenylvinylboronic acid (or its pinacol ester)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (if not using Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄)

  • A solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the vinylboronic acid or ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (1-5 mol%) and any additional ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodobenzaldehydePhenylboronic acidCu-AIA-PC-Pd (1)K₂CO₃EthanolRT6-[10]
3-IodoindazolePinacol vinyl boronatePd(PPh₃)₄ (5.5)Na₂CO₃ (aq)Dioxane180 (MW)0.568[11]
IodobenzenePhenylboronic acidPd(OAc)₂ (0.5)-WEBRT--[12]

Note: The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.

Characterization of Stilbene Derivatives

The synthesized stilbene derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

Representative Spectroscopic Data:

TechniqueExpected Signals
¹H NMR Olefinic protons of the stilbene backbone typically appear as doublets in the region of δ 6.8-7.5 ppm with a coupling constant (J) of approximately 12-18 Hz for the trans-isomer. Aromatic protons will appear in their characteristic regions. The aldehyde proton of the 3-formylstilbene derivative would appear as a singlet around δ 9.9-10.1 ppm.
¹³C NMR Olefinic carbons typically resonate in the range of δ 125-135 ppm. Aromatic carbons and the carbonyl carbon of the aldehyde will also be present at their characteristic chemical shifts.
IR A characteristic absorption band for the C=C stretching of the trans-alkene is expected around 960-970 cm⁻¹. The C=O stretching of the aldehyde will appear around 1690-1715 cm⁻¹.
Mass Spec The molecular ion peak corresponding to the calculated molecular weight of the target stilbene derivative should be observed.

Biological Relevance and Signaling Pathways

Stilbene derivatives, particularly polyphenolic stilbenoids, have been shown to exert neuroprotective effects through various mechanisms, including the modulation of intracellular signaling pathways.[1] One of the key pathways implicated is the PI3K/Akt signaling cascade, which plays a crucial role in promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Stilbenoids Stilbene Derivatives Akt Akt Stilbenoids->Akt Promotes Phosphorylation ROS ROS (Reactive Oxygen Species) Stilbenoids->ROS Scavenges PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates Bax Bax Akt->Bax Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates CellSurvival Cell Survival Akt->CellSurvival Promotes Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces ROS->Bax Activates

Caption: Neuroprotective mechanism of stilbene derivatives.

Stilbenoids can promote the phosphorylation and activation of Akt.[1] Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bax, while promoting the function of anti-apoptotic proteins like Bcl-2. This leads to the inhibition of the downstream caspase cascade (Caspase-9 and Caspase-3), ultimately preventing apoptosis and promoting neuronal survival.[1] Furthermore, the antioxidant properties of stilbene derivatives help in scavenging reactive oxygen species (ROS), which can otherwise trigger apoptotic pathways.[1]

Conclusion

The synthetic routes outlined in these application notes provide robust and versatile methods for the preparation of a diverse library of stilbene derivatives from this compound. The Heck, Wittig, and Suzuki reactions are powerful tools in the arsenal of the synthetic chemist, enabling the targeted design and synthesis of novel compounds with potential therapeutic applications. The understanding of their mechanism of action, such as the modulation of the PI3K/Akt signaling pathway, is crucial for the rational design of next-generation stilbene-based drugs for the treatment of neurodegenerative diseases and other oxidative stress-related disorders. Careful execution of the provided protocols and thorough characterization of the synthesized compounds will facilitate the advancement of research in this exciting field.

References

Application Notes and Protocols: 3-Iodobenzaldehyde as a Versatile Building Block for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Iodobenzaldehyde as a key starting material in the synthesis of novel fluorescent probes. The presence of both an aldehyde and an iodo functional group on the aromatic ring makes it a versatile scaffold for creating complex fluorescent molecules through various organic reactions, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki couplings.

The aldehyde group can be utilized for the synthesis of Schiff bases or other condensation reactions to introduce specific recognition moieties or to modulate the electronic properties of the final fluorophore. The iodo group serves as an excellent handle for carbon-carbon bond formation, allowing for the facile introduction of a wide range of substituents, including fluorescent cores or moieties that extend the π-conjugated system. This dual functionality enables the rational design of fluorescent probes for a variety of applications, including bioimaging and sensing.

Proposed Synthetic Pathway: Sonogashira Coupling

A common and effective method for constructing fluorescent probes from this compound is the Sonogashira coupling reaction. This reaction allows for the coupling of the aryl iodide with a terminal alkyne, a reaction that is highly efficient and tolerant of a wide range of functional groups. In this proposed pathway, this compound is coupled with a fluorescent alkyne, such as an ethynyl-substituted BODIPY dye, to generate a novel fluorescent probe.

Sonogashira_Coupling cluster_reactants Reactants cluster_reaction Reaction Conditions This compound This compound Product Fluorescent Probe This compound->Product Sonogashira Coupling Fluorescent_Alkyne Fluorescent Alkyne (e.g., Ethynyl-BODIPY) Fluorescent_Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Co_catalyst Cu(I) Co-catalyst (e.g., CuI) Co_catalyst->Product Base Base (e.g., Et3N) Base->Product Solvent Solvent (e.g., THF/DMF) Solvent->Product

Caption: Synthetic workflow for a fluorescent probe via Sonogashira coupling.

Hypothetical Photophysical and Sensing Properties

The following table summarizes the hypothetical photophysical and sensing properties of a fluorescent probe synthesized from this compound and an ethynyl-BODIPY derivative. This data is for illustrative purposes to demonstrate the potential characteristics of such a probe.

ParameterValue
Excitation Wavelength (λ_ex) 488 nm
Emission Wavelength (λ_em) 525 nm
Quantum Yield (Φ) 0.65
Molar Extinction Coefficient (ε) 85,000 M⁻¹cm⁻¹
Target Analyte Hypothetical Enzyme X
Sensing Mechanism "Turn-on" fluorescence
Detection Limit 50 nM

Experimental Protocols

1. General Protocol for Sonogashira Coupling of this compound with a Fluorescent Alkyne

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Fluorescent terminal alkyne (e.g., ethynyl-BODIPY)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the fluorescent terminal alkyne (1.1 eq), and CuI (0.1 eq).

  • Add the anhydrous, degassed solvent to dissolve the reactants.

  • To this solution, add the palladium catalyst (0.05 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Protocol for In Vitro "Turn-on" Fluorescence Assay

This protocol describes a general method for evaluating the "turn-on" response of the synthesized probe to a hypothetical target analyte.

Materials:

  • Synthesized fluorescent probe

  • Stock solution of the probe in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., PBS, pH 7.4)

  • Target analyte (e.g., a specific enzyme or reactive species)

  • Fluorometer

Procedure:

  • Prepare a series of solutions of the target analyte at different concentrations in the buffer.

  • To each solution, add the fluorescent probe from the stock solution to a final concentration (e.g., 1-10 µM).

  • Incubate the solutions at a controlled temperature (e.g., 37 °C) for a specific period.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, with the excitation wavelength set to the λ_ex of the probe.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte to determine the sensitivity and detection limit.

  • To assess selectivity, repeat the assay with other potentially interfering species.

Signaling Pathway and Application Workflow

The aldehyde functionality of the probe can be designed to react with a specific biological target, leading to a change in the fluorescence signal. For instance, the probe could be designed as a "turn-on" sensor for a particular enzyme.

Signaling_Pathway cluster_workflow Application Workflow Probe_Introduction Introduce Probe to Cells Target_Interaction Probe Interacts with Target Enzyme Probe_Introduction->Target_Interaction Aldehyde_Conversion Aldehyde Group is Converted to Carboxylate Target_Interaction->Aldehyde_Conversion Enzymatic Oxidation Fluorescence_On Fluorescence Signal Increases ('Turn-On') Aldehyde_Conversion->Fluorescence_On Imaging Cellular Imaging via Fluorescence Microscopy Fluorescence_On->Imaging

Caption: Workflow for a "turn-on" fluorescent probe in cellular imaging.

In this hypothetical signaling pathway, the fluorescent probe is initially in a low-fluorescence or "off" state. Upon entering a cell and interacting with a target enzyme (e.g., an aldehyde dehydrogenase), the aldehyde group of the probe is oxidized to a carboxylic acid. This chemical transformation alters the electronic properties of the fluorophore, leading to a significant increase in fluorescence intensity, the "turn-on" response. This change can then be visualized and quantified using fluorescence microscopy, allowing for the detection and localization of the target enzyme's activity within the cell. This principle can be adapted for the detection of various other analytes and biological processes.

Application Notes and Protocols: Catalytic Conversion of 3-Iodobenzaldehyde to 3-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic conversion of 3-Iodobenzaldehyde to 3-Iodobenzoic acid. 3-Iodobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] This document outlines three primary catalytic methodologies for this oxidation: a robust phase-transfer catalyzed permanganate oxidation, a mild TEMPO-mediated oxidation, and an environmentally benign biocatalytic approach using aldehyde dehydrogenases. Each method's principles, advantages, and limitations are discussed to aid researchers in selecting the most suitable protocol for their specific needs. Detailed experimental procedures and tabulated data are provided to ensure reproducibility and facilitate comparison between the different catalytic systems.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry.[2][3][4] this compound is a readily available starting material, and its conversion to 3-iodobenzoic acid provides a key intermediate for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities at the 3-position of the benzoic acid scaffold.[1] The selection of an appropriate catalytic system is crucial to ensure high yield and purity of the desired product while minimizing side reactions and environmental impact. This document details three distinct and effective catalytic methods for this conversion.

Catalytic Methodologies

Phase-Transfer Catalyzed Permanganate Oxidation

This method utilizes potassium permanganate as a strong oxidant, with a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous permanganate and the organic-soluble aldehyde.[2] Quaternary ammonium or phosphonium salts are commonly employed as PTCs.[2] This method is known for its high efficiency and yields.[2]

TEMPO-Mediated Oxidation

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst offers a milder alternative to traditional strong oxidants.[5] The active oxidizing species is the TEMPO+ oxoammonium ion, which is regenerated by a stoichiometric co-oxidant. While often used for the selective oxidation of primary alcohols to aldehydes, this system can be adapted for the further oxidation to carboxylic acids, sometimes with the addition of a phase-transfer catalyst to accelerate the second oxidation step.[5][6]

Biocatalytic Oxidation with Aldehyde Dehydrogenase (ALDH)

For a green and highly selective approach, aldehyde dehydrogenases (ALDHs) present an excellent option.[7][8] These enzymes catalyze the oxidation of a wide array of aldehydes to their corresponding carboxylic acids with high chemoselectivity, operating under mild conditions in aqueous buffer systems.[7] This method is particularly advantageous for sensitive substrates where harsh chemical reagents could lead to unwanted side reactions.[7]

Data Presentation: Comparison of Catalytic Methods

Catalytic SystemCatalystOxidantSolventTemperature (°C)Reaction TimeYield (%)Selectivity
Method 1 Tetrabutylammonium bromide (TBAB)Potassium permanganate (KMnO4)Ethyl Acetate/WaterRoom Temperature2-4 hours>90High
Method 2 TEMPOSodium hypochlorite (NaOCl)Dichloromethane/Water0 - Room Temperature1-3 hours85-95High
Method 3 Aldehyde Dehydrogenase (ALDH)O2 (from air)Phosphate Buffer (pH 8.5)4012-24 hours>99 (conversion)Excellent

Note: The data presented are typical ranges and may vary based on specific reaction conditions and scale.

Experimental Protocols

Method 1: Phase-Transfer Catalyzed Permanganate Oxidation

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) in ethyl acetate (10 mL).

  • Add Tetrabutylammonium bromide (0.1 mmol).

  • In a separate beaker, prepare a solution of potassium permanganate (1.2 mmol) in deionized water (10 mL).

  • Add the potassium permanganate solution to the reaction flask and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with 1M HCl (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-iodobenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: TEMPO-Mediated Oxidation

Materials:

  • This compound

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium bicarbonate (NaHCO3)

  • Potassium bromide (KBr)

  • Dichloromethane (CH2Cl2)

  • Sodium thiosulfate (Na2S2O3)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask with a magnetic stirrer.

  • Add a solution of sodium bicarbonate (2.0 mmol) and potassium bromide (0.1 mmol) in water (5 mL).

  • Add TEMPO (0.05 mmol) to the biphasic mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (1.2 mmol) while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with 1M HCl and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting 3-iodobenzoic acid by recrystallization.

Method 3: Biocatalytic Oxidation with Aldehyde Dehydrogenase

Materials:

  • This compound

  • Aldehyde Dehydrogenase (recombinant)

  • NAD+

  • Nicotinamide oxidase (NOx) for NAD+ regeneration

  • Phosphate buffer (0.1 M, pH 8.5)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a temperature-controlled vessel at 40 °C, prepare a solution containing phosphate buffer (10 mL, pH 8.5), NAD+ (catalytic amount), and nicotinamide oxidase.

  • Add the aldehyde dehydrogenase to the buffer solution.

  • Dissolve this compound (0.5 mmol) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction vessel.

  • Ensure the reaction mixture is open to the air or gently sparged with air to provide the oxidant (O2).

  • Stir the mixture and monitor the conversion by HPLC or GC. The reaction may take 12-24 hours for high conversion.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product, 3-iodobenzoic acid, with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization.

Visualized Workflow and Signaling Pathways

experimental_workflow start Start: this compound reaction_setup Reaction Setup: - Choose Catalytic Method - Add Reagents and Solvent start->reaction_setup reaction Catalytic Oxidation reaction_setup->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quenching - Extraction monitoring->workup Complete purification Purification: - Drying - Solvent Removal - Recrystallization workup->purification product Final Product: 3-Iodobenzoic Acid purification->product analysis Characterization: - NMR - MS - Melting Point product->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of 3-iodobenzoic acid.

catalytic_cycle cluster_main General Catalytic Oxidation Cycle catalyst_active Active Catalyst catalyst_inactive Inactive Catalyst catalyst_active->catalyst_inactive Reduction aldehyde This compound catalyst_active->aldehyde + Substrate catalyst_inactive->catalyst_active Regeneration acid 3-Iodobenzoic Acid aldehyde->acid Oxidation oxidant Oxidant (e.g., MnO4-, O2) oxidant_reduced Reduced Oxidant oxidant->oxidant_reduced

Caption: Generalized catalytic cycle for aldehyde oxidation.

Conclusion

The catalytic conversion of this compound to 3-Iodobenzoic acid can be effectively achieved through various methods, each with its own set of advantages. The phase-transfer catalyzed permanganate oxidation offers high yields and is cost-effective. TEMPO-mediated oxidation provides a milder alternative suitable for more delicate substrates. The biocatalytic approach using aldehyde dehydrogenases represents a state-of-the-art, environmentally friendly method with exceptional selectivity. The choice of protocol will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and environmental considerations. The detailed protocols and comparative data in this document serve as a comprehensive guide for researchers in the successful synthesis of 3-iodobenzoic acid.

References

Application Notes and Protocols: The Role of 3-Iodobenzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Iodobenzaldehyde is a versatile bifunctional reagent in organic synthesis, serving as a cornerstone for the construction of a wide array of heterocyclic compounds.[1][2] Its chemical structure features two key reactive sites: the aldehyde group, which readily participates in condensation, cycloaddition, and multicomponent reactions, and the carbon-iodine bond on the phenyl ring, which is an excellent handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions.[1] This dual reactivity allows for the synthesis of complex molecular scaffolds, making this compound an invaluable building block in medicinal chemistry and materials science for creating libraries of novel, functionalized heterocycles.

These application notes provide detailed protocols for the synthesis of representative heterocyclic systems—quinolines and isoxazoles—starting from this compound. Additionally, a protocol for the subsequent functionalization of the resulting iodo-substituted heterocycle using a Suzuki-Miyaura cross-coupling reaction is detailed, showcasing the strategic utility of the iodo-group for diversity-oriented synthesis.

Application Note 1: Synthesis of 2,4-Disubstituted 3-(3-Iodophenyl)quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[3][4] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a direct and efficient method for quinoline synthesis.[5] By using this compound in a modified Friedländer approach, specifically a three-component reaction with an aniline and an active methylene compound, 3-(3-iodophenyl)quinolines can be synthesized. The resulting scaffold is primed for further diversification.

Experimental Workflow: Three-Component Quinoline Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Aniline, Active Methylene Compound, and Catalyst in Solvent inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert heat Heat Reaction Mixture (e.g., 80-120 °C) inert->heat monitor Monitor Progress via TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Perform Aqueous Workup & Solvent Extraction cool->extract purify Purify via Column Chromatography extract->purify product product purify->product Final Product: 3-(3-Iodophenyl)quinoline

Caption: General workflow for the synthesis of 3-(3-Iodophenyl)quinolines.

Protocol: Synthesis of 2-methyl-3-(3-iodophenyl)-4-quinolinecarboxylic acid

This protocol describes a Pfitzinger-type reaction, a variation of the Friedländer synthesis.

  • Reagent Preparation : In a 100 mL round-bottom flask, dissolve isatin (1.47 g, 10 mmol) in 30 mL of 33% aqueous potassium hydroxide.

  • Addition of Ketone : To the stirred solution, add 3-iodoacetophenone (2.46 g, 10 mmol). Note: 3-Iodoacetophenone is used here as the active methylene component, which can be prepared from 3-iodoaniline or other precursors.

  • Reaction : Heat the mixture to reflux (approx. 110 °C) for 12 hours. The solution will darken.

  • Monitoring : Monitor the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup : After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Precipitation : Acidify the aqueous solution with glacial acetic acid until the pH is approximately 4-5. A solid precipitate will form.

  • Isolation : Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol.

  • Purification : Recrystallize the crude product from ethanol to yield the pure 2-methyl-3-(3-iodophenyl)-4-quinolinecarboxylic acid.

Data Summary
EntryActive Methylene CompoundAniline DerivativeConditionsYield (%)Ref.
1Ethyl AcetoacetateAnilineL-proline, DMSO, 120 °C, 8 h85N/A
2DimedoneAnilinep-TSA, EtOH, Reflux, 6 h91N/A
3AcetophenoneAnilineI₂, DMSO, 100 °C, 12 h78N/A
4Cyclohexanone4-MethoxyanilineYb(OTf)₃, CH₃CN, 80 °C, 10 h88N/A
(Data are representative examples based on typical Friedländer reaction outcomes.)

Application Note 2: Synthesis of 5-(3-Iodophenyl)isoxazoles via Chalcone Intermediates

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms, frequently found in pharmacologically active compounds.[6] A robust synthetic route involves the cyclization of an α,β-unsaturated ketone (chalcone) with hydroxylamine. This compound is an ideal starting material for the initial Claisen-Schmidt condensation to form the required 3-iodophenyl-substituted chalcone intermediate.

Synthetic Pathway: Two-Step Isoxazole Synthesis

G Start This compound + Acetophenone Step1 Step 1: Claisen-Schmidt Condensation (Base-catalyzed, e.g., NaOH/EtOH) Start->Step1 Reactants Chalcone Intermediate: (E)-1-phenyl-3-(3-iodophenyl)prop-2-en-1-one (Chalcone) Step1->Chalcone Forms Step2 Step 2: Cyclization Reaction (Hydroxylamine HCl, Base, Reflux) Chalcone->Step2 Reacts with NH2OH Product Final Product: 3-phenyl-5-(3-iodophenyl)isoxazole Step2->Product Yields

Caption: Pathway for synthesizing 5-(3-Iodophenyl)isoxazoles.

Protocol: Synthesis of 3-phenyl-5-(3-iodophenyl)isoxazole

Part A: Synthesis of (E)-1-phenyl-3-(3-iodophenyl)prop-2-en-1-one (Chalcone)

  • Reagent Preparation : In a 250 mL flask, dissolve this compound (2.32 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol.

  • Base Addition : Cool the solution in an ice bath and slowly add 10 mL of aqueous sodium hydroxide (20% w/v) dropwise with vigorous stirring.

  • Reaction : Allow the mixture to stir at room temperature for 4 hours. A yellow precipitate will form.

  • Isolation : Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification : Recrystallize the crude chalcone from ethanol to obtain bright yellow crystals.

Part B: Synthesis of 3-phenyl-5-(3-iodophenyl)isoxazole

  • Reagent Preparation : In a 100 mL round-bottom flask, suspend the chalcone from Part A (3.34 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in 40 mL of ethanol.

  • Base Addition : Add potassium hydroxide (1.12 g, 20 mmol) to the mixture.

  • Reaction : Heat the mixture to reflux for 3 hours.

  • Monitoring : Monitor the disappearance of the chalcone spot by TLC (3:1 hexane:ethyl acetate).

  • Workup : After completion, cool the reaction mixture and pour it into 200 mL of ice-cold water.

  • Isolation : Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with water.

  • Purification : Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure isoxazole.

Data Summary
EntryChalcone Substituent (R¹)Cyclization ConditionsYield (%)Ref.
1PhenylNH₂OH·HCl, KOH, EtOH, Reflux, 3 h88
24-MethoxyphenylNH₂OH·HCl, NaOAc, AcOH, 100 °C, 5 h85N/A
34-ChlorophenylNH₂OH·HCl, Pyridine, EtOH, Reflux, 6 h90N/A
42-ThienylNH₂OH·HCl, KOH, EtOH, Reflux, 4 h82N/A
(Data are representative examples based on typical isoxazole synthesis outcomes.)

Application Note 3: Post-Synthetic Functionalization via Suzuki-Miyaura Coupling

The true synthetic power of using this compound is realized in the post-synthetic modification of the resulting heterocycle. The C-I bond provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl substituents.[7][8] This strategy is fundamental to building molecular complexity and exploring structure-activity relationships in drug discovery.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylIodide R-I ArylIodide->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki Coupling of 3-phenyl-5-(3-iodophenyl)isoxazole
  • Reaction Setup : To an oven-dried Schlenk flask, add 3-phenyl-5-(3-iodophenyl)isoxazole (347 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition : Add a degassed solvent mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction : Heat the mixture to 90 °C and stir vigorously for 6 hours.

  • Monitoring : Monitor the reaction progress by TLC, observing the disappearance of the starting aryl iodide.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired biaryl product.

Data Summary: Suzuki Coupling of Iodo-Heterocycles
EntryIodo-HeterocycleBoronic AcidPd Catalyst (mol%)Base / SolventYield (%)
13-(3-Iodophenyl)quinoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ / Toluene:H₂O94
23-(3-Iodophenyl)isoxazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ / Toluene:H₂O92
33-(3-Iodophenyl)quinoline2-Thiopheneboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ / Dioxane:H₂O89
43-(3-Iodophenyl)isoxazole3-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ / Toluene:H₂O85
(Data are representative examples based on typical Suzuki-Miyaura reaction outcomes.)[8][9]

References

Protecting Group Strategies for the Aldehyde in 3-Iodobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multi-step organic synthesis, the selective transformation of a specific functional group in the presence of other reactive moieties is a common challenge. The aldehyde functional group, being highly susceptible to nucleophilic attack, oxidation, and reduction, often requires temporary masking or "protection" to prevent unwanted side reactions. 3-Iodobenzaldehyde is a valuable building block in medicinal chemistry and materials science, where the iodo-substituent can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). To perform such transformations on the aromatic ring without affecting the aldehyde, a robust protecting group strategy is essential.

This document provides detailed application notes and experimental protocols for the protection and deprotection of the aldehyde group in this compound, focusing on two of the most common and effective strategies: the formation of cyclic acetals (1,3-dioxolanes) and cyclic dithioacetals (1,3-dithianes).

Comparative Analysis of Protecting Groups

The choice between a 1,3-dioxolane and a 1,3-dithiane protecting group depends on the specific reaction conditions required for subsequent synthetic steps.

  • 1,3-Dioxolanes (Cyclic Acetals): These are the most common protecting groups for aldehydes. They are readily formed under acidic conditions and are stable to a wide range of non-acidic reagents, including strong bases, nucleophiles (like Grignard reagents and organolithiums), and hydrides.[1] Deprotection is typically achieved by acid-catalyzed hydrolysis.[2]

  • 1,3-Dithianes (Cyclic Dithioacetals): Dithianes are significantly more robust and stable towards acidic conditions compared to their oxygen-containing counterparts.[3] This enhanced stability makes them suitable for syntheses that require acidic conditions for other transformations. However, their removal often requires harsher conditions, typically involving oxidative methods or the use of heavy metal salts.[4][5]

The following workflow illustrates the decision-making process for selecting a protecting group strategy.

G cluster_0 Protecting Group Selection Workflow start Start: Need to protect This compound cond1 Will subsequent steps involve strong bases, nucleophiles, or hydrides? start->cond1 cond2 Will subsequent steps involve acidic conditions? cond1->cond2 Yes pg1 Protect as 1,3-Dioxolane (Acetal) cond2->pg1 No pg2 Protect as 1,3-Dithiane (Thioacetal) cond2->pg2 Yes deprotect1 Deprotect with Aqueous Acid pg1->deprotect1 deprotect2 Deprotect with Oxidative/Heavy Metal Reagents pg2->deprotect2 end End: this compound regenerated deprotect1->end deprotect2->end

Caption: Decision workflow for selecting a protecting group.

Quantitative Data Summary

The following tables summarize representative quantitative data for the protection and deprotection of aromatic aldehydes. While data for this compound is not always available, the provided examples for structurally similar compounds (e.g., 3-nitrobenzaldehyde, 4-chlorobenzaldehyde) offer a reliable estimate of expected outcomes.

Table 1: Protection of Aromatic Aldehydes

Protecting GroupSubstrateReagents & ConditionsTimeYield (%)Reference
1,3-Dioxolane BenzaldehydeEthylene glycol, p-TsOH, Toluene, reflux (Dean-Stark)15-20 hHigh[6]
1,3-Dioxolane BenzaldehydeEthylene glycol, H₃PW₁₂O₄₀/TiO₂-SiO₂, Cyclohexane, 30 min30 min81.1%
1,3-Dithiane Various Aldehydes1,3-Propanedithiol, cat. I₂, solvent-freeShortHigh[7]
1,3-Dithiane Generic Aldehyde1,3-Propanedithiol, BF₃·2HOAc, CHCl₃, rt1 h65%[8]

Table 2: Deprotection of Protected Aromatic Aldehydes

Protected SubstrateDeprotection Reagent(s)ConditionsTimeYield (%)Reference
2-Phenyl-1,3-dioxolane NaBArF₄ (cat.), H₂O30 °C5 minQuantitative[2]
2-Aryl-1,3-dioxolanes Al(HSO₄)₃, wet SiO₂, n-HexaneReflux35-60 min85-96%
2-(3-Nitrophenyl)-1,3-dithiane Hg(NO₃)₂·3H₂OSolid-state, grinding, rt1-4 min95%[4][9]
2-Aryl-1,3-dithianes H₂O₂, I₂ (cat.), SDS, H₂ORoom Temperature30 minup to 95%[5]
2-Phenyl-1,3-dithiane TBBDA, H₂O (cat.), solvent-freeGrinding, rt2-3 min98%[10]

Experimental Protocols

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol describes the formation of 2-(3-iodophenyl)-1,3-dioxolane using acid catalysis with azeotropic removal of water.

G cluster_0 Acetal Protection Workflow A This compound + Ethylene Glycol + p-TsOH (cat.) in Toluene B Set up Dean-Stark Apparatus A->B C Reflux until water collection ceases B->C D Cool to RT & Quench with sat. NaHCO₃ C->D E Separate layers, extract aqueous with EtOAc D->E F Combine organics, dry (Na₂SO₄), concentrate E->F G Purify by column chromatography F->G H 2-(3-iodophenyl)-1,3-dioxolane G->H

Caption: Workflow for 1,3-dioxolane protection.

Materials:

  • This compound

  • Ethylene glycol (1.2 - 1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 - 0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound.

  • Add toluene to dissolve the aldehyde (concentration typically 0.5-1.0 M).

  • Add ethylene glycol (1.2 eq.) and p-toluenesulfonic acid monohydrate (0.02 eq.).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(3-iodophenyl)-1,3-dioxolane.

Protocol 2: Protection of this compound as a 1,3-Dithiane

This protocol details the formation of 2-(3-iodophenyl)-1,3-dithiane using a Lewis acid catalyst.

G cluster_1 Dithiane Protection Workflow A This compound + 1,3-Propanedithiol in CHCl₃ B Add BF₃·OEt₂ (or BF₃·2HOAc) A->B C Stir at RT until completion (TLC) B->C D Quench with water and 10% KOH C->D E Separate layers, extract aqueous with CHCl₃ D->E F Combine organics, dry (K₂CO₃), concentrate E->F G Purify by recrystallization or chromatography F->G H 2-(3-iodophenyl)-1,3-dithiane G->H

Caption: Workflow for 1,3-dithiane protection.

Materials:

  • This compound

  • 1,3-Propanedithiol (1.1 equivalents)

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-acetic acid complex (BF₃·2HOAc) (as catalyst)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 10% aqueous potassium hydroxide (KOH) solution

  • Anhydrous potassium carbonate (K₂CO₃)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1,3-propanedithiol (1.1 eq.).

  • Slowly add the Lewis acid catalyst (e.g., BF₃·2HOAc) to the stirred solution at room temperature.[8]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water, followed by a 10% aqueous KOH solution until the mixture is basic.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with chloroform (2x).

  • Combine the organic layers, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Deprotection Protocols

Protocol 3: Deprotection of 2-(3-Iodophenyl)-1,3-dioxolane

This protocol describes a standard acidic hydrolysis to regenerate the aldehyde.

Materials:

  • 2-(3-Iodophenyl)-1,3-dioxolane

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, e.g., 3M solution) or another acid catalyst

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected aldehyde in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of aqueous HCl.

  • Stir the mixture at room temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous NaHCO₃ solution.

  • Remove the organic solvent (acetone/THF) via rotary evaporation.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Protocol 4: Oxidative Deprotection of 2-(3-Iodophenyl)-1,3-dithiane

This protocol uses a mild oxidative system with hydrogen peroxide and iodine, which avoids the use of toxic heavy metals.[5]

Materials:

  • 2-(3-Iodophenyl)-1,3-dithiane

  • Sodium dodecyl sulfate (SDS)

  • Iodine (I₂) (5 mol%)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Prepare an aqueous micellar solution of SDS in water.

  • Disperse the 2-(3-iodophenyl)-1,3-dithiane in the micellar solution.

  • Add iodine (5 mol%) to the mixture.

  • Add 30% aqueous hydrogen peroxide.

  • Stir the reaction vigorously at room temperature for approximately 30-60 minutes, monitoring by TLC.

  • Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude this compound by column chromatography if necessary.

Protocol 5: Solid-State Deprotection of 2-(3-Iodophenyl)-1,3-dithiane

This is a rapid, solvent-free method, though it uses a mercury salt. This method has been shown to be highly effective for similar substrates like 2-(3-nitrophenyl)-1,3-dithiane.[4][9]

Materials:

  • 2-(3-Iodophenyl)-1,3-dithiane (1 mmol)

  • Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2 mmol)

  • Ethanol or Acetonitrile

Equipment:

  • Mortar and pestle

Procedure:

  • In a mortar, combine the 1,3-dithiane derivative (1 eq.) and mercury(II) nitrate trihydrate (2 eq.).

  • Grind the mixture with a pestle at room temperature for 1-4 minutes.

  • Monitor the reaction progress by TLC (a small sample can be dissolved in a suitable solvent).

  • Upon completion, wash the reaction mixture with ethanol or acetonitrile.

  • Filter the mixture to remove insoluble mercury salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain pure this compound.

Conclusion

The protection of the aldehyde in this compound is a critical step for enabling further synthetic transformations on the molecule, particularly on the aromatic ring. The choice between a 1,3-dioxolane and a 1,3-dithiane protecting group should be guided by the stability requirements of the planned synthetic route. The protocols provided herein offer reliable and adaptable methods for the protection and subsequent deprotection of this compound, facilitating its use in complex synthetic endeavors. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrate and reaction scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 3-Iodobenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The two most reliable and high-yielding methods are the oxidation of 3-iodobenzyl alcohol and the Sandmeyer reaction of 3-aminobenzaldehyde.

  • Oxidation of 3-Iodobenzyl Alcohol: This method is often preferred for its high yield and relatively clean reaction profile. Using an oxidizing agent like Pyridinium Chlorochromate (PCC) can achieve yields of up to 95%.[1]

  • Sandmeyer Reaction of 3-Aminobenzaldehyde: This classic method involves the diazotization of 3-aminobenzaldehyde followed by displacement with an iodide salt (e.g., KI). While effective, it requires careful temperature control to minimize side reactions. The iodination variant of the Sandmeyer reaction often does not require a copper catalyst.[2][3]

Q2: What is a typical expected yield for this compound synthesis?

A2: Yields are highly dependent on the chosen method and optimization of reaction conditions.

  • Using the PCC oxidation method , yields can be as high as 95%.[1]

  • For the Sandmeyer reaction , yields can be more variable but are generally lower than the oxidation route. Optimizing the diazotization and displacement steps is crucial for maximizing the yield.

Q3: What are the key parameters to control during a Sandmeyer reaction for this synthesis?

A3: Temperature control is the most critical parameter. The diazotization step (formation of the diazonium salt) must be performed at low temperatures, typically between 0-5 °C, to ensure the salt's stability and prevent its decomposition or reaction with water to form unwanted phenol byproducts.[4]

Q4: How can I purify the final this compound product?

A4: The most common method for purification is column chromatography on silica gel.[1][5] The crude product is typically dissolved in a suitable solvent like dichloromethane and passed through a silica column. Elution with a non-polar solvent system, such as petroleum ether and ethyl acetate, effectively separates the desired product from starting materials and byproducts.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Yield in Sandmeyer Reaction

Q: My Sandmeyer reaction resulted in a very low yield or no desired product. What went wrong?

A: Low yield in a Sandmeyer reaction is a common issue that can often be traced back to the stability of the diazonium salt intermediate.

Possible Causes & Solutions:

  • Inadequate Temperature Control: The diazonium salt is thermally unstable.[4] If the temperature during diazotization rises above 5 °C, the salt will decompose or react with water to form 3-hydroxybenzaldehyde (a phenol), significantly reducing your yield.[4]

    • Solution: Maintain a strict temperature of 0-5 °C throughout the diazotization and subsequent addition steps. Use an ice-salt bath for efficient cooling.[4]

  • Premature Decomposition: The diazonium salt solution should be used immediately after preparation. Letting it stand, even at low temperatures, can lead to degradation.

    • Solution: Prepare the solution of your iodide salt (e.g., KI in water) in a separate flask and add the freshly prepared, cold diazonium salt solution to it promptly.[4]

  • Incorrect Stoichiometry or Reagent Quality: Impure 3-aminobenzaldehyde or an incorrect molar ratio of sodium nitrite or acid can lead to incomplete diazotization.

    • Solution: Use purified starting materials. Ensure your sodium nitrite is fresh and accurately weigh all reagents to maintain the correct stoichiometry.

Issue 2: Presence of Colorful Impurities in the Crude Product

Q: My crude product from the Sandmeyer reaction is a dark, tarry mixture with yellow, orange, or blue spots on the TLC plate. What are these impurities?

A: The formation of colorful impurities is characteristic of azo coupling side reactions.[6]

Possible Cause & Solution:

  • Azo Coupling: Under certain pH conditions, the electrophilic diazonium salt can react with unreacted, electron-rich 3-aminobenzaldehyde to form highly colored azo compounds.[4]

    • Solution: Ensure the reaction medium is sufficiently acidic during diazotization to fully protonate the starting amine, which deactivates it towards azo coupling. A slow, dropwise addition of the sodium nitrite solution to the acidic amine solution at 0-5 °C helps prevent localized areas of high nitrite concentration and minimizes side reactions.[4]

Issue 3: Product Contains 3-Iodobenzoic Acid Impurity

Q: My final product shows an impurity that I've identified as 3-Iodobenzoic acid. How did this form and how can I prevent it?

A: This impurity arises from the over-oxidation of the aldehyde functional group.

Possible Causes & Solutions:

  • Oxidation During Synthesis (PCC Method): While PCC is generally selective for alcohols to aldehydes, prolonged reaction times or excessive heating can lead to over-oxidation. The aldehyde group is also susceptible to air oxidation, especially under non-inert conditions.

    • Solution: Monitor the reaction closely using TLC. Once the starting alcohol is consumed, proceed with the work-up immediately. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[5]

  • Oxidation During Work-up/Storage: Aldehydes can be sensitive to air, particularly when impure.

    • Solution: During work-up, minimize exposure to air. For long-term storage, keep the purified this compound in a sealed container under an inert atmosphere and store it in a cool, dark place.

Data & Protocols

Data Summary: Comparison of Synthesis Methods
ParameterMethod 1: Oxidation of 3-Iodobenzyl AlcoholMethod 2: Sandmeyer Reaction
Starting Material 3-Iodobenzyl Alcohol3-Aminobenzaldehyde
Key Reagents Pyridinium Chlorochromate (PCC), DichloromethaneNaNO₂, HCl (or H₂SO₄), KI
Typical Yield ~95%[1]Variable, typically 40-70%
Temperature Room Temperature[1]0-5 °C (critical)[4]
Key Advantage High Yield, Clean ReactionGood for functional group transformation
Common Issue Potential over-oxidation to carboxylic acidDiazonium salt instability, azo-coupling
Experimental Protocol 1: Oxidation of 3-Iodobenzyl Alcohol

This protocol is adapted from a high-yield synthesis procedure.[1]

  • Preparation: Suspend pyridinium chlorochromate (PCC) (2.6 eq.) and diatomaceous earth in anhydrous dichloromethane (DCM) in a round-bottom flask. Stir the suspension at room temperature for 15 minutes.

  • Reaction: Dissolve 3-iodobenzyl alcohol (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution to the PCC suspension. Protect the reaction mixture from light and continue stirring at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot disappears (typically around 2 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of diatomaceous earth or silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by short-path silica gel column chromatography using DCM as the eluent to yield this compound as a white solid.

Experimental Protocol 2: Sandmeyer Reaction of 3-Aminobenzaldehyde (General)

This protocol outlines a general procedure for the diazotization and iodination.

  • Amine Solution: Dissolve 3-aminobenzaldehyde (1.0 eq.) in a mixture of dilute hydrochloric acid and water in a flask. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq.) in cold deionized water. Add this nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (KI) (1.2-1.5 eq.) in water and cool it in an ice bath.

  • Reaction: Slowly and carefully add the cold, freshly prepared diazonium salt solution to the stirred KI solution. Nitrogen gas evolution should be observed.

  • Completion & Work-up: After the addition is complete and gas evolution has subsided, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or DCM).

  • Purification: Wash the organic layer with a sodium thiosulfate solution (to remove excess iodine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by column chromatography.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification PCC Suspend PCC (2.6 eq) in anhydrous DCM Mix Add alcohol solution to PCC suspension Stir at RT for ~2h (Protect from light) PCC->Mix Alcohol Dissolve 3-Iodobenzyl Alcohol (1 eq) in anhydrous DCM Alcohol->Mix Dilute Dilute with Et₂O Mix->Dilute Monitor by TLC Filter Filter through silica/celite Dilute->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Column Chromatography (DCM eluent) Concentrate->Purify Product Pure this compound Purify->Product G Start Problem: Low Yield in Sandmeyer Reaction CheckTemp Was temperature kept between 0-5°C during diazotization? Start->CheckTemp CheckTime Was diazonium salt used immediately after preparation? CheckTemp->CheckTime Yes Sol_Temp Solution: Use ice-salt bath. Monitor temperature closely. CheckTemp->Sol_Temp No (Cause: Decomposition/Phenol formation) CheckTLC Does crude TLC show dark/colored spots at baseline? CheckTime->CheckTLC Yes Sol_Time Solution: Prepare KI solution in advance. Add diazonium salt promptly. CheckTime->Sol_Time No (Cause: Decomposition over time) Sol_Azo Solution: Ensure sufficient acidity. Add NaNO₂ solution slowly. CheckTLC->Sol_Azo Yes (Cause: Azo coupling side reaction) Sol_Other Consider reagent purity and stoichiometry. CheckTLC->Sol_Other No

References

Technical Support Center: Purification of Crude 3-Iodobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Iodobenzaldehyde by recrystallization.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the crude this compound sparingly at room temperature but will fully dissolve it at an elevated temperature. The impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Due to the limited availability of precise quantitative solubility data, the following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. It is strongly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

SolventQualitative Solubility at Room TemperatureQualitative Solubility at Elevated TemperatureSuitability Notes
Ethanol Sparingly SolubleSolubleOften a good choice. Can be used in a solvent pair with water.
Methanol SolubleVery SolubleMay be too good of a solvent, leading to low recovery.
Isopropanol Sparingly SolubleSolubleA potential alternative to ethanol.
Hexane InsolubleSparingly SolubleCan be used as an anti-solvent in a solvent pair with a more polar solvent like ethyl acetate.
Ethyl Acetate SolubleVery SolubleMay be too good of a solvent on its own, but useful in a solvent pair with hexane.
Toluene Sparingly SolubleSolubleA possible solvent, but care should be taken due to its higher boiling point.
Water InsolubleInsolubleNot a suitable solvent on its own but can be used as an anti-solvent with alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My crude this compound is a yellow to brown solid. Will recrystallization remove the color?

A1: A yellow or brownish tint in crude this compound can be due to the presence of oxidized impurities, such as 3-iodobenzoic acid, or residual reagents from the synthesis. Recrystallization is often effective at removing these colored impurities. If the color persists after one recrystallization, a second recrystallization or the use of a small amount of activated charcoal during the procedure may be necessary. However, be aware that this compound itself can have a pale-yellow appearance.

Q2: After dissolving my compound in hot solvent and cooling, no crystals are forming. What should I do?

A2: This is a common problem that can be resolved with the following troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a single crystal to the solution. This "seed crystal" will act as a template for other crystals to form.

  • Supersaturation: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Insufficient Cooling: Ensure the solution has cooled to room temperature undisturbed, and then place it in an ice bath to further decrease the solubility and promote crystallization.

Q3: An oil is forming at the bottom of my flask instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (the melting point of this compound is 57-60 °C). This can be addressed by:

  • Reheating and Diluting: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then cool slowly.

  • Slower Cooling: Allow the solution to cool more gradually. Insulate the flask to slow down the cooling process, which can encourage the formation of an ordered crystal lattice instead of an oil.

  • Solvent Choice: The boiling point of your solvent may be too high. Consider using a solvent or solvent mixture with a lower boiling point.

Q4: My final product has a low melting point and a wide melting range. What are the likely impurities?

A4: A low and broad melting point indicates the presence of impurities. Common impurities in crude this compound depend on the synthetic route and may include:

  • Unreacted Starting Materials: If synthesized from benzaldehyde, residual benzaldehyde may be present. If synthesized from 3-iodobenzyl alcohol, this may be a contaminant.

  • Over-iodination Products: Di-iodinated benzaldehydes can form as byproducts during synthesis.

  • Oxidation Product: this compound is susceptible to oxidation to 3-iodobenzoic acid, especially if exposed to air and light for extended periods.

To remove these impurities, a second recrystallization may be necessary. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of crude this compound. The choice of solvent should be determined by preliminary small-scale tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If using a solvent pair like ethanol/water, dissolve the solid in the minimum amount of hot ethanol first.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of the solvent and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the primary solvent (e.g., ethanol) to redissolve the precipitate before allowing it to cool.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry. Protect from light during drying and storage.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oily Layer Forms? cool->oil_out no_crystals No Crystals Form crystals_form->no_crystals No collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce evaporate Too Much Solvent? Evaporate Some Solvent no_crystals->evaporate induce->cool evaporate->cool oil_remedy Oil Forms oil_out->oil_remedy Yes oil_out->collect No reheat_dilute Reheat to Dissolve Oil, Add More Hot Solvent oil_remedy->reheat_dilute slow_cool Cool Slowly reheat_dilute->slow_cool slow_cool->cool wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Technical Support Center: Cross-Coupling Reactions of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the cross-coupling of 3-iodobenzaldehyde.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds. However, several side reactions can occur, impacting the yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?

A1: The primary side reactions include homocoupling of the boronic acid, dehalogenation of this compound, and protodeboronation of the boronic acid. The presence of the aldehyde group can also sometimes lead to reduction or other undesired transformations under certain reaction conditions.

Q2: Why am I observing a significant amount of homocoupling product from my boronic acid?

A2: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), facilitating the unwanted coupling of two boronic acid molecules.[1] It can also occur during the in-situ reduction of a Pd(II) precatalyst, where the boronic acid acts as a reducing agent.

Q3: What causes the formation of benzaldehyde (dehalogenation) in my reaction mixture?

A3: Dehalogenation, the replacement of the iodine atom with hydrogen, typically occurs via a palladium-hydride (Pd-H) intermediate.[2] This species can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water. Aryl iodides are particularly susceptible to this side reaction.[2]

Q4: My reaction yield is low, and I suspect protodeboronation. What is it and how can I prevent it?

A4: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is often catalyzed by aqueous base and is more significant with electron-rich or certain heteroaryl boronic acids. Using more stable boronic esters (e.g., pinacol esters) or minimizing the water content in the reaction can help mitigate this issue.[1]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
High levels of boronic acid homocoupling Presence of oxygen.Rigorously degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Use of a Pd(II) precatalyst.Consider using a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step that can consume the boronic acid.
Significant dehalogenation of this compound to benzaldehyde Formation of Pd-H species from protic sources.Use anhydrous solvents and reagents. If using an alcohol-containing solvent, consider switching to an aprotic solvent like dioxane or THF. Use a non-hydridic base like K₂CO₃ or Cs₂CO₃.
High reaction temperature.Lower the reaction temperature. Aryl iodides are more reactive and may not require high heat, which can promote dehalogenation.
Low yield due to protodeboronation Hydrolysis of the boronic acid.Use a boronic ester (e.g., pinacol or MIDA esters) which are more stable to hydrolysis. Minimize the amount of water in the reaction mixture.
Low or no conversion Inactive catalyst.Ensure the palladium catalyst is active. Use a precatalyst or ensure proper in-situ generation of the active Pd(0) species.
Inappropriate base or solvent.The choice of base and solvent is crucial. Screen different combinations, such as K₂CO₃ in dioxane/water or CsF in THF.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenylbenzaldehyde.

Reaction Pathways

Suzuki_Coupling cluster_reactants Reactants cluster_cycle Suzuki Coupling Cycle cluster_side_reactions Side Reactions This compound This compound Dehalogenation Benzaldehyde This compound->Dehalogenation Phenylboronic Acid Phenylboronic Acid Transmetalation Transmetalation Phenylboronic Acid->Transmetalation Homocoupling Biphenyl Phenylboronic Acid->Homocoupling Protodeboronation Benzene Phenylboronic Acid->Protodeboronation Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition ArPd(II)I Ar-Pd(II)-I Oxidative Addition->ArPd(II)I ArPd(II)I->Transmetalation ArPd(II)Ar' Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar' Reductive Elimination Reductive Elimination ArPd(II)Ar'->Reductive Elimination Reductive Elimination->Pd(0) 3-Phenylbenzaldehyde 3-Phenylbenzaldehyde Reductive Elimination->3-Phenylbenzaldehyde Heck_Coupling start reagents Combine this compound, Styrene, Base, and Ligand in Solvent start->reagents degas Degas the Reaction Mixture reagents->degas add_catalyst Add Palladium Catalyst under Inert Atmosphere degas->add_catalyst heat Heat the Reaction and Monitor Progress add_catalyst->heat workup Aqueous Workup and Extraction heat->workup dehalogenation Dehalogenation (Benzaldehyde) heat->dehalogenation purify Purify by Column Chromatography workup->purify product 3-Stilbenecarboxaldehyde purify->product Sonogashira_Coupling Dehalogenation Benzaldehyde Catalyst Decomposition Palladium Black Protic Impurities Protic Impurities Protic Impurities->Dehalogenation High Temperature High Temperature High Temperature->Catalyst Decomposition Sonogashira Reaction Conditions Sonogashira Reaction Conditions Sonogashira Reaction Conditions->Dehalogenation Suboptimal Sonogashira Reaction Conditions->Catalyst Decomposition Suboptimal Glaser Homocoupling Glaser Homocoupling Sonogashira Reaction Conditions->Glaser Homocoupling Suboptimal Oxygen Presence Oxygen Presence Oxygen Presence->Glaser Homocoupling

References

Technical Support Center: Troubleshooting Failed Heck Reactions with 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Heck reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with their Heck coupling reactions, specifically involving 3-iodobenzaldehyde. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common problems in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound is showing no conversion to the desired product. What are the potential causes?

A1: A complete lack of reactivity in a Heck reaction can stem from several factors, ranging from the catalyst system to the reaction conditions. Here are the primary areas to investigate:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it's inactive, no coupling will occur.

    • Palladium(0) vs. Palladium(II) Precursors: While Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) can be used, Pd(II) precursors such as palladium(II) acetate are often more efficient.[1] Pd(II) is reduced in situ to the active Pd(0) species.[2] Ensure your Pd(II) precursor is properly activated.

    • Catalyst Degradation: "Palladium black," a sign of catalyst decomposition, can form at high temperatures, leading to reduced catalytic activity.[3] This can be caused by impurities or inappropriate reaction conditions. Oxygen can also poison the palladium catalyst by oxidizing it to Pd(II), which can lead to unwanted side reactions.[3]

  • Improper Ligand Choice or Ratio: The ligand stabilizes the palladium catalyst and influences its reactivity.

    • Phosphine Ligands: Triphenylphosphine is a common ligand.[2] However, for electron-deficient aryl halides, bulky and electron-rich phosphine ligands can be beneficial.[4]

    • Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can inhibit the reaction. High ligand concentrations can sometimes shut down the reaction.[5]

  • Inadequate Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the catalytic cycle.[1][6]

    • Base Strength and Type: Common bases include triethylamine, potassium carbonate, and sodium acetate.[1][2] The choice of base can significantly affect the reaction rate and yield.[6] For some systems, an organic ionic base like n-Bu₄N⁺OAc⁻ has been shown to be effective, even at lower temperatures.[6]

  • Sub-optimal Reaction Conditions: Temperature and solvent play a critical role.

    • Temperature: Heck reactions often require elevated temperatures, typically between 80-140 °C.[7] However, excessively high temperatures can lead to catalyst decomposition.[3]

    • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[7][8][9] Running the reaction neat (without solvent) can sometimes lead to issues like palladium black formation.[3]

Q2: I'm observing very low yields in my Heck reaction with this compound. How can I optimize the reaction to improve the yield?

A2: Low yields are a common issue. The following adjustments to your protocol can help boost your product formation:

  • Review Your Catalyst System:

    • Catalyst Loading: While a low catalyst loading is desirable for large-scale reactions, for a difficult coupling, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) during initial screening can be beneficial.[5]

    • Ligand Selection: If using a standard ligand like triphenylphosphine, consider switching to a more specialized ligand. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands might improve performance.[7][10]

  • Optimize the Base and Solvent:

    • Base Screening: The choice of base is critical. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) should be performed to find the optimal one for your specific substrate combination.[7]

    • Solvent Effects: The solvent can influence the reaction rate and selectivity. If you are using a standard solvent like DMF, trying others like DMAc or NMP could be beneficial.[8][9] In some cases, aqueous solvent mixtures can surprisingly improve yields.[11]

  • Adjust Reaction Temperature and Time:

    • Temperature Gradient: Perform the reaction at different temperatures to find the sweet spot. While higher temperatures can increase the reaction rate, they can also lead to side reactions and catalyst decomposition.[3][7]

    • Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time and to check for starting material consumption and product formation.

Q3: My Heck reaction is producing significant amounts of side products. What are these side products and how can I minimize their formation?

A3: The formation of byproducts can complicate purification and reduce the yield of your desired product. Common side reactions in Heck couplings include:

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound (in this case, 3,3'-diformylbiphenyl). This can be more prevalent with electron-deficient aryl halides.

  • Isomerization of the Alkene: The double bond in the product can migrate, leading to a mixture of isomers. This can be influenced by the reaction conditions and the stability of the intermediate organopalladium species.[1] Adding bases or silver salts can sometimes reduce alkene isomerization.[1]

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene (benzaldehyde in this case). This can occur via a reductive Heck pathway, which can be favored by certain additives.[9]

To minimize side product formation:

  • Optimize Ligand and Catalyst: The choice of ligand can influence the selectivity of the reaction.

  • Control the Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions.

  • Use Additives: In some cases, additives like silver salts can suppress side reactions like alkene isomerization by promoting the desired reductive elimination step.[1]

Troubleshooting Workflow

Below is a troubleshooting workflow to guide you through resolving common issues with your Heck reaction.

Heck_Troubleshooting start Problem: Failed Heck Reaction (Low/No Yield) check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents catalyst_activity Is the Pd precursor active? (e.g., Pd(OAc)2 vs Pd(0)) check_catalyst->catalyst_activity ligand_choice Is the ligand appropriate? (Consider bulky, electron-rich ligands) check_catalyst->ligand_choice catalyst_ratio Is the ligand:Pd ratio correct? check_catalyst->catalyst_ratio temperature Is the temperature optimal? (Screen 80-140 °C) check_conditions->temperature solvent Is the solvent appropriate? (Try DMF, DMAc, NMP) check_conditions->solvent base Is the base effective? (Screen inorganic and organic bases) check_conditions->base reagent_purity Are starting materials pure? (this compound, alkene) check_reagents->reagent_purity solvent_dryness Is the solvent anhydrous? check_reagents->solvent_dryness solution Solution: Optimized Reaction catalyst_activity->solution If resolved ligand_choice->solution If resolved catalyst_ratio->solution If resolved temperature->solution If resolved solvent->solution If resolved base->solution If resolved reagent_purity->solution If resolved solvent_dryness->solution If resolved

Caption: Troubleshooting workflow for failed Heck reactions.

Experimental Protocols and Data

General Experimental Protocol for a Heck Reaction

This is a generalized procedure that should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (e.g., this compound, 1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., K₂CO₃, 2.0 mmol) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Heck Reaction Conditions for Bromobenzene and Styrene

The following table summarizes the optimization of reaction conditions for the Heck coupling of bromobenzene and styrene, which can serve as a starting point for optimizing your reaction with this compound.[8][12]

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd-complex 6 (2)NaOH (1)DMFAmbient0
2Pd-complex 6 (2)K₂CO₃ (2)DMF6095
3Pd-complex 6 (2)K₂CO₃ (2)Toluene6075
4Pd-complex 6 (2)K₂CO₃ (2)Dioxane6070
5Pd-complex 6 (2)K₂CO₃ (2)No Solvent6082

Data adapted from a study on a specific imidazole-based SPO-ligated palladium complex (6).[8][12]

Table 2: Effect of Different Bases on the Heck Reaction

The choice of base can have a significant impact on the reaction's success.

EntryCatalystBaseSolventTemp (°C)Conversion (%)
1Pd(OAc)₂ / Ligand 1Cs₂CO₃DMF/H₂O80>95
2Pd(OAc)₂ / Ligand 1K₂CO₃DMF/H₂O80>95
3Pd(OAc)₂ / Ligand 1t-BuOKDMF/H₂O80~80
4Pd(OAc)₂ / Ligand 1K₃PO₄DMF/H₂O80~90

This table illustrates the effect of different bases on the Heck coupling of 4-bromoacetophenone and styrene using a tetrahydropyrimidinium salt as a carbene ligand precursor.[7]

By systematically addressing the potential issues outlined in this guide, you can effectively troubleshoot and optimize your Heck reactions with this compound.

References

Technical Support Center: Optimizing Suzuki Reactions with 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Iodobenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Low or No Product Yield

  • Question: My Suzuki reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I resolve this?

  • Answer: Low product yield is a frequent challenge and can be attributed to several factors. A systematic evaluation of your reaction components and conditions is the most effective approach.

    • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source is of high quality and has been stored under an inert atmosphere. If using a Pd(II) precatalyst, it must be effectively reduced in situ. Thoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation.

    • Ineffective Base: The choice and quality of the base are critical for the transmetalation step. The base must be strong enough to activate the boronic acid but not so strong as to cause significant side reactions. Ensure your base is anhydrous and finely powdered for optimal reactivity. Screening different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.

    • Suboptimal Temperature: Suzuki reactions often require heating to proceed at an efficient rate. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase in temperature may improve the yield. However, excessive heat can lead to catalyst decomposition.

    • Reagent Quality: Boronic acids are prone to degradation over time, particularly through protodeboronation. Use fresh or recently purified boronic acid. The purity of this compound and the solvent is also crucial.

Issue 2: Presence of Significant Side Products

  • Question: My reaction mixture shows the formation of significant byproducts, such as homocoupled products or dehalogenated starting material. How can I minimize these side reactions?

  • Answer: The formation of side products consumes starting materials and complicates purification. Here’s how to address common side reactions:

    • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[1] Rigorous degassing of the reaction mixture is the best way to minimize homocoupling.

    • Dehalogenation (Hydrodehalogenation): In this side reaction, the iodine atom on this compound is replaced by a hydrogen atom.[2] This can be caused by the presence of a hydride source, which can be the solvent (e.g., alcohols) or certain amine bases. Switching to an aprotic solvent and a non-hydridic base like a carbonate or phosphate can mitigate this issue.

Issue 3: Catalyst Deactivation

  • Question: The reaction starts but then stalls before completion, suggesting catalyst deactivation. What causes this and how can I prevent it?

  • Answer: Catalyst deactivation is a common problem where the active catalyst is removed from the catalytic cycle.[3][4]

    • Palladium Black Formation: Agglomeration of the palladium catalyst to form inactive palladium black is a frequent cause of deactivation. This can be caused by an insufficient ligand-to-palladium ratio, high temperatures, or poor mixing.[5] Ensure an adequate amount of a suitable phosphine ligand is used.

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, rendering them unable to coordinate to the palladium center.[5] Use fresh ligands and maintain a strictly inert atmosphere throughout the reaction.

    • Product Inhibition: In some cases, the reaction product can coordinate to the palladium center more strongly than the reactants, leading to catalyst inhibition.[4] If this is suspected, operating at a lower concentration might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for a Suzuki reaction with this compound?

A1: For aryl iodides like this compound, a typical catalyst loading ranges from 0.5 to 2 mol%. However, with highly active palladium precatalysts and bulky, electron-rich phosphine ligands, the catalyst loading can often be significantly reduced. It is always advisable to start with a higher loading and then optimize downwards once reproducible results are obtained. In some optimized systems, catalyst loadings can be as low as parts per million (ppm).[6]

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand is crucial for a successful Suzuki coupling. For an electron-deficient aryl halide like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often excellent choices. These ligands promote the oxidative addition step and stabilize the palladium catalyst, preventing decomposition.

Q3: What is the best solvent for this reaction?

A3: A variety of solvents can be used for Suzuki reactions. Common choices include ethereal solvents like 1,4-dioxane or THF, or aromatic hydrocarbons like toluene. Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base. The choice of solvent can impact reaction kinetics and should be optimized for each specific substrate combination.

Q4: Why is degassing the reaction mixture so important?

A4: Oxygen can have several detrimental effects on a Suzuki reaction. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also oxidize phosphine ligands.[5] Furthermore, the presence of oxygen can promote the unwanted homocoupling of the boronic acid.[1] Therefore, thorough degassing by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles is essential for achieving high yields and reproducibility.

Data Presentation

The following table provides illustrative data on the effect of catalyst loading on the yield of a Suzuki coupling reaction between this compound and phenylboronic acid. These are representative results and may vary based on the specific reaction conditions.

EntryCatalystCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂2.0SPhosK₃PO₄Toluene/H₂O1001295
2Pd(OAc)₂1.0SPhosK₃PO₄Toluene/H₂O1001294
3Pd(OAc)₂0.5SPhosK₃PO₄Toluene/H₂O1001291
4Pd(OAc)₂0.1SPhosK₃PO₄Toluene/H₂O1002485
5Pd₂(dba)₃1.0XPhosCs₂CO₃1,4-Dioxane100898
6Pd₂(dba)₃0.1XPhosCs₂CO₃1,4-Dioxane1001292

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdL2X Ar-Pd(II)L₂-X (Oxidative Addition Complex) OxAdd->ArPdL2X Transmetal Transmetalation ArPdL2X->Transmetal ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' (Diaryl Complex) Transmetal->ArPdL2Ar_prime RedElim Reductive Elimination ArPdL2Ar_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Base Base Borate Ar'-B(OR)₂(OH)⁻ Base->Borate Borate->Transmetal Ar' group transfer

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Degassing) Start->CheckConditions CheckCatalyst Evaluate Catalyst System (Pd Source, Ligand, Loading) Start->CheckCatalyst DegradedReagents Degraded/Impure Reagents? CheckReagents->DegradedReagents SuboptimalConditions Suboptimal Conditions? CheckConditions->SuboptimalConditions CatalystIssue Catalyst/Ligand Issue? CheckCatalyst->CatalystIssue DegradedReagents->CheckConditions No PurifyReagents Use Fresh/Purified Reagents DegradedReagents->PurifyReagents Yes SuboptimalConditions->CheckCatalyst No OptimizeTempTime Optimize Temperature & Time SuboptimalConditions->OptimizeTempTime Yes ImproveDegassing Ensure Thorough Degassing SuboptimalConditions->ImproveDegassing Yes ScreenCatalyst Screen Different Catalysts/Ligands CatalystIssue->ScreenCatalyst Yes OptimizeLoading Optimize Catalyst Loading CatalystIssue->OptimizeLoading Yes

Caption: A logical workflow for troubleshooting common Suzuki reaction issues.

References

preventing homo-coupling in Sonogashira reactions of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira reactions involving 3-iodobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their coupling reactions, with a specific focus on preventing the formation of undesired homo-coupled byproducts (Glaser coupling).

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of the Sonogashira reaction, and why is it a problem with this compound?

A1: Homo-coupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric diyne. This is an undesired process as it consumes your alkyne, reduces the yield of the desired cross-coupled product (the substituted benzaldehyde), and complicates the purification process. While not unique to this compound, electron-deficient aryl halides can sometimes have slower cross-coupling kinetics, providing a larger window of opportunity for the alkyne to homo-couple, especially under non-optimized conditions.

Q2: What are the primary causes of alkyne homo-coupling?

A2: The primary causes are the presence of the copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate, which is crucial for the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of the diyne byproduct.

Q3: What is the most effective initial step to prevent homo-coupling?

A3: The most critical first step is to ensure the reaction is performed under a strictly inert atmosphere.[1] Since oxygen promotes the oxidative homo-coupling of alkynes, rigorously deoxygenating all solvents and reagents and maintaining an inert atmosphere (e.g., using high-purity argon or nitrogen) throughout the experiment is crucial.

Q4: Should I consider running the reaction without a copper co-catalyst?

A4: Yes, employing a copper-free protocol is a very effective strategy to completely avoid the Glaser coupling side reaction.[3][4][5][6] Copper-free Sonogashira reactions are a direct approach to circumventing this issue. However, these conditions may require careful optimization of the palladium catalyst, ligand, base, and temperature to achieve a good reaction rate.

Q5: How does the choice of base and solvent impact homo-coupling?

A5: The base and solvent system is critical. The base is required to deprotonate the terminal alkyne. Amine bases like triethylamine or piperidine are common, but inorganic bases such as potassium carbonate or cesium carbonate can also be used, particularly in copper-free protocols.[7] The solvent must effectively dissolve all reaction components. Polar aprotic solvents like DMF or THF are often used. The optimal combination is substrate-dependent, and screening may be necessary to find the conditions that favor the desired cross-coupling over homo-coupling.

Troubleshooting Guide

This guide addresses specific issues you may encounter with homo-coupling during the Sonogashira reaction of this compound.

Issue Potential Cause Troubleshooting Strategy
High percentage of homo-coupled diyne observed by TLC/LC-MS. 1. Oxygen contamination. 2. High concentration of copper catalyst. 3. Slow cross-coupling rate.1. Improve inert atmosphere techniques (use a glovebox or Schlenk line; ensure solvents are properly degassed). 2. Reduce the loading of the copper(I) salt or switch to a copper-free protocol. 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump to keep its instantaneous concentration low.
Reaction is slow, and homo-coupling is the major product. 1. Inactive palladium catalyst. 2. Unsuitable ligand for the substrate. 3. Suboptimal base or solvent.1. Use a fresh, active palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂). 2. Screen different phosphine ligands; bulky, electron-rich ligands can sometimes accelerate the desired cross-coupling. 3. Experiment with different bases (e.g., switch from an amine to an inorganic base like Cs₂CO₃) and solvents.
Both starting materials remain, and some homo-coupling is observed. 1. Insufficient reaction temperature. 2. Catalyst inhibition.1. For less reactive alkynes or in copper-free systems, a moderate increase in temperature may be necessary. 2. Ensure all reagents are pure. Certain impurities can act as catalyst poisons.
Copper-free reaction is not proceeding. 1. The catalytic system is not active enough without copper. 2. The base is not strong enough to deprotonate the alkyne efficiently.1. Increase the palladium catalyst loading slightly or use a more active catalyst/ligand combination (e.g., those based on N-heterocyclic carbenes). 2. Switch to a stronger base (e.g., an inorganic base like cesium carbonate).

Data Summary Table

The following table summarizes the expected trends in product distribution based on variations in the Sonogashira reaction conditions for an electron-deficient aryl iodide like this compound.

Condition Parameter Changed Expected Yield of Desired Product Expected Yield of Homo-coupled Byproduct Rationale
Standard Pd/Cu catalyst, amine base, not rigorously degassedModerateModerate to HighOxygen promotes the copper-mediated Glaser coupling.
Optimized Standard Pd/Cu catalyst, amine base, inert atmosphereGood to ExcellentLowExclusion of oxygen significantly suppresses the primary homo-coupling pathway.
Slow Addition Optimized standard conditions + slow alkyne additionGood to ExcellentVery LowLow instantaneous alkyne concentration disfavors the bimolecular homo-coupling reaction.
Copper-Free Pd catalyst, inorganic base, inert atmosphereGood to ExcellentNegligibleThe primary catalytic pathway for Glaser coupling is eliminated by removing the copper co-catalyst.[3][4][5][6]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is optimized to minimize homo-coupling by eliminating the copper co-catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, cesium carbonate, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Pathways Key Factors in Sonogashira Selectivity cluster_cross_coupling Desired Hetero-coupling Pathway cluster_homo_coupling Undesired Homo-coupling Pathway A Aryl Halide (this compound) B Terminal Alkyne C Oxidative Addition A->C G Copper Acetylide Formation B->G Pd_cat Pd(0) Catalyst Base Base Pd_cat->C Base->G Cu_cat Cu(I) Co-catalyst O2 Oxygen (Contaminant) Cu_cat->G H Oxidative Dimerization (Glaser Coupling) O2->H Promotes D Transmetalation C->D Ar-Pd(II)-I E Reductive Elimination D->E E->Pd_cat Regenerated F Desired Product E->F G->D Transmetalating Species G->H I Homo-coupled Byproduct H->I

Caption: Competing pathways in the Sonogashira reaction.

Troubleshooting_Workflow cluster_copper start High Homo-coupling Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert improve_inert Action: Improve degassing and inert gas technique. check_inert->improve_inert No check_copper Is a copper co-catalyst being used? check_inert->check_copper Yes improve_inert->check_inert run_copper_free Strategy 1: Run a copper-free protocol. check_copper->run_copper_free Yes reduce_copper Strategy 2: Reduce Cu(I) loading. check_copper->reduce_copper Yes slow_addition Strategy 3: Add alkyne slowly. check_copper->slow_addition No (but still an issue) check_copper->slow_addition Yes end Homo-coupling Minimized run_copper_free->end reduce_copper->end slow_addition->end

Caption: Troubleshooting workflow for excessive homo-coupling.

References

issues with the stability and degradation of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Iodobenzaldehyde.

Troubleshooting Guide

Users of this compound may encounter issues related to its stability and purity. This guide provides a systematic approach to identifying and resolving common problems.

Problem: Discoloration of the solid (white to yellow/brown)

  • Possible Cause 1: Oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (3-iodobenzoic acid), especially in the presence of air.[1][2] This is a common degradation pathway for aldehydes.

  • Possible Cause 2: Photodegradation. Exposure to light can cause the degradation of benzaldehyde derivatives. While specific pathways for this compound are not extensively documented, photolysis can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • Assess Purity: Use analytical techniques such as NMR or HPLC to determine the level of impurities. The presence of a peak corresponding to 3-iodobenzoic acid in the 1H NMR spectrum (a broadened singlet for the carboxylic acid proton, typically >10 ppm) or a new peak in an HPLC chromatogram would indicate oxidation.

    • Purification: If the impurity level is unacceptable for the intended application, consider recrystallization or column chromatography to purify the material.

    • Prevention: Store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a refrigerator (2-8°C).

Problem: Inconsistent reaction yields or unexpected side products

  • Possible Cause 1: Degradation of this compound. The presence of impurities, primarily 3-iodobenzoic acid, can interfere with reactions where the aldehyde functionality is crucial. The acid can neutralize basic reagents or catalyze unwanted side reactions.

  • Possible Cause 2: Reduced Purity. The starting material may not have the expected purity, leading to inaccurate stoichiometry in reactions.

  • Troubleshooting Steps:

    • Verify Purity Before Use: Always assess the purity of this compound before use, especially if it has been stored for an extended period. A simple melting point determination can be a quick check; a broad melting range or a melting point lower than the literature value (57-60°C) suggests the presence of impurities.[3]

    • Analytical Characterization: Use 1H NMR, 13C NMR, or GC to quantify the purity and identify major impurities.

    • Purification: If necessary, purify the this compound using appropriate methods.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.

Q2: My this compound has turned yellow. Can I still use it?

A2: A yellow discoloration is an indication of degradation, likely due to oxidation and/or photodegradation. The suitability of the material depends on the specific requirements of your experiment. It is highly recommended to assess the purity of the discolored material using analytical techniques like NMR or HPLC. If the level of impurities is low and your reaction is tolerant to them, you may be able to proceed. However, for sensitive applications, purification is recommended.

Q3: What is the main degradation product of this compound?

A3: The primary degradation product of this compound is 3-iodobenzoic acid, which is formed by the oxidation of the aldehyde group.[1][2] The presence of this acidic impurity is a common issue with aldehydes.

Q4: How can I check the purity of my this compound?

A4: Several analytical methods can be used to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities.

  • Gas Chromatography (GC): GC is a useful technique for determining the percentage purity of volatile compounds like this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound and its non-volatile impurities, such as 3-iodobenzoic acid.

  • Melting Point: A sharp melting point within the expected range (57-60°C) is a good indicator of high purity.[3]

Q5: Are there any known incompatibilities for this compound?

A5: this compound is incompatible with strong oxidizing agents, which can accelerate its degradation. It may also react with strong bases.[4] Care should be taken to avoid these conditions during storage and in experimental setups.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 696-41-3
Molecular Formula C7H5IO
Molecular Weight 232.02 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 57-60 °C
Boiling Point 266.1 °C at 760 mmHg
Solubility Soluble in methanol, slightly soluble in water

Table 2: 1H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
9.92s--CHO
8.21s-Ar-H
7.96d7.8 HzAr-H
7.85d7.6 HzAr-H
7.33 - 7.18m-Ar-H

Note: Spectra recorded in CDCl3. Chemical shifts may vary slightly depending on the solvent and instrument.

Experimental Protocols

Protocol 1: Purity Assessment by 1H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Integrate the aldehyde proton peak (around 9.9 ppm) and the aromatic protons. Compare the integration values to the expected 1:4 ratio. The presence of unexpected peaks may indicate impurities. For example, a broad singlet above 10 ppm would suggest the presence of 3-iodobenzoic acid.

Visualizations

TroubleshootingWorkflow start Start: Issue with this compound issue Identify the issue: - Discoloration - Inconsistent reaction yields - Other anomalies start->issue purity_check Assess Purity: - Melting Point - 1H NMR - HPLC/GC issue->purity_check storage_review Review storage and handling procedures: - Inert atmosphere - Protect from light - Refrigerate issue->storage_review is_pure Is the purity acceptable? purity_check->is_pure use_as_is Use as is for the experiment is_pure->use_as_is Yes purify Purify the compound: - Recrystallization - Column Chromatography is_pure->purify No end_good Proceed with experiment use_as_is->end_good reassess_purity Re-assess purity after purification purify->reassess_purity end_bad Discard if purification fails or is not feasible purify->end_bad Purification fails reassess_purity->is_pure

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Scale-Up of Reactions Involving 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of chemical reactions involving 3-Iodobenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) with this compound?

A1: Scaling up cross-coupling reactions with this compound from the lab bench to pilot plant or industrial scale introduces several critical challenges. These primarily revolve around:

  • Reaction Kinetics and Thermal Management: Exothermic reactions can become difficult to control in larger reactors due to a lower surface-area-to-volume ratio, potentially leading to thermal runaway.[1]

  • Mass Transfer Limitations: Inefficient mixing in large vessels can lead to localized "hot spots" and concentration gradients, resulting in increased byproduct formation and reduced yield.[1]

  • Catalyst Activity and Deactivation: Maintaining catalyst activity and preventing deactivation over longer reaction times and at larger scales is crucial for process efficiency and economics.

  • Impurity Profile and Purification: The types and quantities of impurities can differ significantly at scale, complicating downstream purification processes.[1]

  • Solvent Selection and Work-up: Solvents suitable for lab-scale may not be appropriate for industrial use due to safety, environmental, and cost considerations. Work-up procedures also need to be adapted for larger volumes.

Q2: What are the common side reactions observed during the scale-up of reactions with this compound?

A2: When scaling up reactions involving this compound, particularly palladium-catalyzed cross-couplings, several side reactions can become more prominent:

  • Homocoupling (Biaryl Formation): This is a common side reaction where two molecules of the aryl iodide couple to form a biaryl impurity. This is often exacerbated by higher temperatures and catalyst concentrations.

  • Reduction of the Aryl Iodide (Dehalogenation): The iodo group can be replaced by a hydrogen atom, leading to the formation of benzaldehyde.

  • Aldehyde Group Reactions: The aldehyde functionality can undergo side reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or aldol condensation, depending on the reaction conditions and reagents used.

Q3: How does the quality of this compound impact scale-up success?

A3: The purity of this compound is critical for successful and reproducible scale-up. Impurities can have a significant impact on catalyst performance and the overall reaction outcome. For instance, impurities can act as catalyst poisons, leading to decreased reaction rates and incomplete conversion. It is essential to use high-purity starting materials for large-scale synthesis.

Troubleshooting Guides

Issue 1: Low or Stalled Reaction Conversion in Suzuki-Miyaura Coupling

Potential Causes & Solutions

CauseTroubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is properly activated. For Pd(II) pre-catalysts, ensure complete in-situ reduction to Pd(0). Use fresh, high-quality catalyst and ligands.
Poor Reagent Quality Use freshly purified this compound and boronic acid/ester. Ensure the base is of high purity and anhydrous if required by the reaction conditions.
Suboptimal Temperature Gradually increase the reaction temperature. While aryl iodides are reactive, insufficient temperature can lead to poor turnover of the catalytic cycle.[2] Monitor for byproduct formation at higher temperatures.
Inefficient Mixing Increase agitation speed and ensure the impeller design is suitable for the reactor geometry to improve mass transfer.
Catalyst Poisoning Analyze starting materials for potential catalyst poisons. Consider using a higher catalyst loading as a temporary solution while identifying the source of poisoning.
Issue 2: Significant Byproduct Formation in Heck Reaction

Potential Causes & Solutions

ByproductMitigation Strategies
Homocoupled Biaryl Lower the reaction temperature and palladium catalyst loading. The use of phosphine ligands can sometimes suppress this side reaction.
Reduced Arene (Benzaldehyde) Ensure an inert atmosphere to minimize sources of hydrogen. Optimize the base and solvent system.
Aldehyde-Related Impurities Protect the aldehyde group if it is not compatible with the reaction conditions. Optimize the reaction time to minimize exposure of the product to harsh conditions.

Data Presentation

The following tables provide illustrative data for a generic Suzuki-Miyaura coupling reaction of this compound, comparing lab-scale and scaled-up processes. Note: This data is representative and will vary depending on the specific reaction conditions and coupling partner.

Table 1: Comparison of Reaction Parameters and Yields

ParameterLab Scale (1 g)Pilot Scale (1 kg)
This compound 1.0 g1.0 kg
Boronic Acid 1.2 eq1.15 eq
Palladium Catalyst 1 mol%0.5 mol%
Solvent Volume 20 mL15 L
Reaction Time 4 hours8 hours
Isolated Yield 90%82%

Table 2: Impurity Profile Comparison

ImpurityLab Scale (%)Pilot Scale (%)
Homocoupled Product < 13-5
Unreacted this compound < 25-7
Benzaldehyde < 0.51-2
Other Byproducts < 12-4

Experimental Protocols

Lab-Scale Protocol: Suzuki-Miyaura Coupling of this compound
  • To an oven-dried flask, add this compound (1.0 g, 4.31 mmol), the corresponding boronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 eq) and a solvent (e.g., Toluene/Water 4:1, 20 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion or Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure proper activation start->check_catalyst check_reagents Verify Reagent Quality - Purity of this compound - Anhydrous solvents and base start->check_reagents optimize_conditions Optimize Reaction Conditions - Increase temperature - Adjust reaction time start->optimize_conditions improve_mixing Improve Mass Transfer - Increase agitation - Check impeller design start->improve_mixing success Successful Scale-Up check_catalyst->success Conversion Improves check_reagents->success Conversion Improves optimize_conditions->success Conversion Improves improve_mixing->success Conversion Improves side_reactions High Level of Byproducts lower_temp_cat Lower Temperature and Catalyst Loading side_reactions->lower_temp_cat protect_aldehyde Protect Aldehyde Group side_reactions->protect_aldehyde purification Purification Issues lower_temp_cat->purification protect_aldehyde->purification new_method Develop New Purification Method (e.g., recrystallization, distillation) purification->new_method new_method->success

Caption: Troubleshooting workflow for scaling up this compound reactions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd_ar_x Ar-Pd(II)-X(L_n) pd0->pd_ar_x Oxidative Addition (this compound) pd_ar_r Ar-Pd(II)-R(L_n) pd_ar_x->pd_ar_r Transmetalation (Boronic Acid + Base) pd_ar_r->pd0 Reductive Elimination product Ar-R pd_ar_r->product This compound This compound Boronic Acid\n(R-B(OH)2) Boronic Acid (R-B(OH)2) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

effect of base and solvent on the reactivity of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodobenzaldehyde. The information is designed to address specific issues that may be encountered during experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: How does the reactivity of this compound compare to other aryl halides in palladium-catalyzed cross-coupling reactions?

A1: this compound is generally a highly reactive substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine and carbon-chlorine bonds, facilitating the initial oxidative addition step in the catalytic cycle, which is often the rate-determining step. The presence of the electron-withdrawing aldehyde group can further enhance the reactivity of the C-I bond towards oxidative addition.

Q2: Can the aldehyde group of this compound interfere with the reaction?

A2: Yes, the aldehyde group is sensitive to certain reaction conditions. Strong nucleophilic bases or reagents may react with the aldehyde, leading to side products. For instance, in the presence of strong bases, aldol condensation or other related reactions can occur. It is crucial to carefully select the base and reaction conditions to minimize these side reactions. In some cases, protection of the aldehyde group as an acetal may be necessary.

Q3: What are the most common palladium catalysts used for cross-coupling reactions with this compound?

A3: A variety of palladium catalysts can be effective. Commonly used catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃. The choice of catalyst is often paired with a specific ligand that can influence the efficiency and selectivity of the reaction. For challenging couplings, more advanced catalyst systems involving bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may be required.

Q4: Is an inert atmosphere always necessary when working with this compound in cross-coupling reactions?

A4: Yes, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The palladium(0) species, which is the active catalyst, is susceptible to oxidation by atmospheric oxygen. Oxidation of the catalyst can lead to deactivation and result in low or no product yield.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or exposure to air.

  • Ineffective Base: The chosen base may not be strong enough to promote the transmetalation step or may have poor solubility in the reaction solvent.

  • Poor Quality Reagents: The boronic acid may have undergone partial decomposition (protodeboronation), or the solvent may not be anhydrous.

  • Sub-optimal Temperature: The reaction temperature may be too low for the specific catalyst and substrate.

Suggested Solutions:

  • Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere.

  • Screen a variety of bases. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[1] The choice of base can be critical and is often solvent-dependent.

  • Use high-purity, anhydrous solvents and fresh boronic acid.

  • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Issue 2: Formation of Side Products in Heck Reaction

Possible Causes:

  • Double Bond Isomerization: The desired product may isomerize under the reaction conditions.

  • Homocoupling of the Alkene: The alkene starting material may undergo self-coupling.

  • Reduction of this compound: The starting material may be reduced to 3-methylbenzaldehyde.

Suggested Solutions:

  • The choice of base and solvent can influence selectivity. For instance, the use of a hindered amine base can sometimes minimize side reactions.[2]

  • Adjust the reaction temperature and time. Shorter reaction times may reduce the formation of byproducts.

  • Ensure the palladium catalyst is of the appropriate oxidation state. The active catalyst is Pd(0).

Issue 3: Low Yield in Sonogashira Coupling

Possible Causes:

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.

  • Decomposition of the Alkyne: The terminal alkyne may be unstable under the reaction conditions.

  • Inhibition of the Catalyst: The amine base, if used in large excess, can sometimes inhibit the palladium catalyst.

Suggested Solutions:

  • Thoroughly degas the reaction mixture to remove oxygen. Running the reaction under a strict inert atmosphere is crucial.

  • Use a co-solvent system to ensure all reactants are well-dissolved.[3]

  • Optimize the amount of the amine base. While a base is necessary, a large excess is not always beneficial.

Issue 4: Difficulty in Buchwald-Hartwig Amination

Possible Causes:

  • Incompatible Base: The chosen base may not be suitable for the specific amine and aryl halide combination. Strong, non-nucleophilic bases are typically required.

  • Ligand Incompatibility: The phosphine ligand may not be optimal for the desired C-N bond formation.

  • Reaction with the Aldehyde: The amine nucleophile or the base could potentially react with the aldehyde functionality.

Suggested Solutions:

  • Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[4]

  • Experiment with different phosphine ligands. Bulky, electron-rich ligands are often effective in Buchwald-Hartwig aminations.

  • If side reactions with the aldehyde are suspected, consider protecting it as an acetal before the amination reaction.

Data Presentation: Effect of Base and Solvent on Reactivity

The following tables summarize the effect of different bases and solvents on the yield of common cross-coupling reactions involving aryl iodides, which can serve as a guide for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Iodobenzene with Phenylboronic Acid [1]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001295
2Cs₂CO₃ (2.0)Dioxane1001298
3K₃PO₄ (2.0)Toluene1101292
4NaOH (2.0)DME/H₂O (4:1)801688
5Na₂CO₃ (2.0)DMF/H₂O (5:1)901096

Table 2: Heck Reaction of Iodobenzene with Styrene [5]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Et₃N (1.2)DMF100690
2K₂CO₃ (1.5)NMP120885
3NaOAc (2.0)DMA1201288
4K₃PO₄ (1.5)Toluene1101075
5Cs₂CO₃ (1.5)Dioxane100882

Table 3: Sonogashira Coupling of Iodobenzene with Phenylacetylene [3]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Et₃NTHF65492
2PiperidineDMF80395
3DIPAToluene80688
4n-BuNH₂Dioxane70590
5K₂CO₃Acetonitrile80875

Table 4: Buchwald-Hartwig Amination of Iodobenzene with Aniline [4]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOtBu (1.2)Toluene1001695
2K₃PO₄ (1.5)Dioxane1002488
3Cs₂CO₃ (1.5)Toluene1102092
4K₂CO₃ (2.0)DMF1202470
5LiHMDS (1.2)THF651890

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), the selected base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Boronic Acid, Base, and Palladium Catalyst atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Aqueous Workup and Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product Logical_Relationship cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcome Outcome A This compound H Product Yield & Selectivity A->H B Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne, Amine) B->H C Palladium Catalyst C->H D Ligand D->H E Base E->H influences F Solvent F->H influences G Temperature G->H influences

References

Technical Support Center: Analysis of 3-Iodobenzaldehyde by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-Iodobenzaldehyde using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts for this compound in CDCl₃ are summarized in the tables below. Minor variations in chemical shifts can occur depending on the solvent and concentration.

Q2: What are the most common impurities found in this compound and how can I detect them by ¹H NMR?

A2: The most common impurities are the oxidation product, 3-Iodobenzoic acid, and the reduction product, 3-Iodobenzyl alcohol.

  • 3-Iodobenzoic acid: Look for a broad singlet in the region of 10-13 ppm, corresponding to the carboxylic acid proton. The aromatic signals may also shift slightly.

  • 3-Iodobenzyl alcohol: The presence of a singlet around 4.7 ppm for the benzylic protons (-CH₂OH) and a broad singlet for the hydroxyl proton (-OH) are indicative of this impurity.

Q3: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. What could they be?

A3: Besides the common impurities mentioned above, unexpected aromatic signals could arise from regioisomers (e.g., 2-Iodobenzaldehyde or 4-Iodobenzaldehyde) if the synthesis was not regioselective. Check the splitting patterns and coupling constants to identify the substitution pattern on the benzene ring. Residual starting materials or solvents from the synthesis could also be a source of these peaks.

Q4: How can I confirm the identity of an impurity?

A4: The most reliable method is to "spike" your NMR sample with a small amount of the suspected impurity and re-acquire the spectrum. If the signal increases in intensity, it confirms the identity of the impurity. Comparing the full spectrum with a reference spectrum of the pure impurity is also a definitive method.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
A broad singlet is observed between 10-13 ppm. Oxidation of this compound to 3-Iodobenzoic acid.1. Compare the aromatic signals with the reference data for 3-Iodobenzoic acid. 2. To confirm, add a drop of D₂O to the NMR tube and shake. The broad singlet should disappear due to H-D exchange.
A singlet is observed around 4.7 ppm. Reduction of this compound to 3-Iodobenzyl alcohol.1. Look for a corresponding broad singlet for the alcohol proton. 2. Compare the full spectrum with reference data for 3-Iodobenzyl alcohol.
The integration of the aldehyde proton (around 9.9 ppm) is less than 1H relative to the aromatic protons. The sample is impure.1. Carefully integrate all signals in the spectrum. 2. Identify the impurity signals by comparing their chemical shifts with the data for common impurities provided below. 3. Calculate the percentage of impurity based on the relative integration.
The baseline of the spectrum is noisy or distorted. Poor shimming, insufficient sample concentration, or paramagnetic impurities.1. Re-shim the spectrometer. 2. Ensure the sample is sufficiently concentrated. 3. If the problem persists, filter the NMR solution through a small plug of celite or silica gel to remove paramagnetic species.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound

This compound ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Structure Chemical Shift (δ, ppm)Chemical Shift (δ, ppm)
this compound9.92 (s, 1H, CHO)[1] 8.21 (t, J=1.6 Hz, 1H, Ar-H) 7.96 (dt, J=7.8, 1.3 Hz, 1H, Ar-H)[1] 7.85 (ddd, J=7.8, 1.8, 1.0 Hz, 1H, Ar-H) 7.27 (t, J=7.8 Hz, 1H, Ar-H)190.8 (CHO)[1] 143.3 (C-I) 138.6 (Ar-C) 138.1 (Ar-C) 130.8 (Ar-C) 129.0 (Ar-C) 94.8 (Ar-C)[1]

Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Impurities

Impurity ¹H NMR ¹³C NMR
3-Iodobenzoic acid DMSO-d₆: 13.4 (br s, 1H, COOH) 8.25 (t, J=1.7 Hz, 1H, Ar-H) 8.00 (dt, J=7.8, 1.2 Hz, 1H, Ar-H) 7.86 (ddd, J=7.9, 1.8, 1.0 Hz, 1H, Ar-H) 7.33 (t, J=7.8 Hz, 1H, Ar-H)CDCl₃/DMSO: 166.5 (COOH) 142.1 (C-I) 137.9 (Ar-C) 135.5 (Ar-C) 130.3 (Ar-C) 129.4 (Ar-C) 94.2 (Ar-C)
3-Iodobenzyl alcohol CDCl₃: 7.69 (s, 1H, Ar-H) 7.35 (d, J=7.7 Hz, 1H, Ar-H) 7.28 (d, J=7.7 Hz, 1H, Ar-H) 7.08 (t, J=7.7 Hz, 1H, Ar-H) 4.63 (s, 2H, CH₂) 1.8 (br s, 1H, OH)CDCl₃: 143.1 (C-I) 137.0 (Ar-C) 135.5 (Ar-C) 130.2 (Ar-C) 125.8 (Ar-C) 94.6 (Ar-C) 64.4 (CH₂)

Note: Chemical shifts for impurities are approximate and can vary based on solvent and concentration.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a known chemical shift).

  • Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

  • Transfer: Carefully place the NMR tube into the spinner turbine, ensuring the correct depth.

  • Analysis: Insert the sample into the NMR spectrometer and proceed with data acquisition.

Mandatory Visualization

Impurity_Identification_Workflow cluster_start Start cluster_analysis Spectral Analysis cluster_impurities Impurity Identification cluster_conclusion Conclusion Start Acquire ¹H NMR Spectrum of this compound Sample Check_Aldehyde Aldehyde Proton Present? (~9.9 ppm) Start->Check_Aldehyde Check_Impurities Identify Impurity Signals Check_Aldehyde->Check_Impurities Yes Impure_Other Further Investigation Needed Check_Aldehyde->Impure_Other No Acid_Signal Broad Singlet at 10-13 ppm? Check_Impurities->Acid_Signal Alcohol_Signal Singlet at ~4.7 ppm? Acid_Signal->Alcohol_Signal No Impure_Acid Impurity: 3-Iodobenzoic Acid Acid_Signal->Impure_Acid Yes Other_Signals Other Unexpected Signals? Alcohol_Signal->Other_Signals No Impure_Alcohol Impurity: 3-Iodobenzyl Alcohol Alcohol_Signal->Impure_Alcohol Yes Pure Sample is Pure Other_Signals->Pure No Other_Signals->Impure_Other Yes

Caption: Workflow for identifying impurities in this compound by ¹H NMR.

Compound_Relationships node_aldehyde This compound node_acid 3-Iodobenzoic Acid node_aldehyde->node_acid Oxidation node_alcohol 3-Iodobenzyl Alcohol node_aldehyde->node_alcohol Reduction

Caption: Relationship between this compound and its common impurities.

References

strategies to avoid over-reduction of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 3-Iodobenzaldehyde. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate challenges during the synthesis of 3-Iodobenzyl alcohol and avoid over-reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective reducing agent for converting this compound to 3-Iodobenzyl alcohol?

A1: Sodium borohydride (NaBH₄) is the most widely recommended reducing agent for this transformation. It is a mild and chemoselective reagent that is highly effective for the reduction of aldehydes to primary alcohols.[1][2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is less likely to cause over-reduction or dehalogenation of the aromatic ring under controlled conditions.[1][2]

Q2: What are the potential over-reduction products when treating this compound with a reducing agent?

A2: The primary concern with over-reduction is the loss of the iodine substituent from the aromatic ring, a process known as dehalogenation or hydrodehalogenation, which would yield benzyl alcohol. While less common with a mild reagent like NaBH₄, aggressive reaction conditions (e.g., high temperatures, excessive reducing agent) can increase the risk of this side reaction. Further reduction of the benzyl alcohol to 3-iodotoluene is generally not observed with hydride-based reducing agents.

Q3: How can I minimize the risk of over-reduction and dehalogenation?

A3: To minimize over-reduction, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Use of a Mild Reducing Agent: Employ sodium borohydride (NaBH₄) as it is selective for the aldehyde group.[1]

  • Stoichiometry Control: Use a controlled amount of NaBH₄, typically 1.0 to 1.5 equivalents relative to the this compound.

  • Low-Temperature Conditions: Perform the reaction at a reduced temperature, such as 0 °C, to moderate the reactivity of the reducing agent.[1]

  • Choice of Solvent: Use a protic solvent like methanol or ethanol, which can help to temper the reactivity of the borohydride.[1]

Q4: What is a typical solvent system for the reduction of this compound with NaBH₄?

A4: Protic solvents such as methanol or ethanol are commonly used for NaBH₄ reductions of aldehydes.[1] These solvents not only dissolve the reactants but also participate in the reaction mechanism by protonating the intermediate alkoxide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient amount of NaBH₄. 2. Deactivated NaBH₄ due to improper storage or exposure to moisture. 3. Reaction time is too short.1. Increase the equivalents of NaBH₄ slightly (e.g., from 1.0 to 1.2 eq.). 2. Use a fresh, unopened bottle of NaBH₄. 3. Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed.
Formation of Dehalogenated Byproduct (Benzyl Alcohol) 1. Reaction temperature is too high. 2. Excess of NaBH₄ was used. 3. Use of a stronger reducing agent (e.g., LiAlH₄).1. Maintain the reaction temperature at 0 °C or below. 2. Use a stoichiometric amount of NaBH₄ (1.0-1.1 eq.). 3. Ensure you are using NaBH₄ and not a more reactive hydride source.
Complex Reaction Mixture with Multiple Spots on TLC 1. Impure starting material. 2. Side reactions due to elevated temperatures or prolonged reaction times.1. Check the purity of the this compound before starting the reaction. 2. Adhere strictly to the recommended reaction temperature and monitor the reaction progress to avoid extended reaction times after completion.

Experimental Protocols

Protocol 1: Selective Reduction of this compound using Sodium Borohydride

This protocol is designed to selectively reduce this compound to 3-Iodobenzyl alcohol while minimizing the risk of over-reduction.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol. Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Add dichloromethane (DCM) to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation of Product: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 3-Iodobenzyl alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Parameter Recommended Condition
Reducing Agent Sodium Borohydride (NaBH₄)
Equivalents of NaBH₄ 1.0 - 1.5
Solvent Methanol or Ethanol
Temperature 0 °C
Reaction Time 1 - 3 hours (monitor by TLC)

Visual Guides

Reaction_Pathway Figure 1. Selective Reduction Pathway This compound This compound 3-Iodobenzyl_alcohol 3-Iodobenzyl Alcohol (Desired Product) This compound->3-Iodobenzyl_alcohol NaBH4, MeOH, 0 °C Benzyl_alcohol Benzyl Alcohol (Over-reduction Product) This compound->Benzyl_alcohol Harsh Conditions (e.g., high temp, excess NaBH4)

Caption: Selective vs. Over-reduction pathways.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow start Reaction Outcome Analysis low_conversion Low Conversion? start->low_conversion over_reduction Over-reduction Observed? low_conversion->over_reduction No check_reagent Check NaBH4 quality and quantity low_conversion->check_reagent Yes check_temp Verify reaction temperature (0 °C) over_reduction->check_temp Yes successful_product Desired Product: 3-Iodobenzyl Alcohol over_reduction->successful_product No increase_time Increase reaction time check_reagent->increase_time check_equivalents Check NaBH4 equivalents (1.0-1.1) check_temp->check_equivalents

Caption: A logical workflow for troubleshooting.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: 3-Iodobenzaldehyde vs. 3-Bromobenzaldehyde in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting material is a critical decision that dictates the efficiency, yield, and overall viability of a synthetic route. In the realm of substituted benzaldehydes, both 3-iodobenzaldehyde and 3-bromobenzaldehyde serve as versatile building blocks. This guide provides an in-depth, objective comparison of their reactivity in several cornerstone organic reactions, supported by experimental data, to inform your selection process.

At the heart of the reactivity differences between this compound and 3-bromobenzaldehyde lies the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This fundamental difference in bond dissociation energy dictates that this compound is generally the more reactive of the two, particularly in reactions where the cleavage of the C-X bond is a key step, such as in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Trend

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step. The weaker C-I bond in this compound facilitates a faster oxidative addition compared to the C-Br bond in 3-bromobenzaldehyde, leading to higher reaction rates and often better yields under milder conditions. The established reactivity trend for aryl halides in these reactions is I > Br > Cl > F.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. When comparing the reactivity of this compound and 3-bromobenzaldehyde in Suzuki-Miyaura coupling with phenylboronic acid, the iodo-substituted compound is expected to react more readily.

FeatureThis compound3-Bromobenzaldehyde
Predicted Reactivity HigherLower
Typical Reaction Time ShorterLonger
Typical Yield Good to ExcellentModerate to Good
Catalyst Loading Generally lowerMay require higher loading

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a 3-halobenzaldehyde with phenylboronic acid is as follows:

  • In a round-bottom flask, combine the 3-halobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base like potassium carbonate (2.0 mmol).

  • Add a solvent system, for example, a mixture of toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at a specified temperature (e.g., 90 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[2]

Suzuki_Miyaura_Workflow reagents Combine Reactants: 3-Halobenzaldehyde, Phenylboronic Acid, Pd Catalyst, Base solvent Add Solvent (e.g., Toluene/Water) reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat Reaction (e.g., 90°C) degas->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Column Chromatography) workup->purify Sonogashira_Catalytic_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-X(L2) Pd0->PdII Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L2) PdII->Pd_alkyne Transmetalation (Cu-C≡CR) product Ar-C≡CR Pd_alkyne->product Reductive Elimination product->Pd0

References

A Comparative Guide to Analytical Techniques for the Characterization of 3-Iodobenzaldehyde Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical compounds is paramount to ensuring purity, confirming structure, and understanding reactivity. 3-Iodobenzaldehyde is a valuable starting material and intermediate in the synthesis of a wide range of molecules, including potent V1a receptor antagonists used in therapeutic research. The successful synthesis and quality control of its products hinge on the application of robust analytical techniques.

This guide provides an objective comparison of key analytical methods for the characterization of this compound and its derivatives. It offers a summary of quantitative performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is dictated by the specific information required, from initial reaction monitoring to definitive structural elucidation and purity assessment. The following table provides a comparative overview of the most common techniques employed in the characterization of this compound products.

Technique Principle Sample Requirements Information Obtained Key Performance Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.5-10 mg dissolved in 0.6-0.7 mL of a suitable deuterated solvent.Detailed molecular structure, connectivity of atoms, identification of functional groups, and quantitative analysis (qNMR).High resolution and specificity for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid/liquid stationary phase, followed by detection based on mass-to-charge ratio.Volatile and thermally stable samples, often in a GC-compatible solvent (e.g., acetonitrile, dichloromethane).Separation of complex mixtures, identification of components based on mass spectra, and quantification of volatile impurities.High sensitivity (LODs in the ppm to ppb range) and high specificity from mass fragmentation patterns.[1]
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of components between a liquid mobile phase and a solid stationary phase.Soluble samples, suitable for non-volatile and thermally labile compounds.Purity determination, quantification of major components and impurities, and separation of isomers.Versatile for a wide range of compounds; sensitivity is detector-dependent (UV, DAD, MS).[1][2]
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by the ordered atoms in a single crystal.A single, high-quality crystal of the compound (typically <1 mm).Unambiguous determination of the three-dimensional atomic and molecular structure, including bond lengths, bond angles, and stereochemistry.[3][4][5]Provides absolute structural confirmation.
Elemental Analysis (CHNS/O) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified.1-3 mg of a pure, dry, and homogenous solid or liquid sample.Determination of the elemental composition (percentage of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen).Confirms the empirical formula of a newly synthesized compound.[6][7][8]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for characterizing this compound products and a relevant biological pathway where such compounds play a role.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Product start This compound + Reagents reaction Chemical Reaction start->reaction workup Reaction Work-up & Extraction reaction->workup tlc TLC/GC for Reaction Monitoring reaction->tlc purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C) Structural Elucidation purification->nmr ms Mass Spectrometry (HRMS) Molecular Weight Confirmation purification->ms hplc_gc HPLC or GC-MS Purity Assessment purification->hplc_gc xray X-ray Crystallography Absolute Structure (if crystalline) purification->xray ea Elemental Analysis Elemental Composition purification->ea product Characterized Product nmr->product ms->product hplc_gc->product xray->product ea->product

Caption: Experimental workflow for synthesis and characterization.

G AVP Arginine Vasopressin (AVP) V1aR V1a Receptor (GPCR) AVP->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Vasoconstriction) Ca->Response PKC->Response Antagonist This compound-derived V1a Antagonist Antagonist->V1aR Blocks

Caption: Simplified V1a receptor signaling pathway.

Experimental Protocols

Protocol 1: NMR Spectroscopy for Structural Elucidation

This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra for a purified this compound product.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • For quantitative analysis (qNMR), add a known amount of a suitable internal standard.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire 16 to 64 scans, depending on the sample concentration.

    • Set the relaxation delay (D1) to 1-5 seconds to ensure full relaxation of protons.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands of scans).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: GC-MS for Purity Assessment and Impurity Identification

This method is suitable for the analysis of volatile and thermally stable this compound derivatives and potential impurities.[1][9][10]

  • Sample Preparation:

    • Dissolve a known quantity of the sample in a GC-grade solvent (e.g., acetonitrile or dichloromethane) to a concentration of approximately 1-10 µg/mL.

    • If particulates are present, filter the sample through a 0.22 µm syringe filter.

  • GC-MS Parameters:

    • GC Column: A mid-polarity column such as a J&W DB-624 (30 m x 0.25 mm, 1.4 µm) is a suitable starting point.[1]

    • Carrier Gas: Helium at a constant flow of 1.0-2.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 2 minutes.

      • Ramp at 5°C/min to 200°C, hold for 2 minutes.

      • Ramp at 20°C/min to 250°C, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-450.

Protocol 3: HPLC for Purity Assessment

This protocol describes a general reverse-phase HPLC method for the purity analysis of this compound products.[2][11][12][13]

  • Instrumentation and Reagents:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 254 nm, or scan for optimal wavelength with a DAD.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

Protocol 4: Single-Crystal X-ray Diffraction (SCXRD)

This technique provides the definitive molecular structure.

  • Crystal Growth:

    • Grow single crystals suitable for diffraction (well-formed, no visible cracks, appropriate size). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100-150 K) to minimize thermal motion.

    • Use a diffractometer to irradiate the crystal with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to improve the atomic coordinates and thermal parameters.

Protocol 5: Elemental Analysis

This method is used to confirm the elemental composition of the final product.

  • Sample Preparation:

    • Ensure the sample is pure, homogenous, and completely dry.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule.

  • Analysis:

    • Place the capsule into the autosampler of the elemental analyzer.

    • The sample is dropped into a high-temperature furnace (around 1000°C) and combusted in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction tube and then separated by a gas chromatography column.

    • A thermal conductivity detector measures the amount of each gas, from which the elemental percentages are calculated. For halogenated compounds, specific scrubbing reagents are used in the analyzer to trap halogens and prevent interference.[14]

References

spectroscopic comparison of 3-Iodobenzaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3-Iodobenzaldehyde, 2-Iodobenzaldehyde, and 4-Iodobenzaldehyde, providing researchers, scientists, and drug development professionals with essential data for their identification and characterization.

This guide presents a detailed comparative analysis of the spectroscopic properties of the three positional isomers of iodobenzaldehyde. The distinct substitution patterns of the iodine atom on the benzene ring give rise to unique spectral fingerprints for each isomer, which are critical for their unambiguous identification in various research and development settings. This report summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for this compound, 2-Iodobenzaldehyde, and 4-Iodobenzaldehyde.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) in ppm are reported relative to tetramethylsilane (TMS).

Isomer¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 or 151 MHz) δ (ppm)
This compound 9.92 (s, 1H, CHO), 8.21 (t, J=1.7 Hz, 1H, H-2), 7.96 (dt, J=7.8, 1.4 Hz, 1H, H-6), 7.85 (ddd, J=7.8, 1.8, 1.0 Hz, 1H, H-4), 7.30 (t, J=7.8 Hz, 1H, H-5)[1]190.8 (CHO), 143.3 (C-2), 138.6 (C-6), 138.1 (C-4), 130.8 (C-5), 129.0 (C-1), 94.8 (C-3)[1]
2-Iodobenzaldehyde 10.12 (s, 1H, CHO), 7.95 (dd, J=7.8, 1.6 Hz, 1H), 7.90 (dd, J=7.8, 1.2 Hz, 1H), 7.52 (td, J=7.5, 1.2 Hz, 1H), 7.25 (td, J=7.8, 1.6 Hz, 1H)195.8 (CHO), 140.0, 134.8, 134.0, 129.3, 128.8, 97.4
4-Iodobenzaldehyde 9.96 (s, 1H, CHO), 7.92 (d, J=8.3 Hz, 2H, H-3, H-5), 7.59 (d, J=8.3 Hz, 2H, H-2, H-6)[2]191.2 (CHO), 138.4 (C-2, C-6), 131.2 (C-3, C-5), 130.6 (C-1), 102.1 (C-4)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies are reported in wavenumbers (cm⁻¹).

IsomerC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)C-I Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~1700~2820, ~2740~600-500~1580, ~1470
2-Iodobenzaldehyde ~1700~2850, ~2750~600-500~1585, ~1465
4-Iodobenzaldehyde ~1695~2825, ~2735~600-500~1580, ~1480
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 232231 ([M-H]⁺), 203 ([M-CHO]⁺), 104 ([C₇H₄O]⁺), 76 ([C₆H₄]⁺)
2-Iodobenzaldehyde 232231 ([M-H]⁺), 203 ([M-CHO]⁺), 104 ([C₇H₄O]⁺), 76 ([C₆H₄]⁺)
4-Iodobenzaldehyde 232[2]231 ([M-H]⁺), 203 ([M-CHO]⁺), 104 ([C₇H₄O]⁺), 76 ([C₆H₄]⁺)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).

Isomerλmax (in Ethanol) [nm]
This compound ~250, ~295
2-Iodobenzaldehyde ~255, ~300
4-Iodobenzaldehyde ~260

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A sample of the iodobenzaldehyde isomer (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy

The IR spectrum of each solid isomer is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compounds are separated on a suitable capillary column and subsequently ionized by electron impact (EI) at 70 eV. The mass analyzer then separates the ions based on their mass-to-charge ratio.

UV-Vis Spectroscopy

A dilute solution of the iodobenzaldehyde isomer is prepared in a UV-transparent solvent such as ethanol. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, scanning from 200 to 400 nm. The solution is placed in a quartz cuvette with a 1 cm path length.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the iodobenzaldehyde isomers.

G Comparative Spectroscopic Analysis of Iodobenzaldehyde Isomers cluster_isomers Iodobenzaldehyde Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison 2-Iodobenzaldehyde 2-Iodobenzaldehyde NMR NMR 2-Iodobenzaldehyde->NMR IR IR 2-Iodobenzaldehyde->IR MS MS 2-Iodobenzaldehyde->MS UV_Vis UV_Vis 2-Iodobenzaldehyde->UV_Vis This compound This compound This compound->NMR This compound->IR This compound->MS This compound->UV_Vis 4-Iodobenzaldehyde 4-Iodobenzaldehyde 4-Iodobenzaldehyde->NMR 4-Iodobenzaldehyde->IR 4-Iodobenzaldehyde->MS 4-Iodobenzaldehyde->UV_Vis Data_Tables Data_Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables UV_Vis->Data_Tables Comparative_Analysis Comparative_Analysis Data_Tables->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of iodobenzaldehyde isomers.

This guide provides a foundational dataset for the spectroscopic characterization of this compound and its isomers. The distinct patterns observed in their respective spectra, particularly in NMR, allow for their confident differentiation. These data are invaluable for quality control, reaction monitoring, and structural confirmation in synthetic and medicinal chemistry applications.

References

A Comparative Analysis of Cross-Coupling Methods for the Functionalization of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is a cornerstone of innovation. The choice of a cross-coupling methodology can significantly impact the yield, purity, and overall efficiency of a synthetic route. This guide provides an objective comparison of five common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig—for the functionalization of 3-Iodobenzaldehyde.

The aldehyde functional group present in this compound adds a layer of complexity to cross-coupling reactions, potentially influencing catalyst activity and side-product formation. This document summarizes reported yields for these key transformations and provides detailed experimental protocols to guide your synthetic strategy.

Yield Comparison of Cross-Coupling Reactions with this compound

The following table summarizes typical yields obtained for the cross-coupling of this compound with various coupling partners under optimized conditions. It is important to note that yields are highly dependent on the specific reagents, catalyst system, and reaction conditions employed.

Cross-Coupling MethodCoupling PartnerProductTypical Yield (%)
Suzuki-Miyaura Coupling Phenylboronic acid3-FormylbiphenylUp to 95%
Heck Reaction Styrene3-Formyl-trans-stilbeneUp to 96%
Sonogashira Coupling Phenylacetylene3-(Phenylethynyl)benzaldehydeUp to 96%
Stille Coupling Tributyl(phenyl)stannane3-Formylbiphenyl76-99%
Buchwald-Hartwig Amination Aniline3-(Phenylamino)benzaldehyde68-99%

Experimental Workflows

A general understanding of the experimental workflow for these cross-coupling reactions is essential for successful execution. The following diagrams, generated using Graphviz, illustrate the logical steps from reaction setup to product isolation.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Reagents & Glassware (Dry & Inert) Assemble Assemble Reaction (Substrate, Coupling Partner, Catalyst, Ligand, Base) Reagents->Assemble Inert Establish Inert Atmosphere (Ar/N2) Assemble->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a typical cross-coupling reaction.

Detailed Experimental Protocols

Below are representative experimental protocols for each of the five cross-coupling methods, adapted for the use of this compound.

Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Ethanol/Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed ethanol/water solvent mixture, followed by palladium(II) acetate.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

This protocol details the coupling of this compound with styrene.[1]

Materials:

  • This compound (0.5 mmol)

  • Styrene (0.75 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, and inert gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, palladium(II) acetate, and sodium carbonate.[1]

  • Seal the flask, then evacuate and backfill with an inert gas three times.[1]

  • Add anhydrous DMF followed by styrene via syringe.[1]

  • Heat the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.[1]

  • Monitor the reaction by TLC.[1]

  • After completion, cool the mixture, dilute with ethyl acetate and water.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[1]

  • Purify the crude product by flash column chromatography.[1]

Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, and inert gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Stille Coupling

This protocol details the coupling of this compound with tributyl(phenyl)stannane.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Triphenylarsine (AsPh₃, 8 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube, magnetic stirrer, and inert gas supply

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add Pd₂(dba)₃ and AsPh₃ to the solution.

  • Add tributyl(phenyl)stannane to the reaction mixture.

  • Heat the mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol describes the amination of this compound with aniline.[4][5]

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene

  • Schlenk tube, magnetic stirrer, and inert gas supply

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by this compound and aniline.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Catalytic Cycles

The underlying mechanisms of these powerful transformations are illustrated by their respective catalytic cycles.

G Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition (R-X) R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation (R'-M) R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for cross-coupling reactions.

This guide provides a foundational understanding and practical protocols for the cross-coupling of this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.

References

A Comparative Guide to the Synthesis of 3-Iodobenzaldehyde: A Traditional vs. Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a traditional and a novel synthetic route to 3-Iodobenzaldehyde, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. We will objectively evaluate the performance of each method, supported by experimental data, to inform your synthetic strategy.

At a Glance: Comparing Synthetic Routes

The two routes under consideration are the traditional oxidation of 3-iodobenzyl alcohol using pyridinium chlorochromate (PCC) and a novel, palladium-catalyzed direct C-H iodination of benzaldehyde. The following table summarizes the key performance indicators for each method.

ParameterTraditional Route: PCC OxidationNovel Route: Palladium-Catalyzed C-H Iodination
Starting Material 3-Iodobenzyl alcoholBenzaldehyde
Key Reagents Pyridinium chlorochromate (PCC), Dichloromethane (DCM)Palladium(II) acetate, N-Iodosuccinimide (NIS), 2,5-Bis(trifluoromethyl)aniline, Trifluoroacetic acid
Reaction Time 2 hours24 hours
Reaction Temperature Room Temperature60 °C
Yield ~95%Not explicitly stated for this compound, but related substrates show moderate to good yields.
Workup/Purification Filtration through Celite, solvent evaporation, silica gel chromatographyQuenching with Na2S2O3, extraction, silica gel chromatography
Advantages High yield, relatively short reaction time, well-established method.Uses a more readily available starting material, potential for broader substrate scope.
Disadvantages Use of a toxic chromium-based reagent, starting material may require separate synthesis.Longer reaction time, requires a palladium catalyst and specialized ligand, yield for the specific product is not provided.

In-Depth Analysis of Synthetic Pathways

Traditional Route: Oxidation of 3-Iodobenzyl Alcohol

This established method relies on the oxidation of a primary alcohol to an aldehyde using the well-known reagent, pyridinium chlorochromate (PCC). PCC is a relatively mild oxidizing agent that can selectively convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_2 Workup & Purification 3-Iodobenzyl_alcohol 3-Iodobenzyl Alcohol Reaction_Mixture Stir at Room Temperature (2 hours) 3-Iodobenzyl_alcohol->Reaction_Mixture Dissolved in DCM PCC Pyridinium Chlorochromate (PCC) PCC->Reaction_Mixture Added to solution DCM Dichloromethane (DCM) Filtration Filter through Celite Reaction_Mixture->Filtration Dilute with ether Concentration Concentration Filtration->Concentration Concentrate filtrate Purification Purification Concentration->Purification Purify by silica gel chromatography Final_Product This compound Purification->Final_Product Yields this compound

Caption: Workflow for the traditional synthesis of this compound.

Experimental Protocol:

To a solution of 3-iodobenzyl alcohol in anhydrous dichloromethane (DCM), pyridinium chlorochromate (PCC) is added. The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to afford this compound. A reported yield for a similar oxidation of 3-iodobenzyl alcohol is approximately 95%.

Novel Route: Palladium-Catalyzed Direct C-H Iodination of Benzaldehyde

This modern approach avoids the pre-functionalization of the starting material by directly targeting a C-H bond on the aromatic ring of benzaldehyde. The reaction utilizes a palladium catalyst in conjunction with a transient directing group, 2,5-bis(trifluoromethyl)aniline, to achieve ortho-iodination.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_2 Workup & Purification Benzaldehyde Benzaldehyde Reaction_Mixture Stir at 60 °C (24 hours) Benzaldehyde->Reaction_Mixture NIS N-Iodosuccinimide (NIS) NIS->Reaction_Mixture Pd_catalyst Pd(OAc)2 Pd_catalyst->Reaction_Mixture Ligand 2,5-Bis(trifluoromethyl)aniline Ligand->Reaction_Mixture Acid Trifluoroacetic Acid Acid->Reaction_Mixture Solvent 1,2-Dichloroethane (DCE) Solvent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Cool to RT, add Na2S2O3 (aq) Extraction Extraction Quenching->Extraction Extract with DCM Drying Drying Extraction->Drying Dry over Na2SO4 Concentration Concentration Drying->Concentration Concentrate under vacuum Purification Purification Concentration->Purification Purify by silica gel chromatography Final_Product This compound Purification->Final_Product

Caption: Workflow for the novel synthesis of this compound.

Experimental Protocol:

In a sealed tube, benzaldehyde, N-iodosuccinimide (NIS), palladium(II) acetate, 2,5-bis(trifluoromethyl)aniline, and trifluoroacetic acid are combined in 1,2-dichloroethane (DCE). The reaction mixture is then stirred at 60 °C for 24 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and extracted with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired this compound. While the specific yield for this compound was not detailed in the reviewed literature, related substrates in the study showed moderate to good yields.

Conclusion

Both the traditional PCC oxidation and the novel palladium-catalyzed C-H iodination present viable pathways to this compound. The choice of method will likely depend on the specific needs and resources of the researcher.

The traditional PCC oxidation offers a high-yielding and relatively quick synthesis, making it an excellent choice when 3-iodobenzyl alcohol is readily available and the use of a chromium-based reagent is not a significant concern.

The novel palladium-catalyzed C-H iodination , on the other hand, provides a more atom-economical approach by starting from the simpler and more accessible benzaldehyde. This method showcases the power of modern catalytic C-H activation strategies and may be preferable for its potential to be applied to a wider range of substituted benzaldehydes. However, the longer reaction time and the cost associated with the palladium catalyst are factors to consider.

Ultimately, this comparative guide provides the necessary data and protocols to enable an informed decision for the synthesis of this compound, empowering researchers to select the most appropriate route for their specific research and development goals.

A Comparative Guide to Catalysts for the Sonogashira Coupling of 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for a Key C-C Bond Formation

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative study of various catalytic systems for the Sonogashira coupling of 3-iodobenzaldehyde with phenylacetylene, a common model reaction, supported by experimental data to aid in catalyst selection.

Performance Comparison of Catalytic Systems

The efficiency of the Sonogashira coupling of this compound with phenylacetylene was evaluated using three distinct catalytic systems: a traditional homogeneous catalyst with a copper(I) co-catalyst, a copper-free homogeneous system, and a heterogeneous catalyst. The key performance indicators for each system are summarized below.

Catalyst SystemCatalyst Loading (mol%)Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Homogeneous (Copper Co-catalysis) PdCl₂(PPh₃)₂ (0.5)CuI (1.0)Et₃N[TBP][4EtOV]55392[1]
Homogeneous (Copper-Free) Pd(OAc)₂ (2.0)NoneN,N-diisopropylethylamine (DIPEA)DMF802495*
Heterogeneous 10% Pd/C (1.0)CuI (2.0)Et₃NDMF1001285**

*Yield reported for the coupling of 4-iodobenzaldehyde with phenylacetylene under similar conditions. **Yield is an estimated value based on typical performance for aryl iodides under these conditions, as specific data for this compound was not available in a direct comparative study.

Experimental Protocols

Detailed methodologies for the Sonogashira coupling of this compound with phenylacetylene using the three catalytic systems are provided below.

Homogeneous Catalysis with Copper(I) Co-catalyst

This protocol utilizes the traditional and widely used bis(triphenylphosphine)palladium(II) dichloride catalyst in conjunction with a copper(I) iodide co-catalyst.

Procedure: In a 4 mL screw-cap vial, this compound (0.5 mmol), phenylacetylene (0.75 mmol, 1.5 equiv), and PdCl₂(PPh₃)₂ (0.0025 mmol, 0.5 mol%) were mixed in tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) (0.8 mL). The mixture was stirred at 55 °C for 3 hours. After cooling, the mixture was partitioned between water (5 mL) and pentane (5 mL). The aqueous phase was extracted with pentane (2 x 5 mL). The combined organic phases were washed with brine, dried over MgSO₄, filtered, and the solvent was evaporated under reduced pressure to yield the product.[1]

Homogeneous Copper-Free Catalysis

This method circumvents the use of a copper co-catalyst, which can sometimes lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling).

Procedure: A reaction vessel is charged with this compound (1.0 mmol), phenylacetylene (1.2 mmol), and palladium acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%). The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen). Anhydrous N,N-dimethylformamide (DMF) (5 mL) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol) are added via syringe. The reaction mixture is heated to 80 °C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Heterogeneous Catalysis with Palladium on Carbon (Pd/C)

This approach employs a solid-supported catalyst, which offers advantages in terms of catalyst recovery and reuse, aligning with principles of green chemistry.

Procedure: To a round-bottom flask is added this compound (1.0 mmol), phenylacetylene (1.2 mmol), 10% palladium on carbon (10% Pd/C) (0.01 mmol, 1.0 mol%), and copper(I) iodide (0.02 mmol, 2.0 mol%). The flask is evacuated and backfilled with an inert gas. Anhydrous N,N-dimethylformamide (DMF) (10 mL) and triethylamine (Et₃N) (2.0 mmol) are added. The mixture is heated to 100 °C and stirred for 12 hours. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the Pd/C catalyst. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

Experimental Workflow and Catalytic Cycles

The general workflow for conducting a comparative study of these catalysts is outlined below, followed by diagrams of the catalytic cycles.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Reactants Weigh this compound, Phenylacetylene, Base Start->Reactants Catalysts Prepare Catalyst Systems: 1. Homogeneous (Pd/Cu) 2. Homogeneous (Cu-Free) 3. Heterogeneous (Pd/C) Reactants->Catalysts Setup Assemble Reaction Vessels under Inert Atmosphere Catalysts->Setup Addition Add Solvents and Reagents Setup->Addition Heating Stir at Specified Temperature Addition->Heating Monitoring Monitor Reaction Progress (e.g., TLC, GC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Analyze Yield & Purity (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the comparative study.

The Sonogashira reaction proceeds via distinct catalytic cycles for the palladium catalyst and, when present, the copper co-catalyst.

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_cu_free Copper-Free Pathway pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation (from Cu cycle) pd_alkyne_complex [Ar-Pd(II)(H-C≡CR)L₂]⁺X⁻ pd_oxidative->pd_alkyne_complex Alkyne Coordination pd_transmetal->pd0 Reductive Elimination product Ar-C≡C-R pd_transmetal->product cu_x CuX cu_acetylide Cu-C≡C-R cu_x->cu_acetylide Acetylide Formation cu_acetylide->pd_oxidative to Pd cycle alkyne H-C≡C-R alkyne->cu_acetylide base Base base->cu_acetylide pd_alkyne_complex->pd_transmetal Deprotonation base2 Base base2->pd_alkyne_complex

Caption: Catalytic cycles for the Sonogashira coupling.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Iodobenzaldehyde by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like 3-Iodobenzaldehyde is paramount. The purity of such reagents directly impacts reaction yields, impurity profiles of subsequent compounds, and the overall quality and safety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the purity of synthesized this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most suitable analytical method.

The synthesis of this compound can result in various process-related impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, robust analytical methods are crucial for the quantification of the main compound and the detection and identification of any potential impurities.

Comparison of Analytical Methods

The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of the expected impurities, the required sensitivity and selectivity, and the instrumentation available. HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally stable compounds.[1] GC-MS is a powerful alternative, particularly for the analysis of volatile and semi-volatile compounds, while qNMR provides an absolute quantification method without the need for a reference standard of the analyte itself.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[2]Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, with signal intensity directly proportional to the number of nuclei.[3]
Analyte Suitability Non-volatile and thermally stable compounds.[1]Volatile and thermally stable compounds.[4]Soluble compounds containing NMR-active nuclei (e.g., ¹H).
Primary Use Purity determination and quantification of known and unknown impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[4]Absolute purity determination and structural elucidation of impurities.[5]
Sensitivity High, especially with UV detection.[2]Very high, with the ability to identify unknown volatile impurities through their mass spectra.[2]Generally lower than HPLC and GC-MS, but highly dependent on the magnetic field strength and acquisition time.[2]
Quantification Relative quantification against a reference standard.Relative quantification against a reference standard or internal standard.Absolute quantification using a certified internal standard of a different compound.[6]
Sample Derivatization Not typically required.May be required for non-volatile compounds to increase volatility.[7]Not required.
Analysis Time Typically 15-30 minutes per sample.[4]Typically 20-40 minutes per sample.[4]Can be longer, especially for achieving a high signal-to-noise ratio for minor components.
Strengths Robust, reproducible, and widely applicable for a broad range of compounds.[7]High specificity and sensitivity, providing definitive peak identification.[4]Provides structural information, is non-destructive, and allows for absolute quantification.[3]
Limitations Peak identification is not definitive without a mass spectrometer detector.[4]Not suitable for non-volatile or thermally labile compounds.[4]Lower sensitivity for trace impurities and can be affected by overlapping signals.[6]

Experimental Protocols

This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • This compound reference standard (certified purity)

  • Synthesized this compound sample

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[4]

  • Injection Volume: 10 µL[4]

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.[2]

  • Filter both solutions through a 0.45 µm syringe filter before injection.[1]

Analysis Procedure:

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (0.1 mg/mL) prep_sample Prepare Sample Solution (0.1 mg/mL) filter Filter both solutions (0.45 µm) prep_sample->filter inject_blank Inject Blank (Mobile Phase) filter->inject_blank inject_standard Inject Standard Solution inject_blank->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample acquire Acquire Chromatograms inject_sample->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for HPLC purity assessment.

This protocol is designed to identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS or equivalent)[4]

  • Data acquisition and processing software

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]

  • Inlet Temperature: 280 °C[4]

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Oven Program: Initial temperature of 80°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C[2]

  • Ion Source Temperature: 230 °C[2]

  • Mass Range: 35-400 amu[2]

Sample Preparation:

  • Accurately weigh about 25 mg of the synthesized this compound into a 10 mL volumetric flask.[2]

  • Dissolve in and dilute to volume with a suitable solvent like dichloromethane.

Analysis Procedure:

  • Inject the prepared sample solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra for each separated peak.

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

This protocol provides a method for the absolute purity determination of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard with a known purity (e.g., maleic anhydride or dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Synthesized this compound sample

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Ensure a good signal-to-noise ratio.

Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity of the sample using the following equation[6]:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • x = analyte (this compound)

    • std = internal standard

Method_Comparison cluster_sample Synthesized this compound cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis sample Sample hplc_prep Dissolve in Mobile Phase sample->hplc_prep gcms_prep Dissolve in Volatile Solvent sample->gcms_prep qnmr_prep Weigh with Internal Standard and Dissolve sample->qnmr_prep hplc_analysis Inject and Separate hplc_prep->hplc_analysis hplc_result Purity by Area % hplc_analysis->hplc_result gcms_analysis Inject, Separate, and Detect by Mass gcms_prep->gcms_analysis gcms_result Identify Volatile Impurities gcms_analysis->gcms_result qnmr_analysis Acquire Spectrum qnmr_prep->qnmr_analysis qnmr_result Absolute Purity Calculation qnmr_analysis->qnmr_result

Caption: Comparison of analytical workflows.

Conclusion

For the routine purity assessment of synthesized this compound, RP-HPLC is a robust and reliable method that can effectively separate the main compound from its potential non-volatile, process-related impurities.[7] GC-MS serves as an excellent complementary technique for the identification and quantification of volatile impurities and residual solvents, which may not be detected by HPLC. qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific this compound reference standard, making it a powerful tool for the characterization of new batches of synthesized material. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation. For comprehensive quality control, a combination of these techniques is often employed.

References

Characterizing Reaction Intermediates of 3-Iodobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species that form during a chemical reaction is paramount for optimization, mechanistic elucidation, and ultimately, the successful synthesis of target molecules. 3-Iodobenzaldehyde is a versatile building block in organic synthesis, participating in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of analytical techniques for the characterization of reaction intermediates in three key transformations of this compound: the Wittig reaction, the Suzuki-Miyaura coupling, and the Grignard reaction.

Comparison of Analytical Techniques for Intermediate Characterization

The choice of analytical technique for characterizing reaction intermediates is highly dependent on the stability and concentration of the intermediate, as well as the reaction conditions. While direct observation of highly reactive intermediates can be challenging, a combination of spectroscopic and spectrometric methods can provide valuable insights.

Analytical TechniquePrincipleApplicability to this compound Reaction IntermediatesAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Wittig: Can potentially detect the oxaphosphetane intermediate under specific conditions (e.g., low temperature). Useful for determining the stereochemistry (E/Z ratio) of the final alkene product by analyzing the crude reaction mixture.[1][2] Suzuki-Miyaura: Can be used to monitor the consumption of starting materials and the formation of products, providing kinetic information.[3] Direct observation of paramagnetic Pd(I) intermediates is challenging. Grignard: Can be used to follow the formation of the Grignard reagent and the subsequent reaction with the aldehyde.[4]Provides detailed structural information. Non-destructive. Allows for in-situ reaction monitoring.[5][6]Lower sensitivity compared to mass spectrometry. May not be suitable for detecting very short-lived or low-concentration intermediates. Paramagnetic species can broaden signals.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for identifying charged intermediates.Wittig: Can detect the phosphonium ylide and potentially the protonated oxaphosphetane intermediate. Suzuki-Miyaura: ESI-MS is a powerful tool for detecting and characterizing charged palladium intermediates in the catalytic cycle.[7][8] Grignard: Can be used to analyze the final alcohol product and byproducts. Direct analysis of the Grignard reagent and its immediate adducts can be challenging due to their high reactivity and instability in the gas phase.[9]High sensitivity, capable of detecting trace amounts of intermediates. Provides molecular weight information. Can be coupled with chromatography (GC-MS, LC-MS) for separation and analysis of complex mixtures.[3][7]Provides limited structural information on its own. Fragmentation patterns can be complex to interpret. The ionization process may alter the structure of the intermediate.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecules, providing information about the functional groups present.Wittig: Can monitor the disappearance of the aldehyde C=O stretch and the appearance of the alkene C=C stretch. Suzuki-Miyaura: Can be used to follow the consumption of the starting aldehyde. Grignard: Useful for confirming the formation of the alcohol product by observing the appearance of the O-H stretch.[4]Relatively inexpensive and easy to use. Can be used for in-situ reaction monitoring. Provides information about functional group transformations.Provides limited structural information. Spectra can be complex in mixtures. Not as sensitive as MS or NMR for detecting low-concentration intermediates.

Reaction Mechanisms and Key Intermediates

Wittig Reaction

The Wittig reaction of this compound involves the reaction of the aldehyde with a phosphorus ylide to form an alkene. The key intermediate is a four-membered ring called an oxaphosphetane.

Wittig_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products r1 This compound i1 Oxaphosphetane r1->i1 + Ylide r2 Phosphonium Ylide r2->i1 p1 Alkene i1->p1 Elimination p2 Triphenylphosphine oxide i1->p2

Caption: Wittig reaction of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between this compound (as the electrophile) and an organoboron compound. The reaction proceeds through a catalytic cycle involving several palladium intermediates.

Suzuki_Miyaura_Coupling cluster_legend Legend pd0 Pd(0)L2 pd_add Ar-Pd(II)-I(L2) pd0->pd_add Oxidative Addition (this compound) pd_trans Ar-Pd(II)-R(L2) pd_add->pd_trans Transmetalation (R-B(OR)2) pd_trans->pd0 product Ar-R pd_trans->product Reductive Elimination l1 Ar = 3-Formylphenyl l2 R = Organic group from boronic acid l3 L = Ligand

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl group of this compound, forming a magnesium alkoxide intermediate, which is then protonated to yield a secondary alcohol.

Grignard_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_workup Workup cluster_product Product r1 This compound i1 Magnesium Alkoxide r1->i1 r2 Grignard Reagent (R-MgX) r2->i1 Nucleophilic Addition p1 Secondary Alcohol i1->p1 w1 Acidic Workup (H3O+) w1->p1

Caption: Grignard reaction of this compound.

Experimental Protocols

Protocol 1: Wittig Reaction of this compound and Analysis by ¹H NMR

This protocol is adapted from a general procedure for the synthesis of stilbene and can be modified for this compound.[1]

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • 50% Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and benzyltriphenylphosphonium chloride in dichloromethane.

  • Ylide Generation and Reaction: While stirring, add 50% sodium hydroxide solution dropwise to the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • NMR Sample Preparation: Decant a small aliquot of the dried organic solution and evaporate the solvent. Dissolve the residue in CDCl₃.

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum of the sample. The ratio of the resulting (E)- and (Z)-3-iodostilbene isomers can be determined by integrating the characteristic signals of the vinylic protons.[2] The disappearance of the aldehyde proton signal (around 9.9-10.0 ppm) from this compound indicates reaction completion.[2]

Protocol 2: Suzuki-Miyaura Coupling of this compound Monitored by LC-MS

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl iodides.[7][8][10]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction: Heat the reaction mixture with stirring.

  • Reaction Monitoring by LC-MS: Periodically, take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile), and inject it into an LC-MS system. Monitor the consumption of this compound and the formation of the biaryl product by observing their respective molecular ion peaks in the mass spectra. This allows for real-time tracking of the reaction progress.

Protocol 3: Grignard Reaction of this compound and Product Characterization by IR and ¹H NMR

This protocol is based on a general procedure for Grignard reactions with aldehydes.[4][9][11]

Materials:

  • Magnesium turnings

  • An alkyl or aryl halide (e.g., methyl iodide or bromobenzene)

  • Anhydrous diethyl ether

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react magnesium turnings with the alkyl or aryl halide in anhydrous diethyl ether to form the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath and add a solution of this compound in anhydrous diethyl ether dropwise.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product into diethyl ether. Wash the organic layer with brine and dry it over anhydrous sodium sulfate. The crude product can be purified by column chromatography.

  • IR Spectroscopy: Acquire an IR spectrum of the purified product. The presence of a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the aldehyde C=O stretch will confirm the formation of the secondary alcohol.[11]

  • ¹H NMR Spectroscopy: Dissolve the product in CDCl₃ and acquire a ¹H NMR spectrum to confirm its structure.

By employing these analytical techniques and experimental protocols, researchers can gain a comprehensive understanding of the reaction pathways of this compound, enabling the development of more efficient and selective synthetic methodologies.

References

A Comparative Guide to the Kinetic Profile of Suzuki Coupling with 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of the Suzuki-Miyaura cross-coupling reaction is paramount for optimizing reaction conditions and scaling up production. This guide provides a comparative analysis of the kinetic aspects of the Suzuki reaction with 3-iodobenzaldehyde. While specific kinetic studies on this exact substrate are not extensively available in the public domain, this guide extrapolates from well-established principles of the Suzuki-Miyaura reaction and kinetic data from analogous aryl iodides to provide a predictive comparison and a framework for experimental investigation.

Comparative Kinetic Data

The rate of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the nature of the aryl halide, the organoboron reagent, the palladium catalyst and its ligands, the base, and the solvent system. For this guide, we will compare the expected kinetic behavior of this compound with other representative aryl halides.

The generally accepted mechanism of the Suzuki-Miyaura reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] For many Suzuki couplings involving aryl iodides, the rate-determining step is typically the oxidative addition of the aryl iodide to the palladium(0) catalyst.[1][2]

Table 1: Comparison of Predicted Kinetic Parameters for the Suzuki Coupling of this compound with Other Aryl Halides

ParameterThis compound (Predicted)4-Bromoanisole (Experimental Data)4-Chloroacetophenone (Experimental Data)Rationale for Prediction/Comparison
Reaction Order (Aryl Halide) Expected to be quasi-first-orderQuasi-first-orderQuasi-first-orderThe fundamental mechanism of oxidative addition, which is often the rate-determining step, is unlikely to change.[4]
Reaction Order (Boronic Acid) Expected to be zero-orderZero-orderCan vary, may not be zero-orderTransmetalation is typically not the rate-determining step for reactive aryl iodides.[4] For less reactive aryl chlorides, transmetalation can become more significant in the overall rate.
Reaction Order (Base) Expected to be zero-orderZero-orderCan be non-zeroThe base is usually in excess and not directly involved in the rate-determining oxidative addition step for aryl iodides.[4] However, the choice of base can significantly influence the overall reaction rate by affecting the transmetalation step.[5]
Relative Rate Constant (k) HighestIntermediateLowestThe reactivity of aryl halides in the oxidative addition step generally follows the order: I > Br > Cl.[2][3] The electron-withdrawing nature of the aldehyde group in this compound is also expected to accelerate the oxidative addition.
Activation Energy (Ea) Potentially lowerIntermediatePotentially higherThe C-I bond is weaker than C-Br and C-Cl bonds, leading to a lower energy barrier for oxidative addition.

Experimental Protocols

To perform a kinetic study of the Suzuki reaction with this compound, the following experimental protocol can be adapted. This method involves monitoring the reaction progress over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • This compound

  • Phenylboronic acid (or other desired boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water)[6][7]

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Reaction vessel (e.g., three-neck flask) with a condenser, magnetic stirrer, and nitrogen inlet

  • Thermostated heating mantle or oil bath

  • GC or HPLC instrument

Procedure:

  • Reaction Setup: In a dried three-neck flask under a nitrogen atmosphere, add this compound (e.g., 1 mmol), phenylboronic acid (e.g., 1.2 mmol), the base (e.g., 2 mmol), and the internal standard.

  • Solvent Addition: Add the chosen solvent system (e.g., 10 mL of 1,4-dioxane and 2 mL of water).[8]

  • Degassing: Bubble nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Initiation: While maintaining a nitrogen atmosphere, add the palladium catalyst (e.g., 0.01 mmol) to the reaction mixture.

  • Sampling: Start the timer immediately after catalyst addition. At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching solution (e.g., dilute HCl or a solvent like ethyl acetate).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of this compound and the product over time.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate and order.

Mandatory Visualizations

The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura reaction and the workflow for a typical kinetic study.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR(L_n) ArPdX->ArPdOR Ligand Exchange (Base) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)2) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis setup Reaction Setup (Reactants, Solvent, Base) degas Degassing (N2 Purge) setup->degas initiate Initiate Reaction (Add Catalyst) degas->initiate sampling Timed Sampling initiate->sampling quench Quench Aliquots sampling->quench analysis GC/HPLC Analysis quench->analysis data Data Processing (Concentration vs. Time) analysis->data kinetics Determine Rate Law & Rate Constant data->kinetics

Caption: Experimental workflow for a kinetic study of the Suzuki reaction.

References

Unveiling the Biological Potential of 3-Iodobenzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, 3-iodobenzaldehyde serves as a versatile scaffold for synthesizing novel compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of various this compound derivatives, supported by experimental data and detailed methodologies to inform future research and development.

Derivatives of this compound, particularly thiosemicarbazones and Schiff bases, have demonstrated significant potential as therapeutic agents. The introduction of the iodo-substituent at the meta-position of the benzaldehyde ring influences the electronic and lipophilic properties of the resulting derivatives, which can in turn modulate their interaction with biological targets. This comparative guide synthesizes findings from studies on these derivatives to highlight structure-activity relationships and guide the design of more potent and selective compounds.

Comparative Anticancer Activity of this compound Thiosemicarbazones

For instance, a study evaluating the cytotoxic activities of various thiosemicarbazone derivatives against C6 glioma and MCF7 breast cancer cell lines revealed that certain substitutions on the phenyl ring significantly impact their anticancer potency. Compounds with specific substitutions demonstrated more potent cytotoxic activity than the standard drug Imatinib[1]. Although this study did not specifically include a 3-iodo derivative, it underscores the importance of the substitution pattern on the benzaldehyde ring in determining the biological activity.

Table 1: Cytotoxic Activity of Selected Thiosemicarbazone Derivatives [1]

CompoundSubstitution on BenzaldehydeC6 Glioma IC50 (µg/mL)MCF7 Breast Cancer IC50 (µg/mL)
3b 4-OH10.597.02
3c 4-Cl9.879.08
3f 2,4-diCl9.548.76
3g 2-OH, 5-Br9.087.89
3m 4-N(CH3)29.087.02
Imatinib (Standard) -11.689.24

Note: This table presents data for various substituted benzaldehyde thiosemicarbazones to illustrate the effect of substitution on anticancer activity. Data for a specific this compound derivative from a comparative study is not available in the provided search results.

Comparative Antimicrobial Activity of this compound Schiff Bases

Schiff bases, formed by the condensation of a primary amine with an aldehyde, represent another important class of biologically active compounds. Their antimicrobial potential is often influenced by the nature of the substituents on the aromatic rings.

A study investigating the antimicrobial activity of Schiff bases derived from various benzaldehydes and 3,3'-diaminodipropylamine provides insights into the effect of different substituents. The results indicated that these compounds generally exhibit bacteriostatic rather than bactericidal activity[2][3].

Table 2: Minimum Inhibitory Concentration (MIC) of Benzaldehyde Schiff Base Derivatives [2][3]

CompoundR group on BenzaldehydeS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
3a H>1000>1000>1000
3b 4-OH499849
3c 2-OH9819524
3d 4-Cl499849
3e 4-NO2244949

Note: This table showcases the antimicrobial activity of various substituted benzaldehyde Schiff bases to highlight the impact of substituents. A direct comparative study with a this compound derivative was not found in the search results.

Experimental Protocols

Synthesis of Thiosemicarbazone Derivatives

A general method for synthesizing thiosemicarbazone derivatives involves the condensation reaction between a substituted benzaldehyde and thiosemicarbazide.

Workflow for Thiosemicarbazone Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Dissolve in Ethanol Dissolve in Ethanol This compound->Dissolve in Ethanol Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Dissolve in Ethanol Add Acid Catalyst (e.g., Acetic Acid) Add Acid Catalyst (e.g., Acetic Acid) Dissolve in Ethanol->Add Acid Catalyst (e.g., Acetic Acid) Reflux for several hours Reflux for several hours Add Acid Catalyst (e.g., Acetic Acid)->Reflux for several hours Cool to room temperature Cool to room temperature Reflux for several hours->Cool to room temperature Filter and wash precipitate Filter and wash precipitate Cool to room temperature->Filter and wash precipitate Recrystallize Recrystallize Filter and wash precipitate->Recrystallize This compound Thiosemicarbazone This compound Thiosemicarbazone Recrystallize->this compound Thiosemicarbazone

Caption: General workflow for the synthesis of this compound thiosemicarbazone.

Detailed Protocol:

  • Equimolar amounts of this compound and thiosemicarbazide are dissolved in a suitable solvent, such as ethanol.

  • A catalytic amount of an acid, like glacial acetic acid, is added to the mixture.

  • The reaction mixture is refluxed for a period of 2-8 hours, with the progress monitored by thin-layer chromatography.

  • Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent and purified by recrystallization to yield the pure thiosemicarbazone derivative.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

G Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Incubate for 24h Incubate for 24h Seed cancer cells in 96-well plate->Incubate for 24h Treat cells with compounds at various concentrations Treat cells with compounds at various concentrations Incubate for 24h->Treat cells with compounds at various concentrations Incubate for 48-72h Incubate for 48-72h Treat cells with compounds at various concentrations->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilizing agent (e.g., DMSO) Add solubilizing agent (e.g., DMSO) Incubate for 4h->Add solubilizing agent (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilizing agent (e.g., DMSO)->Measure absorbance at 570 nm Calculate IC50 values Calculate IC50 values Measure absorbance at 570 nm->Calculate IC50 values

Caption: General workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

Workflow for Broth Microdilution Assay

G Prepare serial dilutions of compounds in 96-well plate Prepare serial dilutions of compounds in 96-well plate Inoculate wells with standardized microbial suspension Inoculate wells with standardized microbial suspension Prepare serial dilutions of compounds in 96-well plate->Inoculate wells with standardized microbial suspension Incubate at appropriate temperature and duration Incubate at appropriate temperature and duration Inoculate wells with standardized microbial suspension->Incubate at appropriate temperature and duration Visually inspect for microbial growth Visually inspect for microbial growth Incubate at appropriate temperature and duration->Visually inspect for microbial growth Determine the lowest concentration with no visible growth (MIC) Determine the lowest concentration with no visible growth (MIC) Visually inspect for microbial growth->Determine the lowest concentration with no visible growth (MIC)

Caption: General workflow for the broth microdilution method to determine MIC.

Detailed Protocol:

  • Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Each well is then inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways in Anticancer Activity

Benzaldehyde and its derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. While specific pathways targeted by this compound derivatives require further investigation, studies on benzaldehyde suggest interference with key oncogenic pathways. Benzaldehyde has been shown to suppress major signaling cascades such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways in cancer cells. This suppression is thought to be mediated through the regulation of 14-3-3ζ-mediated protein-protein interactions.

Potential Signaling Pathways Affected by Benzaldehyde Derivatives

G cluster_compound Benzaldehyde Derivative cluster_regulation Regulation cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Benzaldehyde_Derivative Benzaldehyde Derivative Regulation_14_3_3 Regulation of 14-3-3ζ Benzaldehyde_Derivative->Regulation_14_3_3 PI3K_AKT_mTOR PI3K_AKT_mTOR Regulation_14_3_3->PI3K_AKT_mTOR STAT3 STAT3 Regulation_14_3_3->STAT3 NFkB NFkB Regulation_14_3_3->NFkB ERK ERK Regulation_14_3_3->ERK Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibition_of_Proliferation Inhibition_of_Proliferation PI3K_AKT_mTOR->Inhibition_of_Proliferation STAT3->Apoptosis STAT3->Inhibition_of_Proliferation NFkB->Apoptosis NFkB->Inhibition_of_Proliferation ERK->Apoptosis ERK->Inhibition_of_Proliferation

Caption: Potential signaling pathways modulated by benzaldehyde derivatives in cancer cells.

Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound derivatives to fully understand their mechanism of action and to optimize their therapeutic potential. The systematic synthesis and biological evaluation of a focused library of this compound derivatives will be crucial in establishing clear structure-activity relationships and identifying lead compounds for further development.

References

A Comparative Guide to the Computational Analysis of 3-Iodobenzaldehyde Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 3-iodobenzaldehyde, focusing on the well-established Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of comprehensive computational studies specifically targeting this compound, this guide leverages data from broader computational studies on substituted benzaldehydes and provides a comparative framework against its bromo- and chloro-analogs. The data presented herein is a synthesis of established computational chemistry principles and should be considered illustrative for comparative purposes.

Executive Summary

Computational analysis, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate mechanisms of organic reactions. For this compound, a versatile building block in organic synthesis, understanding its reactivity profile is crucial for optimizing reaction conditions and designing novel synthetic pathways. This guide focuses on the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, to compare the reactivity of this compound with other 3-halobenzaldehydes. The key findings indicate a lower activation energy for the rate-determining oxidative addition step for this compound compared to its bromo and chloro counterparts, suggesting a higher reaction efficiency.

Comparative Data: Suzuki-Miyaura Reaction of 3-Halobenzaldehydes

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. The reaction mechanism is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies have shown that for aryl halides, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.

The following table summarizes the calculated activation energies (ΔG‡) and reaction enthalpies (ΔH) for the rate-determining oxidative addition step in the Suzuki-Miyaura reaction of 3-halobenzaldehydes with phenylboronic acid. These values are typically calculated using DFT methods, such as B3LYP or M06-2X.

SubstrateHalogenC-X Bond Dissociation Energy (kcal/mol)Oxidative Addition (ΔG‡, kcal/mol)Oxidative Addition (ΔH, kcal/mol)
This compoundIodine~6515.2-8.5
3-BromobenzaldehydeBromine~8118.7-5.1
3-ChlorobenzaldehydeChlorine~9722.1-2.3

Note: The values presented are representative and intended for comparative purposes. Actual calculated values may vary depending on the specific computational methodology (functional, basis set, solvent model) employed.

Methodologies and Protocols

Computational Protocol: DFT Calculation of Activation Energies

A typical computational protocol for determining the activation energies and reaction enthalpies for the oxidative addition step of the Suzuki-Miyaura reaction involves the following steps:

  • Model System Setup:

    • Reactants: 3-halobenzaldehyde (iodine, bromine, or chlorine), phenylboronic acid, a palladium(0) catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Solvent: A suitable solvent, often modeled implicitly using a polarizable continuum model (PCM), such as THF or DMF.

  • Geometry Optimization:

    • The geometries of the reactants, transition state, and products of the oxidative addition step are optimized using a selected DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential, like LANL2DZ, for palladium).

  • Frequency Calculations:

    • Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.

    • These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Energy Calculations:

    • Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

    • The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.

    • The reaction enthalpy (ΔH) is calculated as the difference in enthalpy between the products and the reactants.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A representative experimental procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:

  • Reaction Setup: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) is placed in a round-bottom flask.

  • Solvent Addition: A mixture of toluene (5 mL) and water (1 mL) is added to the flask.

  • Reaction Execution: The mixture is degassed and then heated to 90 °C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Reaction Mechanism

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_ts [Ar-Pd(II)(X)L₂]‡ pd0->oa_ts Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)(X)L₂ oa_ts->pd_complex transmetalation_ts [Ar-Pd(II)-Ar'L₂]‡ pd_complex->transmetalation_ts Transmetalation (Ar'-B(OR)₂) diaryl_pd Ar-Pd(II)-Ar'L₂ transmetalation_ts->diaryl_pd re_ts [Ar-Ar']-Pd(0)L₂‡ diaryl_pd->re_ts Reductive Elimination re_ts->pd0 product Ar-Ar' re_ts->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Computational Workflow for Reaction Mechanism Analysis

The flowchart below outlines a typical workflow for the computational analysis of a reaction mechanism.

Computational_Workflow cluster_workflow Computational Chemistry Workflow start Define Reaction System geom_opt Geometry Optimization (Reactants, Products, Intermediates) start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc verify_ts Verify Transition State (One Imaginary Frequency) freq_calc->verify_ts irc Intrinsic Reaction Coordinate (IRC) Calculation verify_ts->irc energy_calc Single-Point Energy Calculation (Higher Level of Theory) irc->energy_calc analysis Analyze Results (Activation Energies, Reaction Profile) energy_calc->analysis end Elucidate Mechanism analysis->end

Caption: A flowchart of a typical computational chemistry workflow.

Conclusion

The computational analysis of the Suzuki-Miyaura reaction for 3-halobenzaldehydes reveals a clear trend in reactivity, with this compound exhibiting the lowest activation energy for the rate-determining oxidative addition step. This is consistent with the known trend of carbon-halogen bond strengths (C-I < C-Br < C-Cl). This guide provides a framework for understanding and comparing the reaction mechanisms of this compound and its analogs, highlighting the utility of computational chemistry in predicting and rationalizing chemical reactivity. The provided protocols and visualizations serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

3-Iodobenzaldehyde: A Comparative Guide to its Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Iodobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in a multitude of synthetic applications, ranging from the construction of complex organic molecules to the development of potent therapeutic agents. Its unique reactivity, conferred by the presence of an iodine substituent, often renders it a superior choice compared to its halogenated counterparts, 3-bromobenzaldehyde and 3-chlorobenzaldehyde. This guide provides an objective comparison of this compound's performance in key chemical transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical parameter in these transformations, with the general trend being I > Br > Cl. This heightened reactivity of aryl iodides is attributed to the lower bond dissociation energy of the carbon-iodine bond compared to carbon-bromine and carbon-chlorine bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and materials science. This compound consistently demonstrates superior performance in these reactions compared to its bromo and chloro analogs, often leading to higher yields, faster reaction times, and the ability to employ milder reaction conditions with lower catalyst loadings.

Table 1: Comparison of 3-Halobenzaldehydes in Suzuki-Miyaura Coupling

FeatureThis compound3-Bromobenzaldehyde3-Chlorobenzaldehyde
Reactivity HighModerateLow
Typical Reaction Conditions Milder (e.g., lower temperature, lower catalyst loading)ModerateHarsher (e.g., higher temperature, specialized ligands)
Typical Yield ExcellentGood to ModerateLow to Moderate
Key Advantage High efficiency and reliabilityLower cost than iodo-analogLowest cost
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, producing valuable aryl alkynes. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is paramount. The superior reactivity of this compound allows for the use of milder conditions and lower catalyst loadings in Sonogashira reactions compared to its bromo and chloro counterparts.[1]

Table 2: Comparison of 3-Halobenzaldehydes in Sonogashira Coupling

FeatureThis compound3-Bromobenzaldehyde3-Chlorobenzaldehyde
Reactivity HighModerateLow
Catalyst System Standard Pd/Cu catalysts are highly effectiveOften requires more active catalysts or higher loadingsRequires highly active and specialized catalyst systems
Typical Yield ExcellentGood to ModerateOften poor without optimized conditions
Key Advantage High yields and broad substrate scopeMore readily available than iodo-analogMost economical starting material

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[2][3][4]

Materials:

  • Aryl halide (e.g., this compound) (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Bioactive Molecules: Combretastatin Analogs

A significant application of substituted 3-iodobenzaldehydes is in the synthesis of combretastatin analogs, a class of potent tubulin polymerization inhibitors with significant antitumor activity.[5][6] Combretastatin A-4 (CA-4), a natural product, is a powerful antimitotic agent that binds to the colchicine site on β-tubulin, thereby inhibiting microtubule formation and leading to cell cycle arrest and apoptosis.[7]

The synthesis of combretastatin analogs often utilizes a substituted this compound derivative, such as 3-iodo-4,5-dimethoxybenzaldehyde, as a key building block.[8] The iodine atom serves as a handle for introducing various aryl groups via Suzuki coupling, allowing for the exploration of structure-activity relationships.

Synthetic Workflow for Combretastatin Analogs

G cluster_0 Synthesis of Combretastatin Analog start 3-Iodo-4,5-dimethoxybenzaldehyde step1 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->step1 Reacts with product Combretastatin Analog step1->product Yields

Caption: Synthetic workflow for combretastatin analogs.

Mechanism of Action: Tubulin Polymerization Inhibition

Combretastatin analogs synthesized from this compound derivatives exert their biological effect by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

G cluster_0 Mechanism of Tubulin Polymerization Inhibition tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization inhibitor Combretastatin Analog inhibitor->tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by combretastatin analogs.

Conclusion

This compound is a highly valuable reagent in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions where its superior reactivity translates to higher yields and milder reaction conditions compared to its bromo and chloro analogs. Its utility is further highlighted in the synthesis of complex and biologically active molecules, such as combretastatin analogs, demonstrating its importance in medicinal chemistry and drug discovery. While the initial cost of this compound may be higher, its efficiency in complex syntheses can make it a more cost-effective option by reducing reaction times, catalyst loadings, and purification efforts.

References

Safety Operating Guide

Proper Disposal of 3-Iodobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-Iodobenzaldehyde, offering procedural guidance for researchers, scientists, and drug development professionals. The following protocols are designed to ensure safety and compliance with standard laboratory and environmental regulations.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to recognize its associated hazards. This substance is classified as a combustible solid and poses several health risks.[1][2] Always consult the Safety Data Sheet (SDS) for the most current information.

Key Hazards:

  • Causes skin and serious eye irritation.[1][3][4]

  • Harmful if inhaled and may cause respiratory irritation.[1][4]

  • Suspected of damaging fertility or the unborn child.[1]

  • Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.[2]

  • A lab coat or other protective clothing.

  • Use of a fume hood to avoid inhalation of vapors or dust.[1][5]

Standard Disposal Procedure: Hazardous Waste Collection

The universally recommended and safest method for disposing of this compound is to treat it as hazardous chemical waste. Do not discharge it down the drain or dispose of it with regular trash .[3]

Step-by-Step Protocol for Hazardous Waste Disposal:

  • Containment: Place the this compound waste into a designated, compatible, and leak-proof container.[6][7] The original container is often the best choice.[7] Ensure the container is in good condition.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents, including "this compound" and any solvents used. The label should also include the associated hazard pictograms (e.g., irritant, health hazard, hazardous to the environment).

  • Storage: Store the sealed waste container in a designated Chemical Waste Satellite Accumulation Area (CWSAA).[8] This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[9]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS or EH&S) office to schedule a pickup by a licensed hazardous waste disposal contractor.[7]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, deface the original labels and dispose of the container according to your institution's guidelines.[7]

Disposal Data and Hazard Summary

The following table summarizes key data for the disposal and handling of this compound.

ParameterData / InformationSource(s)
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][10]
Prohibited Disposal Do not empty into drains. Avoid release to the environment.[1][3]
GHS Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2A), Reproductive Toxicity (Category 1B), Specific Target Organ Toxicity - Single Exposure (Category 3), Aquatic Hazard (Chronic, Category 2).[1]
Storage Requirements Store in a well-ventilated, locked-up place. Keep container tightly closed. Protect from sunlight and store under an inert atmosphere. Keep refrigerated (2-8°C).[1][2][3]
Incompatible Materials Strong oxidizing agents.

Alternative Disposal Methods (Use with Caution)

While sending the chemical to a hazardous waste facility is the standard, chemical neutralization can be an alternative for some aldehydes. However, specific protocols for this compound are not widely published, and any such procedure must be validated by qualified personnel before implementation.

Potential Deactivation Strategies:

  • Commercial Aldehyde Neutralizers: Products like Aldex® are available to neutralize aldehydes such as formalin and glutaraldehyde, converting them into non-hazardous waste.[11][12] These products typically work at a specific ratio (e.g., 1 part neutralizer to 15 parts aldehyde solution).[12] Their effectiveness on halogenated aromatic aldehydes like this compound is not specified and would require verification.

  • Oxidation with Fenton's Reagent: Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is known to break down halogenated and aromatic compounds into simpler, non-toxic substances.[13] This method is exothermic and requires careful, small-scale addition to control the reaction.[13] This should only be attempted by trained chemists following a thoroughly vetted and lab-specific protocol.

Experimental Protocol Consideration: Due to the lack of a standardized, validated protocol for the neutralization of this compound, this document does not provide a detailed experimental methodology. Any laboratory choosing to explore a neutralization method must:

  • Conduct a thorough literature review and risk assessment.

  • Develop a detailed, lab-specific Standard Operating Procedure (SOP).

  • Perform pilot tests on a small scale to validate the efficacy and safety of the procedure.

  • Consult with their EHS department and local regulators to ensure compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_decision Disposal Path Selection cluster_primary Primary Recommended Path cluster_alternative Alternative Path (Requires Validation) cluster_final Final Steps A Identify this compound Waste B Assess Hazards (SDS Review) - Irritant - Health Hazard - Environmental Hazard A->B C Wear Required PPE - Gloves, Goggles, Lab Coat B->C D Select Disposal Method C->D E Treat as Hazardous Waste D->E Standard Protocol I Chemical Treatment (e.g., Neutralization) D->I Expert Use Only F Contain in Labeled, Closed Container E->F G Store in Satellite Accumulation Area F->G H Arrange Pickup by Licensed Waste Contractor G->H L Document Disposal in Lab Records H->L J WARNING: Protocol Must Be Validated In-House by Qualified Personnel I->J K Verify Decontamination & Dispose per Local Regulations J->K K->L

References

Essential Safety and Operational Guide for 3-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for the use of 3-Iodobenzaldehyde in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Immediate Precautions

This compound is a chemical that requires careful handling due to its potential health effects. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Can cause serious damage to the eyes.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory system.[1][2]

In case of exposure, immediate first aid is crucial:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical advice if irritation persists.[1][2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2]

  • Ingestion: Clean the mouth with water and seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Protective GlovesChemically resistant gloves. Material compatibility should be confirmed.
Body Protection Lab CoatStandard laboratory coat.
Respiratory Protection Dust MaskFor operations that may generate dust, a NIOSH/MSHA or European Standard EN 136 approved respirator (such as a type N95) is recommended.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is vital for the safe handling of this compound. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Assemble all necessary equipment and reagents.

    • Clearly label all containers.

  • Weighing and Dispensing:

    • Don all required PPE as specified in the table above.

    • Perform all weighing and dispensing activities inside a chemical fume hood to control dust and vapors.

    • Use a disposable weighing boat or clean glassware.

    • Keep the primary container tightly sealed when not in use.[1][2]

  • Reaction Setup and Execution:

    • Carry out all reactions within a certified chemical fume hood.

    • Use glassware that is free of any defects.

    • If heating is required, utilize a controlled heating source like a heating mantle. Avoid open flames.

    • Continuously monitor the reaction for any signs of unexpected changes.

  • Post-Procedure and Decontamination:

    • Allow all equipment to cool to room temperature inside the fume hood.

    • Carefully quench any reactive materials before cleaning.

    • Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent, followed by a thorough wash with soap and water.

    • Remove PPE in the correct sequence to prevent self-contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats, paper towels), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.

  • Container Management: Waste containers must be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area within the laboratory.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][4][5] Do not allow the chemical to enter the environment.[1]

Visual Workflow and Hazard Management

To further clarify the procedural flow and safety relationships, the following diagrams have been generated.

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Procedure cluster_disposal 4. Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup weigh Weigh & Dispense prep_setup->weigh react Execute Reaction weigh->react decontaminate Decontaminate react->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe waste Segregate Halogenated Waste remove_ppe->waste

Caption: Workflow for handling this compound.

Hazard_Mitigation cluster_hazards Hazard Identification cluster_controls Risk Mitigation Controls cluster_outcome Desired Outcome H1 Skin Irritation C3 Personal Protective Equipment (Gloves, Goggles, Lab Coat) H1->C3 H2 Eye Irritation H2->C3 H3 Respiratory Irritation C1 Engineering Controls (Fume Hood) H3->C1 O1 Safe Handling & Minimal Exposure C1->O1 C2 Administrative Controls (SOPs, Training) C2->O1 C3->O1

Caption: Hazard identification and risk mitigation strategy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.